(2-Bromo-5-methoxyphenyl)(phenyl)methanone
Description
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Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWLVBMHNRWWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488268 | |
| Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60080-98-0 | |
| Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides an in-depth exploration of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a versatile benzophenone derivative. The document details its chemical and physical properties, offers a validated synthesis protocol via Friedel-Crafts acylation, and presents a thorough analysis of its spectroscopic characteristics. Furthermore, this guide elucidates the compound's reactivity, with a focus on palladium-catalyzed cross-coupling reactions, and explores its emerging applications as a key intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
(2-Bromo-5-methoxyphenyl)(phenyl)methanone, a substituted benzophenone, is a valuable building block in modern organic synthesis.[1] Its structure, featuring a brominated phenyl ring, a methoxy group, and a ketone, offers multiple reactive sites for functionalization.[1] This unique combination of functional groups makes it a versatile precursor for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of this compound, from its synthesis and characterization to its reactivity and applications, to empower researchers in their scientific endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 60080-98-0 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
The primary route for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is the Friedel-Crafts acylation of 4-bromoanisole with benzoyl chloride.[2][3] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2]
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 4-bromoanisole. The methoxy group (-OCH₃) is an ortho-, para-directing activator, and the bromine atom is a deactivating ortho-, para-director. The acylation occurs at the position ortho to the methoxy group due to steric hindrance at the position ortho to the bromine and the stronger activating effect of the methoxy group.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Materials:
-
4-Bromoanisole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Add 4-bromoanisole (1.0 equivalent) to the DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
-
Add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (2-Bromo-5-methoxyphenyl)(phenyl)methanone as an off-white to pale yellow solid.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (2-Bromo-5-methoxyphenyl)(phenyl)methanone. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.[4]
¹H NMR Spectroscopy (Predicted)
-
δ (ppm) 7.8-7.4 (m, 5H, Ar-H of phenyl group): Multiplet corresponding to the protons of the unsubstituted phenyl ring.
-
δ (ppm) 7.6 (d, 1H, Ar-H ortho to carbonyl): Doublet for the proton on the brominated ring ortho to the carbonyl group.
-
δ (ppm) 7.2 (dd, 1H, Ar-H meta to carbonyl): Doublet of doublets for the proton on the brominated ring meta to the carbonyl group.
-
δ (ppm) 7.0 (d, 1H, Ar-H para to carbonyl): Doublet for the proton on the brominated ring para to the carbonyl group.
-
δ (ppm) 3.9 (s, 3H, -OCH₃): Singlet corresponding to the three protons of the methoxy group.
¹³C NMR Spectroscopy (Predicted)
-
δ (ppm) 195.0 (C=O): Carbonyl carbon.
-
δ (ppm) 159.0 (C-OCH₃): Aromatic carbon attached to the methoxy group.
-
δ (ppm) 138.0-128.0 (Ar-C): Aromatic carbons of both phenyl rings.
-
δ (ppm) 118.0 (C-Br): Aromatic carbon attached to the bromine atom.
-
δ (ppm) 56.0 (-OCH₃): Methoxy carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
-
ν (cm⁻¹) 3100-3000 (C-H stretch, aromatic): Aromatic C-H stretching vibrations.
-
ν (cm⁻¹) 1660 (C=O stretch): Strong absorption characteristic of the ketone carbonyl group.
-
ν (cm⁻¹) 1590, 1480, 1450 (C=C stretch, aromatic): Aromatic ring C=C stretching vibrations.
-
ν (cm⁻¹) 1250 (C-O stretch, aryl ether): Asymmetric C-O-C stretching of the methoxy group.
-
ν (cm⁻¹) 1030 (C-O stretch, aryl ether): Symmetric C-O-C stretching of the methoxy group.
-
ν (cm⁻¹) 1020 (C-Br stretch): C-Br stretching vibration.
Mass Spectrometry (Predicted)
-
m/z 290/292 [M]⁺: Molecular ion peaks showing the characteristic isotopic pattern for a compound containing one bromine atom.
-
m/z 211 [M-Br]⁺: Fragment corresponding to the loss of the bromine atom.
-
m/z 105 [C₆H₅CO]⁺: Benzoyl cation.
-
m/z 77 [C₆H₅]⁺: Phenyl cation.
Reactivity and Synthetic Applications
The synthetic utility of (2-Bromo-5-methoxyphenyl)(phenyl)methanone stems from the reactivity of its bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions.[5] These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[6][7][8][9] (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be coupled with various aryl or vinyl boronic acids or esters to generate more complex biaryl or styrenyl ketones. These products can serve as scaffolds for the synthesis of biologically active molecules.[6][10]
Caption: General Scheme of Suzuki-Miyaura Coupling.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] (2-Bromo-5-methoxyphenyl)(phenyl)methanone can react with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group, leading to the formation of stilbene-like structures.[11]
Caption: General Scheme of the Heck-Mizoroki Reaction.
Applications in Drug Discovery and Development
Substituted benzophenones are privileged structures in medicinal chemistry, and (2-Bromo-5-methoxyphenyl)(phenyl)methanone serves as a key intermediate in the synthesis of potential therapeutic agents.[10] The ability to functionalize the molecule through cross-coupling reactions allows for the rapid generation of diverse compound libraries for screening and lead optimization. For instance, brominated intermediates are crucial in the synthesis of drugs for neurological and endocrinological conditions.[10]
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A laboratory coat is mandatory.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental contact, wash the affected area immediately with copious amounts of water.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the construction of complex molecular frameworks. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with the aim of facilitating its use in innovative research and development, especially in the field of drug discovery. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for the scientific community.
References
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Universal Drugstore. Retrieved from [Link]
-
MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1014. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]
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Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41364-41398. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.
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Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Retrieved from [Link]
-
PubMed Central. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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An In-depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone (CAS Number: 60080-98-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-methoxyphenyl)(phenyl)methanone, also known as 2-bromo-5-methoxybenzophenone, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a benzophenone core with a strategically placed bromine atom and a methoxy group, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.
The presence of the bromine atom makes it an excellent substrate for cross-coupling reactions, while the methoxy group influences the electronic properties of the aromatic ring.[1] The ketone functionality provides another point for chemical modification. This combination of functional groups makes (2-Bromo-5-methoxyphenyl)(phenyl)methanone a valuable building block for the synthesis of novel organic compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is provided in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 60080-98-0 | [1][2] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [3] |
| Synonyms | 2-Bromo-5-methoxybenzophenone, 2-Benzoyl-4-methoxy-1-bromobenzene | [4] |
| Appearance | White to off-white crystalline solid (typical) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Manufacturing
The most common and industrially relevant method for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is the Friedel-Crafts acylation of 1-bromo-4-methoxybenzene with benzoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Reaction Scheme: Friedel-Crafts Acylation
Caption: Proposed workflow for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone via Friedel-Crafts acylation.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for Friedel-Crafts acylations and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a solution of 1-bromo-4-methoxybenzene (1.0 equivalent) in an inert solvent such as dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.
Characterization
The structure and purity of the synthesized (2-Bromo-5-methoxyphenyl)(phenyl)methanone should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The protons on the brominated methoxyphenyl ring will exhibit specific splitting patterns due to their coupling.
-
¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon, the carbon bearing the methoxy group, the carbon attached to the bromine atom, and the other aromatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The key to the synthetic utility of (2-Bromo-5-methoxyphenyl)(phenyl)methanone lies in the reactivity of its bromine atom, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Detailed Experimental Protocol (Illustrative)
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: To a Schlenk flask, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to reflux (around 80-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, add water and extract the mixture with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Applications in Research and Development
The primary application of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is as a key intermediate in the synthesis of more complex molecules with potential biological activity or unique material properties.[1]
Pharmaceutical and Medicinal Chemistry
The biaryl ketone scaffold that can be synthesized from this intermediate is a common structural motif in many biologically active compounds. For instance, derivatives of this compound could be explored for their potential as anti-inflammatory agents. One study showed that a structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, exhibited anti-inflammatory effects by inactivating key signaling pathways.[5] This suggests that molecules derived from (2-Bromo-5-methoxyphenyl)(phenyl)methanone could be valuable leads in drug discovery programs.
Materials Science
In the field of materials science, this compound can be used to synthesize novel organic materials with specific electronic or photophysical properties.[1] The benzophenone core is a known chromophore, and by introducing different aryl groups through cross-coupling reactions, the photophysical properties of the resulting molecules can be tuned for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes.[6]
Safety and Handling
(2-Bromo-5-methoxyphenyl)(phenyl)methanone should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.
Hazard Identification
While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. Based on safety data for similar compounds, it may cause skin and eye irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
References
-
Supplementary Information - Beilstein Journals. Retrieved from [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. Retrieved from [Link]
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Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Retrieved from [Link]
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Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. Retrieved from [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. Retrieved from [Link]
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NMR Spectra of Products - The Royal Society of Chemistry. Retrieved from [Link]
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(2-溴-5-甲氧基苯基)(苯基)甲酮| 60080-98-0 - 摩熵化学. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
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Friedel-Crafts Alkylation Reaction - Mettler Toledo. Retrieved from [Link]
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Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]
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General Synthetic Methodologies for Building Blocks to Construct Molecular Motors - PMC. Retrieved from [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. Retrieved from [Link]
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Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap. Retrieved from [Link]
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2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. Retrieved from [Link]
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Understanding the Chemical Properties and Applications of 5-Bromo-2-methoxyphenol. Retrieved from [Link]
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(PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant - ResearchGate. Retrieved from [Link]
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(2-Bromo-5-methoxyphenyl)(phenyl)methanone structure and properties
An In-Depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone: Structure, Properties, Synthesis, and Applications
Introduction
(2-Bromo-5-methoxyphenyl)(phenyl)methanone, a substituted diarylketone, represents a highly versatile and strategic building block in modern organic synthesis and medicinal chemistry. Belonging to the broader class of benzophenones, which are recognized as ubiquitous scaffolds in pharmacologically active compounds, this molecule is distinguished by its specific substitution pattern: a bromine atom at the ortho-position and a methoxy group at the meta-position of one phenyl ring.[1][2][3] This arrangement of an electron-withdrawing halogen and an electron-donating alkoxy group creates a unique electronic and steric environment, offering multiple avenues for selective functionalization.[1]
This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, a field-proven synthetic protocol, key reactivity patterns, and potential applications of this important intermediate. The insights herein are framed from the perspective of a senior application scientist, emphasizing the causal relationships behind experimental choices to ensure both technical accuracy and practical utility.
Physicochemical and Structural Properties
The utility of (2-Bromo-5-methoxyphenyl)(phenyl)methanone in a research context begins with a thorough understanding of its fundamental properties.
Core Compound Data
A summary of the key identification and physical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |
| Synonym | 2-Bromo-5-methoxybenzophenone | [1] |
| CAS Number | 60080-98-0 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | [1] |
| InChI Key | GVWLVBMHNRWWTI-UHFFFAOYSA-N | [1] |
Structural Analysis
As a diarylketone, the molecule is not planar. The steric hindrance imposed by the ortho-bromine substituent forces the substituted phenyl ring to twist out of plane with the carbonyl group. This results in a dihedral angle estimated to be between 45-70°.[1] The central carbonyl C=O bond length is expected to be approximately 1.21-1.22 Å, which is typical for ketones.[1] This non-planar, twisted conformation is a critical feature, influencing crystal packing and the molecule's interaction with biological targets.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The most prominent feature is a strong absorption band from the carbonyl (C=O) stretching vibration. For closely related 2-bromo-5-methoxybenzophenone derivatives, this band typically appears in the 1660-1680 cm⁻¹ region.[1] Other characteristic peaks include C-O stretching from the methoxy group and C-Br stretching vibrations.
-
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton spectrum will show distinct signals for the aromatic protons on both rings and a singlet for the methoxy group protons (~3.8-4.0 ppm). The aromatic protons will appear as complex multiplets, with their chemical shifts influenced by the electronic effects of the bromo, methoxy, and carbonyl groups.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (~190-200 ppm). It will also display distinct signals for each of the aromatic carbons and the methoxy carbon (~55-60 ppm).
-
UV-Vis Spectroscopy: Like other benzophenones, this compound is expected to exhibit two primary absorption bands: a strong π→π* transition at a lower wavelength (e.g., ~250 nm) and a weaker, broader n→π* transition at a longer wavelength (~340 nm).[4][5] The exact λmax values are influenced by solvent polarity.[6][7]
Synthesis and Purification
The most direct and reliable method for synthesizing (2-Bromo-5-methoxyphenyl)(phenyl)methanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is well-suited for creating the C-C bond between the benzoyl group and the substituted aromatic ring.[1][2]
Synthesis Workflow: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow for synthesis.
Detailed Experimental Protocol
-
Rationale: This protocol utilizes anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst to generate a highly electrophilic acylium ion from benzoyl chloride. 4-Bromoanisole serves as the nucleophilic aromatic substrate. Dichloromethane (DCM) is chosen as the solvent due to its inertness under reaction conditions and its ability to dissolve the reactants. Anhydrous conditions are paramount to prevent the hydrolysis of AlCl₃ and benzoyl chloride.
-
Step-by-Step Methodology:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the resulting suspension to 0°C using an ice bath.
-
Reactant Addition: In a separate flask, dissolve 4-bromoanisole (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension at 0°C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-bromoanisole) is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (2-Bromo-5-methoxyphenyl)(phenyl)methanone as a solid.
-
Chemical Reactivity and Synthetic Utility
The compound's structure offers two primary sites for further modification: the carbon-bromine bond and the electron-rich aromatic ring. This dual reactivity makes it a valuable intermediate for building molecular complexity.[1]
Key Reaction Pathway: Suzuki Cross-Coupling
The aryl bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. The Suzuki coupling, which forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, is particularly powerful for synthesizing biaryl structures.
Caption: Generalized Suzuki cross-coupling reaction pathway.
Protocol for a Representative Suzuki Coupling
-
Rationale: This protocol demonstrates the conversion of the aryl bromide to a biaryl system. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used to initiate the catalytic cycle. The base is essential for activating the boronic acid in the transmetalation step. A mixed solvent system like toluene/ethanol/water is often used to ensure all components remain in solution.
-
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to create an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 3:1:1 mixture of toluene, ethanol, and water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to obtain the desired biaryl product.
-
Applications in Drug Discovery and Medicinal Chemistry
The benzophenone core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[2][8][9]
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is an exceptionally valuable starting material for building libraries of novel compounds for several reasons:
-
Vector for Diversity: The bromine atom serves as a versatile attachment point for introducing a wide array of chemical groups via cross-coupling reactions, allowing for systematic Structure-Activity Relationship (SAR) studies.
-
Modulation of Properties: The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's metabolic stability and pharmacokinetic profile.
-
Scaffold for Bioisosteres: The entire substituted benzophenone can act as a bioisosteric replacement for other hinge-binding motifs in enzyme inhibitors, particularly kinases.
While specific biological activities for this exact compound are not extensively documented, its structure suggests it is a prime candidate for developing novel agents targeting cancer and infectious diseases.[1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its reagents.[10][11]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[11] In case of contact, rinse thoroughly with water.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
Conclusion
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is more than just a chemical intermediate; it is a strategic tool for innovation in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity at multiple sites, and straightforward synthesis make it an ideal platform for constructing complex molecular architectures. For researchers aiming to develop novel therapeutics or advanced materials, a comprehensive understanding of this compound's properties and handling provides a significant advantage in accelerating the discovery process.
References
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2-Bromo-4'-fluoro-5-methoxybenzophenone. (n.d.). PubChem. [Link]
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Kumar, R., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(43), 24343-24368. [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). RSC Publishing. [Link]
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Baughman, B. M., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. [Link]
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Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-9. [Link]
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The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. (2021). AIP Publishing. [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). R Discovery. [Link]
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Ibeji, C.U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516. [Link]
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- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 7. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
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(2-Bromo-5-methoxyphenyl)(phenyl)methanone IUPAC name
An In-depth Technical Guide: (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a polysubstituted aromatic ketone, belonging to the benzophenone class of compounds. Its unique structural arrangement, featuring a bromine atom and a methoxy group, makes it a highly versatile intermediate in synthetic organic chemistry and a valuable scaffold in medicinal chemistry. The presence of multiple, distinct functional groups—a reactive aryl bromide suitable for cross-coupling, an electron-donating methoxy group that influences aromatic substitution, and a central ketone moiety for further derivatization—provides multiple avenues for molecular elaboration. This guide offers a comprehensive technical overview of its chemical identity, robust synthesis protocols, detailed analytical characterization, chemical reactivity, and potential applications in drug discovery and materials science. The methodologies are presented from the perspective of a senior application scientist, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and validated outcomes.
Chemical Identity and Physicochemical Properties
(2-Bromo-5-methoxyphenyl)(phenyl)methanone, with CAS Number 60080-98-0, is a derivative of benzophenone.[1] The core structure consists of a carbonyl group linking two phenyl rings. One ring is unsubstituted, while the other is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position.[1] This substitution pattern breaks the molecule's symmetry and introduces significant steric and electronic effects that dictate its reactivity and conformation.
The bromine atom at the ortho-position to the carbonyl bridge forces the substituted phenyl ring to twist out of plane with the carbonyl group to minimize steric repulsion. This non-planar, twisted conformation is a hallmark of ortho-substituted benzophenones and influences crystal packing and receptor-binding interactions.[1]
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Reference |
| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |
| CAS Number | 60080-98-0 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | [1] |
| InChI Key | GVWLVBMHNRWWTI-UHFFFAOYSA-N | [1] |
| Appearance | Predicted: Off-white to pale yellow solid |
Synthesis Methodologies and Strategic Considerations
The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be approached through several strategic routes. The choice of method depends on the availability of starting materials, desired scale, and safety considerations. The most common and industrially scalable approach is the Friedel-Crafts acylation.
Retrosynthetic Analysis
A logical retrosynthetic analysis points to two primary disconnection strategies: breaking the C-C bond between the carbonyl carbon and one of the aryl rings. Disconnection 'A' is generally preferred as it utilizes a more straightforward electrophilic aromatic substitution (Friedel-Crafts acylation) on a commercially available, pre-functionalized benzene ring.
Caption: Retrosynthetic analysis of the target molecule.
Protocol: Friedel-Crafts Acylation of 1-Bromo-4-methoxybenzene
This protocol is the most direct and reliable method. The methoxy group is a strong ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by the bromine atom, acylation is directed to the position ortho to the methoxy group.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous dichloromethane (DCM, 10 mL/mmol of starting material). Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15 minutes at 0 °C to pre-form the acylium ion complex.
-
Substrate Addition: Dissolve 1-bromo-4-methoxybenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Causality Note: Maintaining a low temperature is critical to prevent side reactions and potential rearrangement or decomposition, ensuring high regioselectivity.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 8:2 v/v). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over crushed ice containing concentrated hydrochloric acid (HCl, ~5 mL).
-
Self-Validation: The addition of acid hydrolyzes the aluminum-ketone complex, liberating the product, and helps dissolve the aluminum salts into the aqueous phase. Successful quenching is observed by the dissolution of solids and formation of two clear liquid phases.
-
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Caption: Standard analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.80-7.40 | m | 5H | Phenyl-H |
| Aromatic | ~7.50 | d | 1H | H-6 |
| Aromatic | ~7.00 | d | 1H | H-3 |
| Aromatic | ~6.90 | dd | 1H | H-4 |
| Methoxy | ~3.85 | s | 3H | -OCH₃ |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Carbonyl | ~195.0 | C=O | ||
| Aromatic | ~159.0 | C-5 (C-O) | ||
| Aromatic | ~138.0-128.0 | Phenyl-C & C-1, C-6 | ||
| Aromatic | ~124.0 | C-4 | ||
| Aromatic | ~118.0 | C-3 | ||
| Aromatic | ~115.0 | C-2 (C-Br) | ||
| Methoxy | ~56.0 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups.
Table 3: Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3060 | Medium | C-H stretch | Aromatic |
| ~2950 | Medium | C-H stretch | -OCH₃ |
| ~1670 | Strong | C=O stretch | Ketone[1] |
| ~1580, 1470 | Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Aryl Ether |
| ~1020 | Strong | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation. A key feature to look for is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.
Chemical Reactivity and Synthetic Utility
The compound's value lies in its potential for diverse chemical transformations, making it a versatile building block.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds. Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions are all highly feasible.
Representative Scheme: Suzuki Coupling (Conceptual image - A diagram showing the starting material reacting with an arylboronic acid in the presence of a Pd catalyst and base to form a biaryl product)
Protocol Outline: Suzuki Coupling
-
To a degassed mixture of (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 eq.), an appropriate arylboronic acid (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.) in a solvent system like dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C until TLC/LC-MS indicates consumption of the starting material.
-
Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify via column chromatography.
-
Expertise Insight: The choice of palladium ligand and base is crucial and often needs to be screened to optimize yield, especially with sterically hindered substrates.
-
Reactions at the Carbonyl Group
The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation is often a key step in synthesizing analogues with different spatial arrangements and hydrogen-bonding capabilities.
Applications in Research and Development
This scaffold is of significant interest to medicinal chemists and materials scientists.
Medicinal Chemistry Intermediate
Benzophenone-based structures are present in numerous biologically active molecules. The title compound serves as a key intermediate for creating libraries of novel compounds for screening. For example, the aryl bromide can be functionalized via cross-coupling to explore structure-activity relationships (SAR) at that position, while the ketone can be derivatized to modulate polarity and geometry. Many brominated compounds and aromatic ketones have shown potential as antimicrobial or anticancer agents.[1] Studies on related sulfonamide structures have revealed potent cytotoxic compounds that target tubulin, a key protein in cell division.[2]
Caption: Synthetic diversification from the core scaffold.
Photophysical Applications
The benzophenone core is a well-known photosensitizer. Derivatives can be explored as photoinitiators in polymer chemistry or as photophysical probes, where substitution patterns tune the absorption and emission properties.
Safety and Handling
(2-Bromo-5-methoxyphenyl)(phenyl)methanone should be handled with standard laboratory precautions.
-
Safety Goggles and Gloves: Always wear appropriate personal protective equipment (PPE).
-
Fume Hood: Handle the solid and any solutions in a well-ventilated chemical fume hood.
-
Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. It is classified as an irritant.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is more than a simple chemical; it is a strategically designed platform for chemical innovation. Its validated synthesis and well-defined reactive sites provide researchers with a reliable and versatile tool for constructing complex molecular architectures. From developing new therapeutic agents to designing novel materials, the utility of this compound is extensive, making it a cornerstone intermediate for advanced scientific research.
References
-
González, M., Ovejero-Sánchez, M., et al. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
An In-Depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone for Advanced Research
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a versatile benzophenone derivative. With its unique substitution pattern, this compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and material science applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information to support their work.
Core Molecular Identity and Physical Characteristics
(2-Bromo-5-methoxyphenyl)(phenyl)methanone, also known as 2-bromo-5-methoxybenzophenone, is an aromatic ketone with the chemical formula C₁₄H₁₁BrO₂.[1] Its structure features a benzoyl group attached to a phenyl ring substituted with a bromine atom at the ortho position and a methoxy group at the meta position relative to the carbonyl bridge. This specific arrangement of functional groups imparts distinct reactivity and electronic properties to the molecule.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |
| CAS Number | 60080-98-0 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | [1] |
| InChI Key | GVWLVBMHNRWWTI-UHFFFAOYSA-N | [1] |
While specific experimental data for the melting and boiling points are not widely documented in readily available literature, the physical state of related benzophenone derivatives suggests that (2-Bromo-5-methoxyphenyl)(phenyl)methanone is likely a solid at room temperature. Its solubility is expected to be low in water but good in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, a characteristic typical of moderately polar aromatic compounds.
Spectroscopic and Analytical Characterization
The structural elucidation of (2-Bromo-5-methoxyphenyl)(phenyl)methanone relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of its functional groups and structural analogs.
Table 2: Summary of Expected Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons in the δ 7.0-8.0 ppm region with complex splitting patterns. A characteristic singlet for the methoxy group protons around δ 3.8 ppm. |
| ¹³C NMR | Carbonyl carbon signal in the downfield region (typically >190 ppm). Signals for aromatic carbons, with those attached to bromine and the methoxy group showing characteristic shifts. A signal for the methoxy carbon around δ 55-56 ppm. |
| IR Spectroscopy | Strong carbonyl (C=O) stretching absorption band in the range of 1660-1680 cm⁻¹. C-O stretching vibrations for the methoxy group and aromatic C-H and C=C stretching bands.[1] |
| Mass Spectrometry | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Synthesis and Reactivity Profile
The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be strategically approached through the formation of its precursor, 2-bromo-5-methoxybenzoic acid, followed by conversion to the benzophenone.
Synthesis of the Key Precursor: 2-Bromo-5-methoxybenzoic Acid
A common and efficient method for the synthesis of 2-bromo-5-methoxybenzoic acid involves the bromination of 3-methoxybenzoic acid.
Experimental Protocol: Bromination of 3-Methoxybenzoic Acid
This protocol is adapted from a documented synthetic method.
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-methoxybenzoic acid in a halogenated hydrocarbon solvent such as dichloromethane or chloroform.
-
Addition of Reagents: Add concentrated sulfuric acid, a bromination initiator (e.g., potassium bromate), and a cocatalyst (e.g., red phosphorus) to the solution.
-
Bromination: Introduce the brominating agent, such as N-bromosuccinimide or dibromohydantoin, to the mixture while maintaining the reaction temperature between 25-30°C.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction mixture by pouring it into ice water.
-
Isolation and Purification: Recover the halogenated hydrocarbon solvent under reduced pressure. The crude product can then be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol or methanol to yield 2-bromo-5-methoxybenzoic acid.
Caption: Synthesis of the key precursor.
Conversion to (2-Bromo-5-methoxyphenyl)(phenyl)methanone
The transformation of 2-bromo-5-methoxybenzoic acid to the target benzophenone can be achieved via a Friedel-Crafts acylation reaction.
Conceptual Experimental Workflow
-
Formation of the Acyl Chloride: Convert 2-bromo-5-methoxybenzoic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard procedure that typically proceeds with high yield.
-
Friedel-Crafts Acylation: The resulting 2-bromo-5-methoxybenzoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The electrophilic acylium ion generated in situ attacks the benzene ring to form the desired ketone.
-
Workup and Purification: The reaction is quenched, typically with a dilute acid, and the product is extracted with an organic solvent. Purification is then carried out using techniques such as column chromatography or recrystallization.
Caption: Conversion to the target molecule.
Reactivity Profile
The chemical behavior of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is dictated by its three primary functional components: the ketone, the aryl bromide, and the methoxy-substituted aromatic ring.
-
Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol. It can also participate in condensation reactions.[1]
-
Aryl Bromide: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position.
-
Methoxy-Activated Ring: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution.[1] This allows for further functionalization of the bromo- and methoxy-substituted ring.
Applications in Research and Development
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a valuable intermediate in the synthesis of more complex molecules with potential applications in various fields.
-
Pharmaceutical Chemistry: Its structural framework is a common motif in pharmacologically active compounds. The ability to functionalize the molecule at the bromine and methoxy-activated ring positions makes it a versatile scaffold for the development of new therapeutic agents.[1]
-
Material Science: As a building block, it can be used to synthesize novel organic materials with tailored electronic and photophysical properties.[1]
-
Organic Synthesis: It serves as a key intermediate for the construction of complex polycyclic and heterocyclic systems. Its utility in cross-coupling reactions is particularly significant for the formation of carbon-carbon and carbon-heteroatom bonds.
Conclusion
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a key chemical intermediate with a rich potential for applications in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic signature, and synthetic pathways. The unique interplay of its functional groups offers a versatile platform for the development of new molecules in the pharmaceutical and material science sectors. Further exploration of its reactivity is likely to uncover even more applications for this valuable compound.
References
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An In-depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a substituted benzophenone that holds significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of a bromine atom ortho to the carbonyl group and a methoxy group in the meta position, make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, structural elucidation, and potential applications of this compound, with a focus on providing field-proven insights and self-validating protocols for researchers.
Introduction and Physicochemical Properties
(2-Bromo-5-methoxyphenyl)(phenyl)methanone, a member of the diarylketone family, is an aromatic ketone with the chemical formula C₁₄H₁₁BrO₂.[1] The strategic placement of the bromo and methoxy substituents on one of the phenyl rings creates a polarized electronic environment, influencing its reactivity and potential biological activity.[1] The benzophenone scaffold itself is a ubiquitous structure in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The derivatization of the benzophenone core, as seen in (2-Bromo-5-methoxyphenyl)(phenyl)methanone, offers a pathway to modulate these activities and develop novel compounds with improved therapeutic profiles.
| Property | Value | Source |
| Molecular Weight | 291.14 g/mol | [1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| CAS Number | 60080-98-0 | [1] |
| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | [1] |
| InChI Key | GVWLVBMHNRWWTI-UHFFFAOYSA-N | [1] |
Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be approached through several established methodologies in organic chemistry. The two most prominent and versatile routes are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] For the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, this would involve the reaction of 1-bromo-4-methoxybenzene with benzoyl chloride.
Causality of Experimental Choices:
-
Substrate: 1-bromo-4-methoxybenzene is chosen as the aromatic substrate. The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. Due to the steric hindrance from the bulky bromine atom, acylation is expected to occur predominantly at the position ortho to the methoxy group and meta to the bromine, which is the desired C-2 position.
-
Acylating Agent: Benzoyl chloride is a readily available and highly reactive acylating agent.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for Friedel-Crafts reactions. It polarizes the C-Cl bond of the acyl chloride, generating a highly electrophilic acylium ion.[5] A stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[5]
-
Solvent: An inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.
Experimental Protocol: Friedel-Crafts Acylation
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-bromo-4-methoxybenzene (1.0 eq.) to the stirred suspension.
-
Acylation: Add benzoyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Friedel-Crafts acylation workflow.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls and related compounds.[6][7] For the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, this would typically involve the coupling of a 2-bromo-5-methoxyaryl derivative with a phenylboronic acid derivative.
Causality of Experimental Choices:
-
Coupling Partners: The reaction can be performed by coupling 2-bromo-5-methoxybenzoyl chloride with phenylboronic acid or by coupling 2-bromo-5-methoxyphenylboronic acid with benzoyl chloride. The former is often preferred due to the high reactivity of acyl chlorides in this coupling.
-
Catalyst: A palladium(0) catalyst is essential for the catalytic cycle. Common precursors include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos). The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle.
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Preparation: To a Schlenk flask, add 2-bromo-5-methoxybenzoyl chloride (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq.).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Solvent and Base: Add degassed toluene and a degassed aqueous solution of potassium carbonate (2.0 M, 2.0 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Suzuki-Miyaura cross-coupling workflow.
Structural Elucidation and Analytical Characterization
The unambiguous identification and confirmation of the structure of (2-Bromo-5-methoxyphenyl)(phenyl)methanone rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (δ 7.0-8.0 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet. The three protons on the substituted ring will show distinct splitting patterns due to their coupling with each other. The methoxy group will exhibit a characteristic singlet at approximately δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (δ > 190 ppm). The carbon attached to the bromine atom will also be shifted, and its signal may be broadened due to quadrupolar relaxation. The methoxy carbon will have a signal around δ 55-60 ppm.
Expected NMR Data:
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.2-7.8 | m | 8H | Ar-H |
| Methoxy | ~3.9 | s | 3H | -OCH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | >190 | C=O |
| Aromatic | 110-160 | Ar-C |
| Methoxy | 55-60 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The most characteristic absorption will be the strong carbonyl (C=O) stretching vibration, expected in the range of 1650-1670 cm⁻¹. Other notable absorptions include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the C-O stretching of the methoxy group (around 1250 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In the mass spectrum of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, the molecular ion peak (M⁺) would be observed at m/z 290 and 292 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would involve the cleavage of the acyl C-C bonds, leading to the formation of benzoyl and 2-bromo-5-methoxybenzoyl cations.
Applications and Future Perspectives
Substituted benzophenones are of significant interest in drug discovery and materials science.[1]
-
Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active compounds.[1] The presence of the bromine atom in (2-Bromo-5-methoxyphenyl)(phenyl)methanone provides a handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a library of derivatives for biological screening. These derivatives could be explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents.[1]
-
Materials Science: Diaryl ketones are known for their photochemical properties and are used as photoinitiators in polymerization reactions. The specific substitution pattern of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be exploited to fine-tune the photophysical properties for applications in organic electronics and photolithography.
-
Synthetic Intermediate: This compound serves as a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues.[1]
Conclusion
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a valuable and versatile chemical entity with significant potential in various fields of chemical research. This guide has provided a comprehensive overview of its properties, synthesis, and characterization. The detailed protocols for its synthesis via Friedel-Crafts acylation and Suzuki-Miyaura coupling, along with the rationale behind the experimental choices, are intended to empower researchers to confidently synthesize and utilize this compound in their own investigations. Further exploration of the reactivity and biological activity of this molecule and its derivatives is warranted and is expected to lead to the development of novel and impactful applications.
References
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Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. PubMed. Available at: [Link]
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Friedel–Crafts reaction. Wikipedia. Available at: [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
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friedel-crafts acylation of benzene. Chemguide. Available at: [Link]
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Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Scribd. Available at: [Link]
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¹³C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). HMDB. Available at: [Link]
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Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]
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¹³C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. ResearchGate. Available at: [Link]
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¹³C-NMR data of a benzophenone-derivate (already corrected with respect... ResearchGate. Available at: [Link]
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A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at: [Link]
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Molecular structure, NBO analysis, electronic absorption and vibrational spectral analysis of 2-Hydroxy-4-Methoxybenzophenone: reassignment of fundamental modes. PubMed. Available at: [Link]
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Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
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(79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. Available at: [Link]
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Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. PubMed Central. Available at: [Link]
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Introduction: Navigating the Chemistry of a Versatile Benzophenone Derivative
An In-depth Technical Guide to the Safe Handling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
(2-Bromo-5-methoxyphenyl)(phenyl)methanone, a substituted benzophenone, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a brominated and methoxylated phenyl ring coupled with a carbonyl group, makes it a valuable intermediate for synthesizing complex organic molecules.[1] The presence of these functional groups suggests a rich reactivity, suitable for various chemical transformations including nucleophilic substitution and electrophilic aromatic substitution.[1] However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides an in-depth examination of the safety data associated with (2-Bromo-5-methoxyphenyl)(phenyl)methanone. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes available data for the compound with safety information from structurally similar chemicals. By analyzing the hazards associated with related bromo-methoxy-phenyl compounds, we can construct a robust framework for safe handling, storage, and emergency response. This approach, rooted in chemical analogy and established safety principles, is designed to empower researchers, scientists, and drug development professionals to work with this compound with the highest degree of safety and scientific integrity.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of laboratory safety. The key identifiers and properties of (2-Bromo-5-methoxyphenyl)(phenyl)methanone are summarized below.
| Identifier | Value | Source |
| CAS Number | 60080-98-0 | Smolecule[1], Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₁BrO₂ | Smolecule[1] |
| Molecular Weight | 291.14 g/mol | Smolecule[1] |
| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | Smolecule[1] |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | Smolecule[1] |
| InChI Key | GVWLVBMHNRWWTI-UHFFFAOYSA-N | Smolecule[1] |
Section 2: Hazard Identification and GHS Classification (by Analogy)
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][5]
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[3][4][5][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[3][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][6]
Based on these analogous compounds, the following GHS pictograms are recommended for labeling and hazard communication:
Caption: Anticipated GHS pictograms for (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to control airborne concentrations.[6][7]
-
Safety Stations: A readily accessible safety shower and eyewash station are mandatory in the immediate work area.[6][7]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[2][3]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use.
-
Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect against skin contact.[2]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or if symptoms of respiratory irritation occur, a full-face respirator with an appropriate cartridge should be used.[2][3]
Caption: PPE selection workflow for handling the target compound.
Section 4: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to prevent accidental exposure and maintain chemical integrity.
Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][6]
-
Wash hands and any exposed skin thoroughly after handling.[6][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Take off contaminated clothing and wash it before reuse.[2][6]
Storage
-
Store in a dry, cool place.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][6][7]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[2][6][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Promptly call a physician.[2][6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][6][7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear full personal protective equipment, including a self-contained breathing apparatus if necessary. Avoid breathing vapors, mist, or gas.[3][6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[2][6]
-
Methods for Cleaning Up: Absorb with an inert liquid-binding material (e.g., diatomite, universal binders). Decontaminate the spill area and equipment. Dispose of contaminated material in accordance with local, state, and federal regulations.[6]
Section 6: Stability and Reactivity
Understanding the chemical stability and reactivity of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is key to preventing hazardous reactions.
-
Reactivity: The reactivity of this compound has not been extensively documented, but its structure suggests it may undergo nucleophilic substitution at the bromine-bearing carbon and electrophilic aromatic substitution, activated by the methoxy group.[1] The ketone functional group can participate in condensation reactions.[1]
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid dust formation.[7] Keep away from heat and sources of ignition.[7]
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Under fire conditions, may emit hazardous fumes including carbon monoxide, carbon dioxide, and hydrogen bromide.[7]
Conclusion
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a valuable chemical intermediate with significant promise in scientific research and development. While a dedicated safety data sheet is not widely available, a thorough analysis of its chemical structure and the known hazards of analogous compounds provides a strong foundation for its safe use. By adhering to the principles of good laboratory practice, employing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound. The information presented in this guide is intended to foster a culture of safety and to ensure that the scientific potential of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be explored responsibly.
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An In-depth Technical Guide on the Potential Biological Activity of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Preamble: Unveiling the Potential of a Novel Benzophenone Scaffold
The benzophenone framework is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The specific substitution patterns on the aryl rings of the benzophenone core are critical determinants of these molecules' biological effects.[1] This guide focuses on the untapped potential of a specific derivative, (2-Bromo-5-methoxyphenyl)(phenyl)methanone. While direct biological studies on this exact compound are not extensively documented in publicly available literature, its structural features—a bromine atom and a methoxy group on one of the phenyl rings—suggest a high probability of significant pharmacological activity.[2]
The presence of a bromine atom can enhance the lipophilicity of a compound, potentially improving its ability to cross cellular membranes. Furthermore, brominated compounds, including bromophenols, have demonstrated promising antibacterial, antifungal, and anticancer properties.[2][3] The methoxy group, on the other hand, is a common feature in many bioactive molecules, including those with cytotoxic and anticancer effects, where it can influence ligand-protein binding and downstream signaling pathways.[4]
This technical guide will, therefore, serve as a comprehensive roadmap for researchers and drug development professionals interested in exploring the biological activities of (2-Bromo-5-methoxyphenyl)(phenyl)methanone. We will delve into its chemical characteristics, hypothesize its most likely biological activities based on the extensive literature on related benzophenone derivatives, and provide detailed, field-proven experimental protocols to systematically investigate these potentials.
I. Chemical and Structural Profile of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
(2-Bromo-5-methoxyphenyl)(phenyl)methanone , with the chemical formula C₁₄H₁₁BrO₂, is an aromatic ketone.[2] Its structure is characterized by a central carbonyl group connecting two phenyl rings. One of these rings is substituted with a bromine atom at the ortho position and a methoxy group at the meta position relative to the carbonyl linkage.
Key Structural Features and Their Implications:
-
Benzophenone Core: Provides a rigid scaffold that can be readily functionalized to interact with various biological targets.
-
Bromine Substituent: The presence of this halogen atom can lead to several potential reactivity pathways, including nucleophilic substitution, making it a valuable handle for further chemical modifications.[2]
-
Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and may play a role in directing interactions with biological macromolecules.[2] It can also enhance solubility in polar solvents.[2]
The interplay of these functional groups suggests that (2-Bromo-5-methoxyphenyl)(phenyl)methanone is a versatile molecule with the potential for diverse biological interactions.
II. Hypothesized Biological Activities and Rationale
Based on the extensive research on substituted benzophenones and related chemical motifs, we can postulate several promising avenues for the biological activity of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
A. Anticancer Potential
The benzophenone scaffold is present in numerous compounds with demonstrated anticancer activity.[1] Furthermore, both methoxy and bromo substitutions on aromatic rings have been linked to cytotoxicity in cancer cell lines.[5][6] For instance, methoxyflavones exhibit cytotoxic activity by targeting protein markers and activating signaling pathways leading to cell death.[4] Similarly, certain brominated compounds have been explored for their anticancer effects.[2][3]
Hypothesized Mechanism of Action: The anticancer activity of (2-Bromo-5-methoxyphenyl)(phenyl)methanone could be mediated through various mechanisms, including:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death.
-
Cell Cycle Arrest: The compound might interfere with the cell cycle progression of cancer cells, preventing their proliferation.
-
Inhibition of Key Signaling Pathways: It could potentially modulate pathways crucial for cancer cell survival and growth, such as the MAPK and NF-κB pathways.[7]
B. Anti-inflammatory Activity
Benzophenone derivatives have been reported to possess anti-inflammatory properties.[8] Some have been shown to inhibit key inflammatory enzymes like cyclooxygenases (COX). Brominated phenolic compounds have also been investigated for their anti-inflammatory effects.[7]
Hypothesized Mechanism of Action: The anti-inflammatory potential of (2-Bromo-5-methoxyphenyl)(phenyl)methanone could stem from:
-
Inhibition of Pro-inflammatory Mediators: The compound may suppress the production of inflammatory molecules such as nitric oxide (NO) and prostaglandins.[7]
-
Downregulation of Pro-inflammatory Cytokines: It could potentially reduce the expression of cytokines like TNF-α, IL-1β, and IL-6.[7]
-
Modulation of Inflammatory Signaling Pathways: The compound might interfere with signaling cascades like the NF-κB and MAPK pathways, which are central to the inflammatory response.[7]
C. Antimicrobial Activity
The presence of a bromine atom in the structure of (2-Bromo-5-methoxyphenyl)(phenyl)methanone strongly suggests potential antimicrobial activity.[2] Halogenated compounds are a well-known class of antimicrobial agents. Salicylanilides, which share some structural similarities, have shown activity against Gram-positive bacteria.[9]
Hypothesized Mechanism of Action: The antimicrobial effects could be due to:
-
Disruption of Cell Membrane Integrity: The compound might interfere with the structure or function of the microbial cell membrane.
-
Inhibition of Essential Enzymes: It could potentially inhibit enzymes that are vital for microbial survival.
-
Interference with DNA Replication or Protein Synthesis: The compound may disrupt fundamental cellular processes in microorganisms.
III. Proposed Experimental Workflows for Biological Evaluation
To systematically investigate the hypothesized biological activities of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a series of well-established in vitro assays are proposed.
A. Evaluation of Anticancer Activity
A tiered approach is recommended to assess the anticancer potential, starting with broad screening and moving towards more mechanistic studies.
1. Cytotoxicity Screening
Protocol:
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess selectivity.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of (2-Bromo-5-methoxyphenyl)(phenyl)methanone for 48-72 hours.
-
MTT Assay: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each cell line.
Data Presentation:
| Cell Line | Tumor Type | IC₅₀ (µM) of (2-Bromo-5-methoxyphenyl)(phenyl)methanone |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value |
| HEK293 | Normal Kidney | Experimental Value |
2. Mechanistic Studies (if significant cytotoxicity is observed)
-
Apoptosis Assay: Using flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
Cell Cycle Analysis: By flow cytometry after propidium iodide staining to determine the cell cycle phase at which the compound induces arrest.
-
Western Blot Analysis: To investigate the effect of the compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).
Workflow Diagram:
Caption: Workflow for anticancer activity evaluation.
B. Evaluation of Anti-inflammatory Activity
The anti-inflammatory properties can be assessed using macrophage-based assays.
1. Nitric Oxide (NO) Production Assay
Protocol:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Treatment: Cells are pre-treated with various concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Griess Assay: After 24 hours, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production is calculated.
2. Pro-inflammatory Cytokine Measurement
Protocol:
-
Treatment: Similar to the NO assay, RAW 264.7 cells are treated with the compound and stimulated with LPS.
-
ELISA: The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The reduction in cytokine levels compared to the LPS-treated control is determined.
Data Presentation:
| Concentration of Compound (µM) | Inhibition of NO Production (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Conc. 1 | Experimental Value | Experimental Value | Experimental Value |
| Conc. 2 | Experimental Value | Experimental Value | Experimental Value |
| Conc. 3 | Experimental Value | Experimental Value | Experimental Value |
Signaling Pathway Diagram:
Caption: Hypothesized anti-inflammatory signaling pathway.
C. Evaluation of Antimicrobial Activity
Standard microbiological techniques can be employed to determine the antimicrobial spectrum of the compound.
1. Minimum Inhibitory Concentration (MIC) Determination
Protocol:
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Broth Microdilution Method: Two-fold serial dilutions of the compound are prepared in a 96-well plate with microbial culture.
-
Incubation: The plates are incubated under appropriate conditions for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation:
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Value |
| Escherichia coli | Gram-negative | Experimental Value |
| Candida albicans | Fungus | Experimental Value |
IV. Concluding Remarks and Future Directions
(2-Bromo-5-methoxyphenyl)(phenyl)methanone represents a promising, yet underexplored, chemical entity. The structural alerts within its framework, namely the benzophenone core and the bromo and methoxy substituents, provide a strong rationale for investigating its biological potential, particularly in the realms of oncology, inflammation, and infectious diseases. The experimental workflows detailed in this guide offer a robust and systematic approach to elucidating its pharmacological profile.
Should this initial screening reveal significant activity in any of these areas, further studies would be warranted. These could include in vivo efficacy studies in animal models, structure-activity relationship (SAR) studies to optimize the lead compound, and detailed mechanistic investigations to identify its precise molecular targets. The journey from a promising scaffold to a potential therapeutic agent is arduous, but the scientific rationale for embarking on this exploration with (2-Bromo-5-methoxyphenyl)(phenyl)methanone is compelling.
V. References
-
Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO. Available from:
-
Synthesis and Biological Evaluation of Benzophenone Derivatives as Potential HIV-1 Inhibitors. Bentham Science Publishers. 2017-06-01. Available from:
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Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors. Semantic Scholar. Available from:
-
Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents | Request PDF. ResearchGate. 2025-11-09. Available from:
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. Available from:
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(2-Bromo-5-methoxyphenyl)(phenyl)methanone | 60080-98-0. Smolecule. 2023-08-15. Available from:
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available from:
-
Synthesis of new benzophenone derivatives with potential antiinflammatory activity. Available from:
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH. Available from:
-
(2-Bromo-4-fluoro-5-methoxyphenyl)methanamine | C8H9BrFNO. PubChem. Available from:
-
Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. Available from:
-
(2-bromo-5-methoxyphenyl)-(3-bromophenyl)methanone. GlobalChemMall. Available from:
-
{2-[(2-Bromo-5-meth-oxy-benzyl-idene)amino]-4,5,6,7-tetra-hydro-benzo[b]thiophen-3-yl}(phen-yl)methanone. PubMed. Available from:
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from:
-
(2-Bromo-5-methoxyphenyl)(pyrrolidin-1-yl)methanone. PubChem. 2025-12-27. Available from:
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. Available from:
-
Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. NIH. 2024-06-03. Available from:
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available from:
-
Design, Synthesis, and Biological Evaluation of 2‐(2‐Bromo‐3‐nitrophenyl)‐5‐phenyl‐1,3,4‐oxadiazole Derivatives as Possible Anti‐Breast Cancer Agents. ResearchGate. Available from:
-
methoxyacetophenone (2-Bromo-1-(2-methoxyphenyl)ethanone). MedchemExpress.com. Available from:
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available from:
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from:
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC - NIH. 2025-07-02. Available from:
-
Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents. Available from:
-
887581-09-1|(2-Bromo-5-methoxyphenyl)methanamine|BLD Pharm. Available from:
-
(5-Bromo-2-hydroxyphenyl)(phenyl)methanone. PMC - NIH. Available from:
-
Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. Available from:
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (2-Bromo-5-methoxyphenyl)(phenyl)methanone | 60080-98-0 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of new benzophenone derivatives with potential antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone: Synthesis, Reactivity, and Core Applications
Introduction: Deconstructing a Versatile Benzophenone Scaffold
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a highly functionalized aromatic ketone that serves as a pivotal building block in modern organic synthesis.[1] Its structure, a benzophenone core substituted with a strategically placed bromine atom and a methoxy group, offers a unique combination of reactive sites. This guide provides an in-depth technical overview for researchers and drug development professionals, moving beyond simple protocols to explain the causal relationships that govern its synthesis and reactivity.
The inherent value of this molecule lies in the orthogonal reactivity of its functional groups. The aryl bromide is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of complex biaryl and aryl-heteroaryl structures.[1] Concurrently, the electron-donating methoxy group influences the aromatic ring's reactivity towards electrophilic substitution, while the ketone moiety provides a handle for condensation reactions and further molecular elaboration.[1] Understanding how to leverage these features is key to unlocking its full potential in medicinal chemistry and materials science.[1]
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | Calculated |
| CAS Number | 60080-98-0 | [1] |
| Appearance | Off-white to yellow solid (predicted) | --- |
| Predicted Conformation | Twisted dihedral angle (45-70°) between phenyl rings | [1] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="0,1.5!"]; O1 [label="O", fontcolor="#EA4335", pos="0,2.5!"]; Br1 [label="Br", fontcolor="#34A853", pos="-3.5,0!"]; C14 [label="C", pos="2.5, -2.5!"]; O2 [label="O", fontcolor="#EA4335", pos="1.5,-2.5!"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];
// Define positions for the bromomethoxy phenyl ring C1 [pos="-1,0!"]; C2 [pos="-0.5, -1!"]; C3 [pos="0.5, -1.5!"]; C4 [pos="1.5, -1!"]; C5 [pos="1,0!"]; C6 [pos="0,0.5!"];
// Define positions for the phenyl ring C7 [pos="-1.5, 2!"]; C8 [pos="-2.5, 2.5!"]; C9 [pos="-2.5, 3.5!"]; C10 [pos="-1.5, 4!"]; C11 [pos="-0.5, 3.5!"]; C12 [pos="-0.5, 2.5!"];
// Connect atoms C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- C13; C13 -- O1; C13 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C1 -- Br1; C4 -- O2 -- C14;
// Add implicit hydrogens for clarity (optional, can clutter) }
Caption: Structure of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Part 2: Strategic Synthesis—The Friedel-Crafts Approach
While several synthetic routes can be envisioned, the most direct and industrially scalable approach is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of a suitable arene with an acyl halide, mediated by a Lewis acid catalyst.
Causality Behind the Chosen Route: We select 4-bromoanisole as our starting arene and benzoyl chloride as the acylating agent. The methoxy group (-OCH₃) on 4-bromoanisole is a powerful ortho-, para- director. Since the para position is blocked by the bromine atom, acylation is directed exclusively to the ortho position, yielding the desired product with high regioselectivity. Aluminum chloride (AlCl₃) is the classic and robust Lewis acid for this transformation, as it effectively generates the highly electrophilic acylium ion from benzoyl chloride.[2][3]
Sources
An In-depth Technical Guide to the Benzophenone Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzophenone scaffold, characterized by a central carbonyl group connecting two phenyl rings, stands as a ubiquitous and privileged structure in the landscape of medicinal chemistry.[1][2] Its prevalence in a vast array of naturally occurring bioactive compounds, coupled with its synthetic accessibility, has cemented its status as a foundational motif in modern drug discovery.[3][4] From potent anticancer agents to effective anti-inflammatory and antiviral drugs, the benzophenone core has demonstrated remarkable versatility, serving as a versatile template for the development of novel therapeutics.[5][6] Marketed drugs such as the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, the anti-Parkinson's agent tolcapone, and the cholesterol-lowering drug fenofibrate all feature this remarkable scaffold.[1][7] This technical guide provides a comprehensive exploration of the benzophenone scaffold, delving into its synthesis, physicochemical properties, diverse pharmacological applications, and future potential in medicinal chemistry.
Part 1: Physicochemical Properties and Synthesis
Core Physicochemical Properties: A Privileged Structure
The diaryl ketone structure of benzophenone imparts a unique combination of properties that contribute to its "privileged" status. The two aryl rings provide a scaffold for extensive functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1] The central carbonyl group can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. Furthermore, the non-planar, propeller-like conformation of benzophenone allows its derivatives to adopt three-dimensional shapes that can fit into complex binding pockets of enzymes and receptors.
General Synthetic Methodologies
The construction of the benzophenone core is most commonly achieved through the versatile and widely applicable Friedel-Crafts acylation reaction.[1][8]
The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A weak base removes a proton from the ring, restoring aromaticity and yielding the benzophenone derivative.
Experimental Protocol: Synthesis of 4-Hydroxybenzophenone via Friedel-Crafts Acylation [9][10]
This protocol outlines the synthesis of a hydroxylated benzophenone derivative, a common structural motif in bioactive compounds.
Materials:
-
Phenol
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene (solvent)
-
Toluene (for recrystallization)
-
Hydrochloric acid (for workup)
-
Anhydrous calcium chloride (for drying)
-
Standard laboratory glassware and equipment
Procedure:
-
In a reaction vessel, add chlorobenzene and anhydrous aluminum chloride and stir.
-
At a temperature between 10°C and 50°C, slowly add a mixture of phenol and chlorobenzene to the reaction mixture.
-
After the addition is complete, stir for an additional 30 minutes.
-
Slowly add benzoyl chloride to the reaction mixture.
-
Gradually raise the temperature and maintain it at 40°C-45°C for 2 hours, followed by 1 hour at 60°C-70°C.
-
Slowly pour the reaction mixture into cold water and stir for 2 hours at 20-30°C to precipitate the crude product.
-
Collect the solid by centrifugation or filtration and wash with water until neutral.
-
Dry the crude 4-hydroxybenzophenone.
-
Recrystallize the crude product from toluene to obtain the purified white solid.
-
The organic layer from the workup can be washed, dried with anhydrous calcium chloride, and distilled to recover the chlorobenzene solvent.
Halogenated benzophenones often exhibit enhanced biological activity due to the ability of halogens to form halogen bonds and modulate the electronic properties of the molecule.[5] The synthesis can be achieved through Friedel-Crafts acylation using halogenated starting materials or by direct halogenation of the benzophenone core.
Experimental Protocol: Synthesis of a Halogenated Benzophenone Derivative [11]
This protocol provides a general approach for the synthesis of a halogenated benzophenone.
Materials:
-
Halogen-substituted benzene (e.g., chlorobenzene, bromobenzene)
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a flask equipped with a stirrer and under a dry atmosphere, dissolve the halogen-substituted benzene in dichloromethane.
-
Cool the solution in an ice bath.
-
Gradually add anhydrous aluminum chloride to the stirred solution.
-
Slowly add benzoyl chloride to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Part 2: Pharmacological Applications of the Benzophenone Scaffold
The versatility of the benzophenone scaffold is evident in its wide range of pharmacological activities.
Anticancer Activity: Targeting Tubulin Polymerization
A significant number of benzophenone derivatives have demonstrated potent anticancer activity by disrupting microtubule dynamics, a critical process for cell division.[12][13]
These compounds often act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[12][14] This binding prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[14][15]
The anticancer activity of benzophenone derivatives is highly dependent on the substitution pattern on the two aryl rings.
| Compound/Derivative | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4u | Naphthalene moiety | MCF-7 | 1.47 | [13] |
| Compound 10a | Specific substitutions | A549, HeLa, MCF-7, etc. | 0.029 - 0.062 | [15] |
| Unnamed Analog | 2-hydroxybenzophenone derivative | MDA-MB-231, T47-D, PC3 | 12.09 - 26.49 | [5] |
| Compound 45 | Benzophenone linked to a stavudine derivative | HeLa, SMMC-7721, SGC-7901 | 1.58, 0.82, 0.77 | [1] |
Key SAR Insights:
-
Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy groups on the phenyl rings are crucial for activity, often mimicking the substitution patterns of natural products like combretastatin A-4.
-
Halogenation: The introduction of halogen atoms can enhance anticancer potency.[5]
-
Heterocyclic Moieties: Conjugating the benzophenone scaffold with various heterocyclic rings has been a successful strategy to develop potent anticancer agents.
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Test compound (benzophenone derivative)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in General Tubulin Buffer supplemented with GTP (e.g., 1 mM) and glycerol (e.g., 15%).
-
Add the test compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance (turbidity) at 340 nm over time.
-
Plot the absorbance versus time to generate polymerization curves. The inhibitory effect is determined by comparing the curves of treated samples to the vehicle control.
The MTT assay is a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well cell culture plates
-
Test compound (benzophenone derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzophenone derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Anti-inflammatory Activity: Inhibition of p38 MAP Kinase
Certain benzophenone derivatives have emerged as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade.[8][16]
p38 MAP kinase plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[8] Benzophenone-based inhibitors typically bind to the ATP-binding pocket of p38 MAP kinase, preventing its activation and the subsequent downstream signaling that leads to inflammation.[16]
Caption: p38 MAP Kinase Signaling Pathway and Inhibition by Benzophenone Derivatives.
The development of potent p38 MAP kinase inhibitors has been guided by extensive SAR studies.
| Compound | Modifications | p38α MAPK IC50 | Reference |
| Compound 12 | 4-aminobenzophenone analog | 4 nM | [8] |
| Compound 13 | 4-aminobenzophenone analog | 10 nM | [8] |
| Compound 14 | 4-aminobenzophenone analog | 39 nM | [8] |
| Compound 16 | 1,1-dimethylpropynylamine substituted | 14 nM | [8] |
| Compound 10g | N-cyclopropylbenzamide-benzophenone hybrid | 27 nM |
Key SAR Insights:
-
Amino Group: The presence of an amino group, particularly at the 4-position of one of the phenyl rings, is often critical for potent inhibitory activity.[8]
-
Substituents on Phenyl Rings: The nature and position of substituents on both phenyl rings significantly influence potency and selectivity.[17]
-
Hybrid Molecules: Combining the benzophenone scaffold with other pharmacophores has led to the discovery of highly potent and selective inhibitors.
Antiviral Activity: Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)
Benzophenone derivatives have been extensively investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.[3]
NNRTIs bind to an allosteric pocket on the HIV-1 RT, distinct from the active site.[18] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
The design of potent benzophenone-based NNRTIs has focused on optimizing interactions within the allosteric binding pocket.
-
Substitutions on the A-ring: Meta-substituents on one of the phenyl rings (the A-ring) can enhance interactions with conserved amino acid residues in the binding pocket, such as W229, while minimizing unfavorable interactions with mutable residues like Y181.[19]
-
B-ring Modifications: Replacing one of the phenyl rings (the B-ring) with a naphthyl group has been shown to increase π-π interactions with the enzyme, leading to potent inhibitors.[3][20]
-
Carbonyl Group: The central carbonyl group is important for activity, as its reduction to a benzhydrol can lead to a decrease in potency.[3]
Part 3: The Benzophenone Scaffold as a Photophore
Beyond its direct therapeutic applications, the benzophenone scaffold possesses unique photochemical properties that make it an invaluable tool in chemical biology.
Principles of Photoaffinity Labeling
Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of small molecules. It involves a ligand that contains a photoactivatable group. Upon irradiation with light of a specific wavelength, this group forms a highly reactive species that can covalently bind to nearby molecules, typically the target protein.
Benzophenone as a Photoactivatable Group
Benzophenone is an excellent photophore for several reasons:
-
Photoactivation: Upon excitation with UV light (around 350-360 nm), the benzophenone carbonyl group forms a triplet diradical.
-
Hydrogen Abstraction: This excited state can abstract a hydrogen atom from a nearby C-H bond, creating a pair of radicals that can then combine to form a stable C-C covalent bond.
-
Stability: Benzophenone is relatively stable in the absence of UV light and is less reactive towards water compared to other photophores.
These properties have made benzophenone-containing probes instrumental in identifying the targets of drugs and mapping ligand-receptor interactions.
Part 4: Future Perspectives and Conclusion
Emerging Therapeutic Areas
The versatility of the benzophenone scaffold continues to be explored in new therapeutic areas. Recent research has investigated its potential as:
-
Antileishmanial agents: Derivatives have shown promising activity against Leishmania major.[21]
-
Antimicrobial agents: Novel benzophenone analogs are being developed to combat bacterial and fungal infections.[6]
-
Neuroprotective agents: Some derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's.[1]
Novel Drug Delivery Strategies
As with many potent but potentially toxic compounds, the development of targeted drug delivery systems for benzophenone-based drugs is an active area of research. This includes the use of nanoparticles and other carriers to improve their therapeutic index.
Conclusion
The benzophenone scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its journey from a component of natural products to a cornerstone of synthetic drug discovery highlights its remarkable adaptability. The ability to readily modify its structure has allowed for the development of a diverse range of therapeutic agents with activities spanning from anticancer and anti-inflammatory to antiviral. As our understanding of disease biology deepens and synthetic methodologies advance, the benzophenone scaffold is poised to remain a critical and enduringly valuable tool in the quest for new and improved medicines.
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Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817. [Link]
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Prakash, O., Kumar, A., & Singh, R. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Medicinal Chemistry, 29(23), 4068-4085. [Link]
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Khan, I., et al. (2020). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Medicinal Chemistry, 11(1), 108-120. [Link]
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Sharma, S., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817. [Link]
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Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20087-20097. [Link]
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Ma, L., & Chen, F. (2016). Benzophenone Derivatives: a Novel Scaffold as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Journal of Antivirals & Antiretrovirals, 8(1), 006-013. [Link]
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Wang, G., et al. (2020). Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 104, 104265. [Link]
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Taber, D. F. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]
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Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 856-864. [Link]
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Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605. [Link]
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Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605. [Link]
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Zhang, S., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 6(89), 88453-88462. [Link]
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Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817. [Link]
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Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link]
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Ren, J., et al. (2001). Structural Basis for the Improved Drug Resistance Profile of New Generation Benzophenone Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 44(21), 3534-3541. [Link]
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Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Natural Product Reports, 40(10), 1736-1786. [Link]
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Kumar, R., & Singh, P. (2014). 2-Aminobenzophenones: A Versatile Scaffold in Organic Synthesis. Asian Journal of Organic & Medicinal Chemistry, 2(1), 1-10. [Link]
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Ma, L., et al. (2011). Synthesis and Biological Activity of Naphthyl-Substituted (B-ring) Benzophenone Derivatives as Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4584-4588. [Link]
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Inn, K. S., & Kim, N. J. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2945-2948. [Link]
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Andreu-Carbó, M., et al. (2022). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. ACS Omega, 7(17), 14757-14767. [Link]
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Wang, G., et al. (2021). Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 107, 104557. [Link]
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Laufer, S. A. (2013). The path of p38α MAP kinase inhibition. Future Medicinal Chemistry, 5(13), 1549-1563. [Link]
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Smith, S. J., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 827602. [Link]
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Spectroscopic Data for (2-Bromo-5-methoxyphenyl)(phenyl)methanone: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a halogenated aromatic ketone of interest to researchers in drug discovery and organic synthesis. Due to the limited availability of public experimental spectra for this specific molecule (CAS 60080-98-0), this guide integrates foundational chemical principles with data from closely related analogs to present a robust predictive and interpretive framework. Protocols for acquiring high-quality spectroscopic data are also detailed to empower researchers in their own analytical endeavors.
Core Molecular Attributes
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a benzophenone derivative with the molecular formula C₁₄H₁₁BrO₂ and a molecular weight of 291.14 g/mol .[1] Its structure, featuring a bromine atom and a methoxy group on one of the phenyl rings, gives rise to a unique electronic and steric environment that is reflected in its spectroscopic signature.
| Property | Value | Source |
| CAS Number | 60080-98-0 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For (2-Bromo-5-methoxyphenyl)(phenyl)methanone, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons and the methoxy group. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 - 7.75 | m | 2H | Phenyl H (ortho to C=O) |
| ~7.65 - 7.58 | m | 1H | Phenyl H (para to C=O) |
| ~7.50 - 7.42 | m | 2H | Phenyl H (meta to C=O) |
| ~7.55 | d, J ≈ 8.5 Hz | 1H | Bromomethoxyphenyl H |
| ~7.15 | d, J ≈ 3.0 Hz | 1H | Bromomethoxyphenyl H |
| ~6.95 | dd, J ≈ 8.5, 3.0 Hz | 1H | Bromomethoxyphenyl H |
| ~3.85 | s | 3H | -OCH₃ |
Causality Behind Predictions:
-
The protons on the unsubstituted phenyl ring will exhibit a complex multiplet pattern typical of a monosubstituted benzene ring. The ortho protons are the most deshielded due to the anisotropy of the carbonyl group.
-
On the substituted ring, the bromine at the 2-position will cause significant deshielding of the adjacent proton.
-
The methoxy group at the 5-position will shield the nearby protons. The methoxy protons themselves will appear as a characteristic singlet.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 14 carbon atoms of the molecule (with two pairs of carbons in the unsubstituted phenyl ring being equivalent by symmetry).
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O |
| ~159.0 | C-OCH₃ |
| ~138.0 | Quaternary C (Phenyl, attached to C=O) |
| ~133.0 | CH (Phenyl, para to C=O) |
| ~132.5 | CH (Bromomethoxyphenyl) |
| ~130.0 | CH (Phenyl, ortho to C=O) |
| ~128.5 | CH (Phenyl, meta to C=O) |
| ~122.0 | CH (Bromomethoxyphenyl) |
| ~119.0 | Quaternary C (Bromomethoxyphenyl, attached to C=O) |
| ~115.0 | CH (Bromomethoxyphenyl) |
| ~114.0 | Quaternary C-Br |
| ~56.0 | -OCH₃ |
Causality Behind Predictions:
-
The carbonyl carbon is the most deshielded and will appear at a very low field.
-
The carbon attached to the electron-donating methoxy group will be significantly shielded.
-
The carbon bearing the bromine atom will be deshielded compared to a standard aromatic carbon.
Experimental Protocol for NMR Data Acquisition
Vibrational Spectroscopy: FT-IR Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted FT-IR Data and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |
| ~1670 | Strong | C=O Stretch (Aryl Ketone) |
| 1600-1450 | Medium-Strong | Aromatic C=C Bending |
| 1250-1200 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| 1050-1000 | Medium | Aryl-O-CH₃ Symmetric Stretch |
| ~600 | Medium-Weak | C-Br Stretch |
Causality Behind Predictions:
-
The most prominent peak will be the strong carbonyl (C=O) stretch, expected around 1670 cm⁻¹, which is characteristic of an aryl ketone.
-
The presence of both aromatic and aliphatic C-H stretches will be evident.
-
The strong C-O stretches from the methoxy group and the C-Br stretch will also be key diagnostic peaks.
Experimental Protocol for FT-IR Data Acquisition
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 290 and 292 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Key Fragment Ions:
-
m/z 211: Loss of Br• ([M-Br]⁺)
-
m/z 183: [C₁₂H₇O₂]⁺
-
m/z 105: [C₆H₅CO]⁺ (Benzoyl cation) - expected to be a major peak.
-
m/z 77: [C₆H₅]⁺ (Phenyl cation)
-
Experimental Protocol for Mass Spectrometry Data Acquisition
Conclusion
The spectroscopic characterization of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is crucial for its use in research and development. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, grounded in fundamental chemical principles and supported by data from analogous structures. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this compound. A thorough, multi-technique spectroscopic analysis as outlined here is essential for unambiguous structural confirmation and purity assessment.
References
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An In-depth Technical Guide to (2-Bromo-5-methoxyphenyl)(phenyl)methanone for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a versatile benzophenone derivative with significant potential in synthetic chemistry and drug discovery. This document delves into its commercial availability, synthesis, structural elucidation, and key applications, offering valuable insights for researchers, medicinal chemists, and professionals in the pharmaceutical and material science sectors.
Introduction and Chemical Profile
(2-Bromo-5-methoxyphenyl)(phenyl)methanone, also known as 2-Bromo-5-methoxybenzophenone, is an aromatic ketone with the chemical formula C₁₄H₁₁BrO₂.[1] Its structure features a benzoyl group attached to a 2-bromo-5-methoxyphenyl moiety. The presence of the bromine atom, the methoxy group, and the ketone functionality makes it a valuable intermediate for a variety of chemical transformations. These functional groups offer multiple reaction sites, enabling its use in the construction of more complex molecular architectures.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 60080-98-0 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1][5] |
| Molecular Weight | 291.14 g/mol | Calculated |
| Appearance | Off-white to yellow solid (typical) | Inferred from supplier data |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
Commercial Availability
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The availability from multiple vendors ensures a stable supply chain for research and development activities.
Table 2: Selected Commercial Suppliers
| Supplier | Purity | Available Quantities |
| Smolecule | >95% | Gram to Kilogram |
| Alfa Chemistry | 96% | Gram to Kilogram[2] |
| Matrix Scientific | Not specified | Gram to Kilogram[3] |
| Angene | Not specified | Gram to Kilogram[5] |
| ChemicalBook | Not specified | Gram to Kilogram[4] |
Note: Purity and available quantities are subject to change and should be verified with the respective suppliers.
Synthesis and Purification
The most logical and widely applicable method for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is the Friedel-Crafts acylation of 4-bromoanisole with benzoyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Reaction Principle
The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich 4-bromoanisole then attacks the acylium ion, leading to the formation of the desired benzophenone derivative. The methoxy group is an activating group and directs the incoming electrophile to the ortho and para positions. In the case of 4-bromoanisole, the para position is blocked by the bromine atom, thus favoring acylation at the ortho position.
Detailed Experimental Protocol
Materials:
-
4-Bromoanisole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: The flask is cooled to 0 °C in an ice bath. A solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃. Following this, a solution of 4-bromoanisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled back to 0 °C and slowly quenched by the dropwise addition of 1 M hydrochloric acid. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group. Based on the analysis of similar structures, the following chemical shifts (δ) in ppm can be predicted:
-
δ 7.80-7.40 (m, 5H): Multiplet corresponding to the protons of the unsubstituted phenyl ring.
-
δ 7.50 (d, 1H): Doublet for the aromatic proton ortho to the bromine atom.
-
δ 7.10 (d, 1H): Doublet for the aromatic proton ortho to the methoxy group.
-
δ 6.90 (dd, 1H): Doublet of doublets for the aromatic proton meta to both the bromine and methoxy groups.
-
δ 3.85 (s, 3H): Singlet corresponding to the three protons of the methoxy group.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information about the carbon framework of the molecule. Predicted chemical shifts are as follows:
-
δ 195.0: Carbonyl carbon (C=O).
-
δ 160.0: Aromatic carbon attached to the methoxy group.
-
δ 138.0 - 128.0: Aromatic carbons of both phenyl rings.
-
δ 115.0: Aromatic carbon ortho to the methoxy group.
-
δ 112.0: Aromatic carbon bearing the bromine atom.
-
δ 55.9: Methoxy carbon (-OCH₃).
Applications in Research and Development
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a valuable building block in several areas of chemical research and development.
-
Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active compounds. The bromo and methoxy substituents on this molecule provide handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functionalities and build libraries of potential drug candidates.[1] The structural features may be modified to develop new therapeutic agents.[1]
-
Material Science: As a synthetic intermediate, it can be used to create novel organic materials with specific electronic or photophysical properties. The aromatic nature of the molecule makes it a candidate for incorporation into polymers, dyes, or other functional materials.[1]
-
Organic Synthesis: It serves as a precursor for studying various reaction mechanisms involving electrophilic and nucleophilic substitutions on a substituted aromatic system.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a commercially available and synthetically accessible benzophenone derivative with significant potential for applications in drug discovery, material science, and organic synthesis. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers and professionals in the field. The detailed synthetic protocol and predicted analytical data offer a solid foundation for its use in the laboratory.
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Angene International Limited. (n.d.). 2-bromo-5-methoxybenzophenone|CAS 60080-98-0. Angene. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2 - Manufacturers & Suppliers in India. Retrieved from [Link]
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MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
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Jai Swaminarayan Multichem. (n.d.). 2 Bromo 5 Methoxybenzoic Acid Supplier, Manufacturer & Exporter. Retrieved from [Link]
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YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
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YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
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PubChem. (n.d.). (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromobenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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(2-Bromo-5-methoxyphenyl)(phenyl)methanone: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Discovery
An In-depth Exploration of C₁₄H₁₁BrO₂ as a Versatile Synthetic Intermediate
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a halogenated aromatic ketone with significant potential as a versatile intermediate in organic synthesis and drug discovery. The strategic positioning of the bromo and methoxy functionalities on the benzophenone scaffold imparts unique reactivity, making it a valuable precursor for the construction of complex molecular architectures. This document delves into the compound's physicochemical properties, synthesis, reactivity, analytical characterization, and applications, with a focus on providing practical insights for researchers and professionals in the pharmaceutical and chemical industries.
Introduction: The Strategic Importance of Functionalized Benzophenones
Benzophenone and its derivatives are a well-established class of compounds with a ubiquitous presence in medicinal chemistry and materials science.[1] The inherent photochemical and biological activities of the benzophenone core can be finely tuned through the introduction of various substituents. The subject of this guide, (2-Bromo-5-methoxyphenyl)(phenyl)methanone, represents a strategically functionalized benzophenone. The presence of a bromine atom at the ortho position to the carbonyl group offers a reactive handle for a multitude of cross-coupling reactions, while the methoxy group at the meta position influences the electronic properties of the aromatic ring.[2] This unique combination of functional groups makes it a valuable building block for the synthesis of novel heterocyclic compounds and other complex organic molecules.[3]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is fundamental for its effective utilization in synthesis and for the accurate interpretation of experimental results.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁BrO₂ | [2] |
| Molecular Weight | 291.14 g/mol | [2] |
| IUPAC Name | (2-bromo-5-methoxyphenyl)(phenyl)methanone | [2] |
| CAS Number | 60080-98-0 | [2] |
| Appearance | Expected to be an off-white to pale yellow solid | [3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation Approach
The most common and direct method for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is the Friedel-Crafts acylation of 1-bromo-4-methoxybenzene with benzoyl chloride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1-bromo-4-methoxybenzene. The methoxy group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating but also ortho-, para-directing group. The acylation is expected to occur predominantly at the position ortho to the methoxy group and meta to the bromine, due to the stronger activating effect of the methoxy group.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on established methodologies for Friedel-Crafts acylation.[5] Optimization of reaction conditions may be necessary to achieve the highest yield and purity.
Materials:
-
1-Bromo-4-methoxybenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane.
-
Formation of the Acylium Ion: The flask is cooled to 0 °C in an ice bath. Benzoyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of AlCl₃ in DCM. The mixture is stirred at 0 °C for 15-30 minutes to allow for the formation of the acylium ion.
-
Acylation Reaction: A solution of 1-bromo-4-methoxybenzene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of ice-cold water, followed by concentrated HCl to decompose the aluminum chloride complex. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.
Reactivity and Synthetic Utility
The synthetic versatility of (2-Bromo-5-methoxyphenyl)(phenyl)methanone stems from the distinct reactivity of its functional groups.
The Bromo Substituent: A Gateway to Cross-Coupling Chemistry
The bromine atom serves as a key functional group for a variety of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.
-
Heck Reaction: Reaction with alkenes to form new C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted anilines.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (2-Bromo-5-methoxyphenyl)(phenyl)methanone | 60080-98-0 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis Protocol for (2-Bromo-5-methoxyphenyl)(phenyl)methanone: An Application Note
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzophenones
Benzophenones are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. Their rigid diarylketone structure provides a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of their physical, chemical, and biological properties. The target molecule of this application note, (2-Bromo-5-methoxyphenyl)(phenyl)methanone (CAS 60080-98-0), is a substituted benzophenone of particular interest. The presence of a bromine atom offers a handle for further functionalization through cross-coupling reactions, while the methoxy group influences the electronic properties of the aromatic ring.[1] This combination of functionalities makes it a valuable intermediate in medicinal chemistry and materials science.
This document provides a comprehensive guide to the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone via a classic Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and discuss the expected outcomes and characterization techniques.
Chemical Principles: The Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, a powerful method for the formation of carbon-carbon bonds to an aromatic ring.[2] The reaction involves the electrophilic aromatic substitution of an aromatic compound, in this case, 4-bromoanisole, with an acylating agent, benzoyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The reaction proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from benzoyl chloride to form a highly electrophilic acylium ion (C₆H₅CO⁺). This ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.
-
Electrophilic Attack: The electron-rich aromatic ring of 4-bromoanisole acts as a nucleophile and attacks the acylium ion. The methoxy group (-OCH₃) on the 4-bromoanisole is an activating, ortho-, para-directing group. Since the para position is blocked by the bromine atom, the electrophilic attack is directed to the ortho position.
-
Restoration of Aromaticity: A proton is lost from the intermediate carbocation (the sigma complex), and the aromaticity of the ring is restored. The proton reacts with the [AlCl₄]⁻ complex, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.
It is important to note that the ketone product can form a complex with the aluminum chloride, often requiring a stoichiometric amount of the catalyst. This complex is then hydrolyzed during the workup to yield the final product.
Experimental Protocol
This protocol details the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone from 4-bromoanisole and benzoyl chloride.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 104-92-7 | Irritant |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 | Corrosive, Lachrymator |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | Corrosive, Water-reactive |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | Corrosive, Toxic |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Irritant |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Irritant |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Irritant |
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle it in a dry environment and avoid inhalation of dust.
-
Benzoyl chloride is corrosive and a lachrymator. Avoid contact with skin, eyes, and inhalation of vapors.
-
Dichloromethane is a suspected carcinogen. Handle with care and avoid inhalation.
-
Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL).
-
Carefully add anhydrous aluminum chloride (1.2 equivalents) to the DCM with stirring. The suspension will become warm.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM (20 mL).
-
Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Rinse the dropping funnel with a small amount of anhydrous DCM.
-
Prepare a solution of 4-bromoanisole (1.0 equivalent) in anhydrous DCM (30 mL) and add it to the dropping funnel.
-
Add the 4-bromoanisole solution dropwise to the reaction mixture over 30-40 minutes, again keeping the internal temperature below 5 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the reaction flask back to 0 °C in an ice bath.
-
Prepare a beaker containing crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL).
-
Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate. Alternatively, purification can be achieved by column chromatography on silica gel.
-
Mechanism Diagram
Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of the target molecule.
Expected Results and Characterization
The final product, (2-Bromo-5-methoxyphenyl)(phenyl)methanone, is expected to be a solid at room temperature. The yield of the reaction will depend on the purity of the reagents and the careful control of the reaction conditions, but yields in the range of 70-90% are commonly reported for similar Friedel-Crafts acylations.
The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, as well as a singlet for the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band in the region of 1650-1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a diaryl ketone.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (291.14 g/mol for C₁₄H₁₁BrO₂). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Wet reagents or glassware.- Inactive AlCl₃ catalyst.- Insufficient reaction time or temperature. | - Ensure all reagents are anhydrous and glassware is thoroughly dried.- Use fresh, high-quality anhydrous AlCl₃.- Monitor the reaction by TLC and adjust reaction time or temperature as needed. |
| Formation of multiple products | - Reaction temperature too high, leading to side reactions.- Impurities in starting materials. | - Maintain strict temperature control, especially during the addition of reagents.- Use purified starting materials. |
| Dark, tarry reaction mixture | - Polymerization or decomposition at high temperatures. | - Ensure efficient cooling and slow addition of reagents.- Consider using a milder Lewis acid catalyst if the substrate is highly reactive. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone via a Friedel-Crafts acylation reaction. By understanding the underlying chemical principles and adhering to the safety precautions and experimental procedures outlined, researchers can successfully synthesize this valuable building block for a variety of applications in organic synthesis and drug discovery. The provided characterization data and troubleshooting guide will further aid in obtaining a pure product with a good yield.
References
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemguide. (n.d.). The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Friedel–Crafts reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-bromoanisole. Retrieved from [Link]
-
Wikipedia. (2023, April 2). 4-Bromoanisole. Retrieved from [Link]
-
PubChem. (n.d.). (5-Bromo-2-chloro-phenyl)-(4-ethoxy-phenyl)-methanone. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1023. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-07. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40485–40538. Retrieved from [Link]
Sources
Application Notes and Protocols for Suzuki Coupling Reactions Using (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Introduction: The Strategic Importance of Substituted Benzophenones in Modern Drug Discovery
The benzophenone scaffold is a privileged structural motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The ability to strategically modify the aryl rings of the benzophenone core is crucial for optimizing pharmacological profiles.[3] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4][5] This guide provides a detailed exploration of the application of (2-Bromo-5-methoxyphenyl)(phenyl)methanone as a key building block in Suzuki coupling reactions, a process that opens avenues to novel, sterically hindered biaryl compounds with significant potential in drug discovery and materials science.[6]
(2-Bromo-5-methoxyphenyl)(phenyl)methanone presents a unique synthetic challenge and opportunity. The presence of the methoxy group activates the ring, while the ortho-bromo substituent and the benzoyl group introduce considerable steric hindrance. Overcoming these challenges requires a carefully optimized catalytic system. This document will provide researchers, scientists, and drug development professionals with the necessary protocols and mechanistic insights to successfully employ this versatile substrate in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboron compound and an organic halide.[7] The generally accepted mechanism proceeds through a series of well-defined steps, each crucial for the successful formation of the desired C-C bond.[8][9]
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition to the aryl bromide, in this case, (2-Bromo-5-methoxyphenyl)(phenyl)methanone. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) complex.[4][9] The reactivity of the aryl halide is a key factor in this initial step, with aryl bromides generally being more reactive than aryl chlorides.[4]
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center.[4] This process is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic boronate species.[10] The exact mechanism of transmetalation is still a subject of investigation but is a critical step for bringing the two coupling partners together on the palladium catalyst.[4]
-
Reductive Elimination: This is the final bond-forming step where the two organic ligands on the Pd(II) complex couple and are eliminated as the biaryl product.[8][9] This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[8]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the Suzuki coupling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone with a generic arylboronic acid. It is crucial to perform these reactions under an inert atmosphere to prevent the degradation of the catalyst.
General Procedure for Suzuki-Miyaura Cross-Coupling[11]
-
To a dry reaction vessel, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[11]
-
The vessel is then sealed and thoroughly purged with an inert gas, such as Argon or Nitrogen.[11]
-
The palladium catalyst (1–5 mol%) and the appropriate ligand (2–10 mol%) are added to the vessel.[11]
-
Anhydrous solvent is then introduced via a syringe.[11]
-
The reaction mixture is heated to the specified temperature and stirred for the designated time.[11]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Once the reaction is complete, it should be cooled to room temperature.[11]
-
The mixture is then diluted with an organic solvent like ethyl acetate and washed with water and brine.[11]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[11]
-
The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[11]
Optimized Reaction Parameters: A Comparative Analysis
The success of a Suzuki coupling reaction, particularly with a sterically hindered substrate like (2-Bromo-5-methoxyphenyl)(phenyl)methanone, is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes recommended conditions based on established protocols for similar challenging couplings.
| Parameter | Recommended Conditions | Rationale and Key Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or PEPPSI-type precatalysts.[8][10] | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources.[8][10] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are often used for challenging substrates due to their high stability and activity.[8] |
| Ligand | Bulky, electron-rich phosphine ligands such as P(t-Bu)₃, PCy₃, SPhos, or N-heterocyclic carbenes (NHCs).[10][12][13] | Bulky ligands promote the reductive elimination step and can stabilize the active Pd(0) species.[8] Electron-rich ligands facilitate the oxidative addition to the aryl bromide.[9] NHC ligands have shown exceptional activity for sterically hindered substrates.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or t-BuOK.[4][12] | The choice of base is critical and often solvent-dependent.[14] Stronger bases like t-BuOK can be effective in anhydrous conditions, while carbonates and phosphates are commonly used in aqueous or biphasic systems.[4][12] Cesium carbonate is often employed for difficult couplings.[7] |
| Solvent | Toluene, Dioxane, THF, or DMF.[4][15] | The solvent influences the solubility of the reactants and the stability of the catalytic species.[15] Aprotic polar solvents like DMF can sometimes alter the selectivity in complex substrates.[15] A mixture of an organic solvent and water is frequently used to dissolve the inorganic base.[14] |
| Temperature | Room temperature to 100 °C.[7] | While some highly active catalyst systems can operate at room temperature, elevated temperatures are often necessary to overcome the activation energy for sterically hindered substrates.[16] |
Expert Insights and Troubleshooting
Overcoming Steric Hindrance: The primary challenge in the Suzuki coupling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is the steric bulk around the reaction center. The use of highly active palladium catalysts, particularly those with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, is crucial for achieving good yields.[6][12] These ligands facilitate the key steps of oxidative addition and reductive elimination, which can be slowed down by steric hindrance.[8]
Managing Electronic Effects: The methoxy group at the 5-position is an electron-donating group, which can slightly deactivate the aryl bromide towards oxidative addition compared to substrates with electron-withdrawing groups.[8] However, this effect is generally less significant than the steric hindrance.
Common Side Reactions:
-
Dehalogenation: This side reaction results in the replacement of the bromine atom with a hydrogen atom. It can occur if there are sources of hydride in the reaction mixture, such as certain solvents or impurities.[8]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide can also occur, leading to byproducts. This is often more prevalent at higher temperatures or with less active catalysts.
-
Protodeborylation: The boronic acid can be cleaved by protons, especially in aqueous media, leading to the formation of the corresponding arene.[8] The choice of base and careful control of the reaction pH can minimize this side reaction.[10]
Validation and Characterization
The successful synthesis of the desired biaryl product should be confirmed through standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the synthesis of complex biaryl structures from (2-Bromo-5-methoxyphenyl)(phenyl)methanone. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can overcome the challenges posed by steric hindrance and achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in the field of drug discovery and organic synthesis, enabling the efficient and reliable synthesis of novel benzophenone derivatives with significant therapeutic and material science potential.
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Suzuki cross-coupling. [Link]
-
Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 16465-16468. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
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ResearchGate. Examples of benzophenone derivatives in the market and their uses. [Link]
-
National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Royal Society of Chemistry. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]
-
Semantic Scholar. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors. [Link]
-
ChemPacific. (2-Bromo-5-methoxy-44-methyl-phenyl)-methano. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
Mol-Instincts. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
ARKAT USA. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
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- 16. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone via Friedel-Crafts Acylation
Introduction
Diaryl ketones are a pivotal structural motif in a multitude of biologically active compounds and functional materials.[1] The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone serves as a prime example of a Friedel-Crafts acylation, a fundamental and powerful C-C bond-forming reaction in organic synthesis.[2] This electrophilic aromatic substitution reaction is instrumental in the preparation of aromatic ketones, which are key intermediates in the pharmaceutical and fine chemical industries.[2][3] This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, intended for researchers, scientists, and professionals in drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for a successful and reproducible outcome.
The methoxy group (-OCH₃) on the anisole ring is an activating, ortho-para directing group due to its ability to donate electron density into the benzene ring through resonance.[4][5] This increased nucleophilicity of the aromatic ring facilitates the attack on the electrophilic acylium ion.[4] The bromine atom, while deactivating due to its inductive effect, also directs ortho and para. The regiochemical outcome of the acylation on 4-bromoanisole is therefore directed to the positions ortho to the strongly activating methoxy group.
Reaction Principle: The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4][6] The reaction proceeds through the generation of a highly electrophilic acylium ion from an acyl halide (in this case, benzoyl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8] The aromatic ring, acting as a nucleophile, attacks the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][9] Subsequent deprotonation of the arenium ion by the tetrachloroaluminate anion (AlCl₄⁻) restores aromaticity and yields the final aryl ketone product, regenerating the aluminum chloride catalyst.[10] However, it is crucial to note that the ketone product can form a complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.[10][11]
Visualization of the Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 5.00 g | 26.7 | 1.0 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 4.14 g (3.45 mL) | 29.4 | 1.1 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 4.28 g | 32.1 | 1.2 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~15 mL | - | - |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Equipment
-
Three-necked round-bottom flask (250 mL), flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Safety Precautions
-
Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a highly corrosive and water-reactive solid.[12] It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[13] All manipulations must be performed in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and impervious gloves.[14] Avoid inhalation of dust and contact with skin and eyes.[12][14] A Class D fire extinguisher for combustible metals should be readily available.[12]
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and causes severe burns. Handle with extreme care.
Step-by-Step Synthesis Procedure
Reaction Setup
-
Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or with a drying tube.
-
Reagent Addition: In the fume hood, charge the flask with anhydrous aluminum chloride (4.28 g, 32.1 mmol). Add 30 mL of anhydrous dichloromethane (DCM) to the flask and begin stirring to form a suspension.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath. The reaction is exothermic, and maintaining a low temperature during the initial addition is crucial to prevent side reactions.[15]
-
Acyl Chloride Addition: Add benzoyl chloride (3.45 mL, 29.4 mmol) to the dropping funnel. Add the benzoyl chloride dropwise to the AlCl₃ suspension over 15-20 minutes.[11] A colored complex will form.
-
Substrate Addition: Dissolve 4-bromoanisole (5.00 g, 26.7 mmol) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[6] The reaction mixture will typically darken in color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromoanisole) is consumed.[11]
Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Cautiously and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl.[6][11] This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood. The purpose of this step is to decompose the aluminum chloride complexes of the product and unreacted reagents.[15]
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous layer twice with 30 mL portions of DCM.[6]
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.[11]
-
Purification: The crude product is typically a solid. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain the pure (2-Bromo-5-methoxyphenyl)(phenyl)methanone.[11][16]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized (2-Bromo-5-methoxyphenyl)(phenyl)methanone should be confirmed by standard analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.4 (m, 5H, Ar-H of benzoyl group), ~7.5 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃). Note: Exact chemical shifts and coupling constants will vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~195 (C=O), ~159 (C-OCH₃), ~138-128 (aromatic carbons), ~115 (C-Br), ~56 (-OCH₃). Note: These are approximate values. |
| FT-IR (KBr or ATR) | ν (cm⁻¹): ~1660 (C=O stretch, aryl ketone), ~3100-3000 (Ar C-H stretch), ~1250 & 1030 (C-O stretch, ether). |
| Mass Spec. (EI or ESI) | m/z: Expected molecular ion peaks corresponding to C₁₄H₁₁BrO₂ (e.g., [M]⁺ and [M+2]⁺ in ~1:1 ratio due to bromine isotopes). |
Note: The predicted NMR data is based on the expected substitution pattern and general chemical shift ranges for similar structures. Experimental data should be acquired for confirmation.[17][18]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst due to moisture.[11]2. Poor quality or wet reagents.[11]3. Insufficient catalyst amount. | 1. Ensure all glassware is rigorously dried. Use fresh, anhydrous AlCl₃ and anhydrous solvents.[11]2. Use freshly distilled benzoyl chloride and pure 4-bromoanisole.3. Use at least 1.2 equivalents of AlCl₃. |
| Formation of multiple products (seen on TLC) | 1. Isomeric products formed.2. Reaction temperature was too high, leading to side reactions.[11] | 1. The methoxy group is a strong ortho-para director. Careful purification by column chromatography may be required to separate isomers.[11]2. Maintain careful temperature control, especially during reagent addition.[11] |
| Dark, tarry reaction mixture | 1. Reaction temperature too high.2. Polymerization or decomposition side reactions.[11] | 1. Ensure efficient cooling during exothermic additions.2. Consider a milder Lewis acid (e.g., FeCl₃, ZnCl₂) if charring is a persistent issue.[19] |
| Difficult workup (emulsion formation) | Formation of aluminum hydroxides. | Adding the reaction mixture to an acidic ice solution helps break down the aluminum salts.[9] If an emulsion persists, add more acid or brine and allow it to stand. |
Conclusion
This application note provides a detailed and robust protocol for the Friedel-Crafts acylation of 4-bromoanisole with benzoyl chloride to synthesize (2-Bromo-5-methoxyphenyl)(phenyl)methanone. By carefully following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable diaryl ketone intermediate. The provided mechanistic insights, troubleshooting guide, and characterization data serve to enhance the understanding and successful execution of this important organic transformation.
References
-
Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous) Safety Information. [Link]
-
Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]
-
Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [Link]
-
ResearchGate. The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]
-
ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
ResearchGate. Friedel–Crafts acylation of anisole with propanoic acid. [Link]
-
Vedantu. On Friedel-Crafts acetylation, anisole yields. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
National Institutes of Health. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
- Google Patents.
Sources
- 1. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 傅-克酰基化反应 [sigmaaldrich.com]
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- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. nj.gov [nj.gov]
- 14. carlroth.com [carlroth.com]
- 15. youtube.com [youtube.com]
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- 18. benchchem.com [benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Versatile Precursor: (2-Bromo-5-methoxyphenyl)(phenyl)methanone in Heterocyclic Synthesis
Application Note & Protocols
Introduction: A Gateway to Privileged Heterocyclic Scaffolds
In the landscape of medicinal chemistry and materials science, the synthesis of complex heterocyclic frameworks is a cornerstone of innovation. (2-Bromo-5-methoxyphenyl)(phenyl)methanone emerges as a highly valuable and versatile precursor, offering strategic access to a range of privileged heterocyclic scaffolds. Its unique substitution pattern, featuring a reactive bromine atom ortho to a benzoyl group and an activating methoxy group, provides a powerful handle for a variety of intramolecular and intermolecular cyclization strategies. This guide provides an in-depth exploration of the synthetic utility of this precursor, complete with detailed protocols for the synthesis of acridones, xanthones, and dibenzofurans – compound classes renowned for their significant biological activities and material properties.
The strategic placement of the bromine atom facilitates modern palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of key C-N, C-O, and C-C bonds necessary for the construction of these tricyclic systems. The methoxy group, in addition to influencing the electronic properties of the resulting heterocycles, can also serve as a synthetic handle for further derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this precursor for the efficient synthesis of novel and diverse heterocyclic compounds.
Core Synthetic Strategies
The synthetic utility of (2-bromo-5-methoxyphenyl)(phenyl)methanone hinges on a few key bond-forming strategies, which are outlined below. The choice of strategy dictates the class of heterocycle that is ultimately synthesized.
Figure 1: Key synthetic transformations of (2-bromo-5-methoxyphenyl)(phenyl)methanone.
Application I: Synthesis of 3-Methoxyacridone Derivatives
Acridone and its functional analogue, 'acridone', are highly privileged pharmacophores in medicinal chemistry, with applications ranging from DNA intercalators in anticancer therapy to enzyme inhibitors.[1][2] Their planar, crystalline, and stable nature, often coupled with strong fluorescence, makes them ideal for therapeutic and diagnostic applications.[1][3] The synthesis of the acridone scaffold from (2-bromo-5-methoxyphenyl)(phenyl)methanone proceeds via a two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by an acid-catalyzed intramolecular cyclization.
Protocol 1: Synthesis of N-(2-benzoyl-4-methoxyphenyl)aniline
This protocol details the crucial C-N bond formation, which is often the rate-limiting step in acridone synthesis. The choice of ligand and base is critical for achieving high yields.
Reaction Scheme: (2-Bromo-5-methoxyphenyl)(phenyl)methanone + Aniline ---(Pd catalyst, Ligand, Base)---> N-(2-benzoyl-4-methoxyphenyl)aniline
Materials:
-
(2-Bromo-5-methoxyphenyl)(phenyl)methanone
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equiv.), aniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), palladium(II) acetate (0.02 equiv.), and XantPhos (0.04 equiv.).
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-benzoyl-4-methoxyphenyl)aniline.
| Parameter | Recommended Conditions | Expected Yield | Reference |
| Catalyst | Pd(OAc)₂ | 75-90% | [4][5][6] |
| Ligand | XantPhos | [4][7] | |
| Base | NaOtBu | [5][8] | |
| Solvent | Toluene | [4][7] | |
| Temperature | 100-110 °C | [4] | |
| Time | 12-24 h | [4] |
Protocol 2: Intramolecular Cyclization to 3-Methoxyacridone
The N-arylanthranilic acid analogue formed in the previous step undergoes an efficient intramolecular Friedel-Crafts-type acylation in the presence of a strong acid to yield the acridone core.[9][10]
Reaction Scheme: N-(2-benzoyl-4-methoxyphenyl)aniline ---(Acid catalyst)---> 3-Methoxyacridone
Materials:
-
N-(2-benzoyl-4-methoxyphenyl)aniline
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
Procedure:
-
Carefully add N-(2-benzoyl-4-methoxyphenyl)aniline (1.0 equiv.) to concentrated sulfuric acid or polyphosphoric acid at room temperature with stirring.
-
Heat the mixture to 100 °C (water bath) for 2-4 hours.[10][11]
-
Cool the reaction mixture to room temperature and carefully pour it into ice-water with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[11]
| Parameter | Reagent | Temperature | Time | Expected Yield | Reference |
| Cyclization | Conc. H₂SO₄ | 100 °C | 2-4 h | 85-95% | [10][11] |
| Cyclization | PPA | 100 °C | 2-4 h | 80-90% | [9] |
Application II: Synthesis of 3-Methoxyxanthone Derivatives
Xanthones are a class of polyphenolic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and cardiovascular protective effects.[11][12] The synthesis of the xanthone scaffold from our precursor typically involves an initial C-O bond formation to create a diaryl ether intermediate, followed by an intramolecular cyclodehydration.
Protocol 3: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, utilizing a copper catalyst.[13][14]
Reaction Scheme: (2-Bromo-5-methoxyphenyl)(phenyl)methanone + Phenol ---(Cu catalyst, Base)---> 2-(Phenoxy)-5-methoxybenzophenone
Materials:
-
(2-Bromo-5-methoxyphenyl)(phenyl)methanone
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equiv.), phenol (1.5 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 140-150 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Expected Yield | Reference |
| Catalyst | CuI | 60-80% | [13][15] |
| Base | K₂CO₃ | [15] | |
| Solvent | DMF | [13] | |
| Temperature | 140-150 °C | [13] | |
| Time | 24 h | [13] |
Protocol 4: Intramolecular Cyclodehydration to 3-Methoxyxanthone
The diaryl ether intermediate undergoes cyclization in the presence of a dehydrating agent to form the xanthone core.
Reaction Scheme: 2-(Phenoxy)-5-methoxybenzophenone ---(Dehydrating agent)---> 3-Methoxyxanthone
Materials:
-
2-(Phenoxy)-5-methoxybenzophenone
-
Eaton's reagent (P₂O₅ in methanesulfonic acid) or concentrated sulfuric acid
Procedure:
-
To a solution of 2-(phenoxy)-5-methoxybenzophenone (1.0 equiv.) in a suitable solvent (if necessary), add Eaton's reagent or concentrated sulfuric acid.
-
Heat the reaction mixture, typically between 80-100 °C, for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and carefully pour it onto crushed ice.
-
Collect the precipitate by filtration, wash with water, and then a dilute sodium bicarbonate solution.
-
The crude 3-methoxyxanthone can be purified by recrystallization.
| Parameter | Reagent | Temperature | Time | Expected Yield |
| Cyclization | Eaton's Reagent | 80 °C | 5-10 h | 70-85% |
| Cyclization | Conc. H₂SO₄ | 100 °C | 2-4 h | 65-80% |
Application III: Synthesis of 3-Methoxydibenzofuran Derivatives
Dibenzofurans are another important class of heterocycles with applications in pharmaceuticals and materials science. Their synthesis from the precursor can be achieved via a palladium-catalyzed intramolecular C-H activation/C-O cyclization.[2][16]
Protocol 5: Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization
This protocol provides a direct route to the dibenzofuran core from the 2-bromobenzophenone precursor, bypassing the need for a pre-formed diaryl ether.
Reaction Scheme: (2-Bromo-5-methoxyphenyl)(phenyl)methanone ---(Pd catalyst, Ligand, Base)---> 3-Methoxy-dibenzofuran derivative
Materials:
-
(2-Bromo-5-methoxyphenyl)(phenyl)methanone
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., DMA or Toluene)
Procedure:
-
In a sealed tube, combine (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equiv.), palladium(II) acetate (0.05 equiv.), the phosphine ligand (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the dibenzofuran product.
| Parameter | Recommended Conditions | Expected Yield | Reference |
| Catalyst | Pd(OAc)₂ | 50-70% | [2][17] |
| Ligand | SPhos or similar | [18] | |
| Base | K₂CO₃ | [2] | |
| Solvent | DMA or Toluene | [2] | |
| Temperature | 120-140 °C | [2] | |
| Time | 24-48 h | [2] |
Characterization Data of Representative Products
3-Methoxyacridone:
-
Appearance: Yellow solid.
-
¹H NMR (DMSO-d₆): Chemical shifts are expected in the aromatic region (δ 7.0-8.5 ppm) and a characteristic singlet for the methoxy group around δ 3.9-4.1 ppm. The NH proton will appear as a broad singlet at higher chemical shift.
-
¹³C NMR (DMSO-d₆): Aromatic carbons will resonate in the δ 110-150 ppm range, with the carbonyl carbon appearing downfield (δ > 170 ppm). The methoxy carbon will be observed around δ 55-57 ppm.[3]
3-Methoxyxanthone:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃): Aromatic protons will show complex multiplets in the δ 7.0-8.4 ppm region. The methoxy group will appear as a singlet around δ 3.9 ppm.
-
¹³C NMR (CDCl₃): Aromatic carbons will be in the δ 100-160 ppm range, with the carbonyl carbon at δ > 175 ppm. The methoxy carbon will be at approximately δ 56 ppm.[19][20]
Figure 2: A generalized experimental workflow for the synthesis of heterocycles.
Conclusion: A Versatile Building Block for Chemical Innovation
(2-Bromo-5-methoxyphenyl)(phenyl)methanone has demonstrated its prowess as a versatile and strategic precursor for the synthesis of medicinally and materially relevant heterocyclic compounds. The protocols outlined in this guide provide a robust framework for researchers to access acridones, xanthones, and dibenzofurans. The true power of this precursor lies in the ability to readily modify the aniline or phenol coupling partners in the initial bond-forming step, allowing for the generation of diverse libraries of substituted heterocyles for screening and development. As the demand for novel molecular architectures continues to grow, the strategic application of such well-designed precursors will undoubtedly remain at the forefront of chemical innovation.
References
-
Organic Syntheses Procedure: Acridone. Available at: [Link]
- Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. MedChemComm, 9(10), 1636-1660.
- Wiley-VCH (2007). Supporting Information.
- Jiang, D., et al. (2016). Pharmacological effects of xanthones as cardiovascular protective agents. Cardiovascular & Hematological Agents in Medicinal Chemistry, 14(1), 2-10.
- Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025(3), 202512399.
- Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. RSC Publishing.
- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434, 2021.
- Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. The Journal of Organic Chemistry.
- Kashani, S. K., et al. (2022).
- Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry.
- Buchwald–Hartwig amin
- Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cycliz
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH.
- Supporting information for - The Royal Society of Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization.
- 1-METHOXY-3,7,8-TRIHYDROXY-XANTHONE - Optional[13C NMR] - SpectraBase.
- Buchwald-Hartwig Amin
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Ullmann condens
- A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. The Journal of Organic Chemistry.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Synthesis of benzanilide
- Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. NIH.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- New processes for producing benzophenone derivatives.
- Ullmann Reaction. Organic Chemistry Portal.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
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experimental procedure for nucleophilic substitution on (2-Bromo-5-methoxyphenyl)(phenyl)methanone
An in-depth guide to performing nucleophilic substitution reactions on (2-Bromo-5-methoxyphenyl)(phenyl)methanone, tailored for researchers and drug development professionals. This document provides a detailed exploration of modern catalytic methods, emphasizing the rationale behind procedural choices and offering robust, step-by-step protocols.
Introduction: The Synthetic Potential of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a valuable aryl halide intermediate in organic synthesis. Its structure features a benzophenone core, which is prevalent in many photoactive molecules and pharmaceutical agents. The key to its synthetic utility lies in the strategic placement of three functional components on one of the aromatic rings: a bromine atom, a methoxy group, and the benzoyl group.
-
The Bromine Atom: A versatile leaving group, ideal for participation in a wide array of cross-coupling reactions.
-
The Methoxy Group: An electron-donating group (EDG) that modulates the electronic properties of the aromatic ring.
-
The Benzoyl Group: An electron-withdrawing group (EWG) that also influences the ring's reactivity and provides a site for further chemical modification.
The simultaneous presence of an EDG (methoxy) and an EWG (benzoyl) on the same ring as the bromine atom creates a nuanced electronic environment. While the benzoyl group can activate the ring toward traditional nucleophilic aromatic substitution (Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr), the methoxy group has a deactivating effect.[1][2] This electronic push-pull dynamic often renders classical SNAr reactions—which typically require harsh conditions and strongly activated substrates—inefficient for this molecule.[3]
Consequently, modern transition-metal-catalyzed cross-coupling reactions have become the methods of choice for functionalizing this and similar aryl bromides. These catalytic approaches offer superior efficiency, broader substrate scope, and significantly milder reaction conditions. This guide focuses on two of the most powerful and widely adopted strategies: Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation and Copper-catalyzed Ullmann condensation for C-O bond formation.
Mechanistic Considerations: Why Catalysis is Key
Traditional Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr reactions proceed via an addition-elimination mechanism, requiring the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] For this to occur efficiently, the aromatic ring must be rendered sufficiently electron-poor by potent electron-withdrawing groups positioned ortho or para to the leaving group.[1][4] In our target molecule, the activating benzoyl group is ortho to the bromine, but the deactivating methoxy group is para. This conflicting electronic influence complicates the formation of a stable Meisenheimer complex, making metal-catalyzed pathways a more reliable alternative.
Transition-Metal Catalysis: A Superior Approach
Palladium and copper-catalyzed reactions bypass the need for a highly electron-deficient aromatic ring. Instead, they operate through catalytic cycles involving the metal center, which facilitates the coupling of the aryl halide with the nucleophile under much milder conditions.
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): This reaction is a cornerstone of modern C-N bond formation.[5][6] The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and ensuring high catalytic turnover.[9][10]
-
Ullmann Condensation (Copper-Catalyzed): A classic method for forming C-O, C-N, and C-S bonds, the Ullmann reaction has been revitalized through the development of modern ligand systems.[11][12] While traditional Ullmann reactions required stoichiometric copper and high temperatures, modern protocols use catalytic amounts of a copper(I) salt with a suitable ligand (e.g., diamines, phenanthrolines) to facilitate the coupling at lower temperatures.[13][14][15]
Below is a diagram illustrating the generalized catalytic cycle for the Buchwald-Hartwig amination, a process central to the protocols described in this guide.
Caption: Standard experimental workflow for cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination with Morpholine
This protocol details the C-N cross-coupling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone with a secondary amine, morpholine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| (2-Bromo-5-methoxyphenyl)(phenyl)methanone | 307.16 | 1.0 | 307 mg | Aryl Halide (Substrate) |
| Morpholine | 87.12 | 1.2 | 105 µL | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 9.2 mg | Palladium Precatalyst |
| XPhos | 476.60 | 0.03 (3 mol%) | 14.3 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | Base |
| Toluene (Anhydrous, Degassed) | - | - | 5.0 mL | Solvent |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (307 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (5.0 mL) via syringe.
-
Nucleophile Addition: Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature. Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, (5-methoxy-2-morpholinophenyl)(phenyl)methanone.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Ullmann C-O Coupling with Phenol
This protocol describes the copper-catalyzed synthesis of a diaryl ether from (2-Bromo-5-methoxyphenyl)(phenyl)methanone and phenol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| (2-Bromo-5-methoxyphenyl)(phenyl)methanone | 307.16 | 1.0 | 307 mg | Aryl Halide |
| Phenol | 94.11 | 1.5 | 141 mg | Nucleophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 (10 mol%) | 19 mg | Catalyst |
| L-Proline | 115.13 | 0.2 (20 mol%) | 23 mg | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg | Base |
| N,N-Dimethylformamide (DMF) (Anhydrous) | - | - | 4.0 mL | Solvent |
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask with a stir bar, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (307 mg, 1.0 mmol), phenol (141 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat three times.
-
Solvent Addition: Add anhydrous DMF (4.0 mL) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 110-120 °C with vigorous stirring for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers and wash with water (3 x 20 mL to remove DMF) and then with brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the target diaryl ether, (5-methoxy-2-phenoxyphenyl)(phenyl)methanone.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere. | Ensure reagents are pure and solvents are anhydrous/degassed. Improve Schlenk technique. Use a freshly opened bottle of base (e.g., NaOtBu). |
| Low reaction temperature or time. | Increase temperature in 10 °C increments. Extend reaction time and monitor by LC-MS. | |
| Poor choice of ligand/base combination. | For Buchwald-Hartwig, screen other ligands (e.g., SPhos, RuPhos) or bases (K₃PO₄, Cs₂CO₃). For Ullmann, try other ligands like phenanthroline. | |
| Side Product Formation | Hydrodehalogenation (loss of Br). | Ensure the system is free of moisture or other protic sources. Use a stronger, non-nucleophilic base. |
| Homocoupling of the aryl bromide. | Lower the catalyst loading or temperature. Ensure the nucleophile is added promptly. | |
| Difficulty in Purification | Residual DMF (Ullmann). | Perform multiple aqueous washes during work-up. Co-evaporate the product with a high-boiling hydrocarbon like toluene under high vacuum. |
Conclusion
Nucleophilic substitution on (2-Bromo-5-methoxyphenyl)(phenyl)methanone is most effectively achieved using modern transition-metal-catalyzed cross-coupling methods rather than classical SNAr reactions. The Buchwald-Hartwig amination and modified Ullmann condensation provide reliable and versatile pathways to synthesize a diverse range of C-N and C-O linked derivatives. The protocols detailed herein offer a foundation for researchers to explore the synthesis of novel compounds for applications in medicinal chemistry, materials science, and beyond. Careful control of the reaction atmosphere and strategic selection of catalyst, ligand, and base are paramount to achieving high yields and purity.
References
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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University of Babylon. Nucleophilic Aromatic Substitution. [Link]
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Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Link]
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Wiley Online Library. Copper‐Catalyzed α‐Arylation of Nitroalkanes with (Hetero)aryl Bromides/Iodides. [Link]
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MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Journal of the American Chemical Society. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Royal Society of Chemistry. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
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ChemistryViews. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. [Link]
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National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. The Mechanism of the Modified Ullmann Reaction. [Link]
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- 15. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of (2-Bromo-5-methoxyphenyl)(phenyl)methanone in Medicinal Chemistry
Introduction: The Benzophenone Core in Drug Discovery
The benzophenone motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Its structural rigidity and the ability to position two aryl rings in a defined three-dimensional space make it an excellent starting point for the design of compounds that can interact with specific biological targets. (2-Bromo-5-methoxyphenyl)(phenyl)methanone, in particular, emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. The strategic placement of the bromo and methoxy groups on one of the phenyl rings offers multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom serves as a key handle for cross-coupling reactions, while the methoxy group can influence the electronic properties and metabolic stability of the resulting derivatives. This guide provides an in-depth look at the applications of this compound, complete with detailed protocols for its derivatization and a discussion of the biological relevance of the resulting molecules.
Strategic Importance of (2-Bromo-5-methoxyphenyl)(phenyl)methanone in Synthesis
The chemical architecture of (2-Bromo-5-methoxyphenyl)(phenyl)methanone makes it an ideal precursor for generating libraries of compounds for high-throughput screening and lead optimization. Its utility stems from two primary reactive sites:
-
The Bromine Atom: This halogen is perfectly positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the benzophenone core and a wide variety of aryl or heteroaryl boronic acids. This allows for the introduction of diverse substituents to probe the binding pockets of biological targets.
-
The Phenyl Rings: The aromatic rings can be subject to further functionalization, such as electrophilic aromatic substitution, guided by the existing methoxy group.
This dual reactivity allows for the creation of complex molecular architectures from a readily available starting material.
Application in the Synthesis of Kinase Inhibitors for Anti-Inflammatory Agents
A significant application of benzophenone-based scaffolds is in the development of kinase inhibitors, particularly for inflammatory diseases. The p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β, is a major target in this area. Derivatives of (2-Bromo-5-methoxyphenyl)(phenyl)methanone can be readily synthesized to target this kinase.
For instance, by replacing the bromine atom with an amino-substituted aryl group via a Suzuki coupling or a Buchwald-Hartwig amination, one can generate aminobenzophenones. This class of compounds has shown potent inhibitory activity against p38 MAP kinase. The carbonyl group of the benzophenone core is crucial for activity, often forming a key hydrogen bond with the hinge region of the kinase domain.
Workflow for the Synthesis of a Potential Kinase Inhibitor
Caption: Synthetic workflow for a potential kinase inhibitor.
Biological Activity of a Representative Aminobenzophenone
The following table summarizes the inhibitory activity of (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone, a potent p38 MAP kinase inhibitor, demonstrating the therapeutic potential of this class of compounds.
| Biological Target/Assay | IC50 (nM) | Reference |
| p38 MAP Kinase Inhibition | 10 | |
| IL-1β Release Inhibition | 14 | |
| TNF-α Release Inhibition | 6 |
The p38 MAPK/NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of p38 MAP kinase inhibitors are mediated through the inhibition of the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB. This pathway is a critical regulator of the inflammatory response.
Caption: Inhibition of the p38 MAPK/NF-κB pathway.
Application in the Synthesis of Tubulin Polymerization Inhibitors for Anticancer Agents
The benzophenone scaffold is also a key feature in a number of potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The 2-benzoylbenzo[b]furan skeleton, which can be synthesized from precursors related to (2-Bromo-5-methoxyphenyl)(phenyl)methanone, is a notable example of a tubulin inhibitor scaffold.
While a direct synthesis from the topic compound is not explicitly detailed in the provided search results, its structural similarity and the presence of the key methoxybenzoyl moiety suggest its potential as a starting material for novel tubulin inhibitors. The synthetic strategies would likely involve the construction of a furan or benzofuran ring fused to the methoxy-substituted phenyl ring of the benzophenone.
Experimental Protocols
The following protocols are generalized procedures adapted for (2-Bromo-5-methoxyphenyl)(phenyl)methanone based on established methods for similar substrates. Researchers should optimize these conditions for their specific substrates and setups.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone with an arylboronic acid.
Materials:
-
(2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add toluene and deionized water (typically a 4:1 to 10:1 mixture of solvent to water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl benzophenone.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the reaction of (2-Bromo-5-methoxyphenyl)(phenyl)methanone with a nucleophile, such as a phenol. The reactivity in SNAr reactions is often enhanced by electron-withdrawing groups ortho or para to the leaving group, which are absent in this specific substrate. Therefore, more forcing conditions or a different mechanism (e.g., benzyne) might be required for certain nucleophiles. However, for activated nucleophiles like phenols, the following conditions can be a starting point.
Materials:
-
(2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equiv)
-
Phenol or other suitable nucleophile (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a stir bar, add the phenol and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of (2-Bromo-5-methoxyphenyl)(phenyl)methanone in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to 40-60 °C and stir.
-
Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the nucleophile.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired ether or substituted product.
Conclusion and Future Perspectives
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a strategically important starting material in medicinal chemistry. Its utility in constructing diverse molecular architectures, particularly through Suzuki-Miyaura coupling, provides a reliable pathway to novel compounds with potential therapeutic applications. The demonstrated success of the broader benzophenone class as kinase and tubulin inhibitors highlights the promise of derivatives synthesized from this specific building block. Future research will likely focus on expanding the library of compounds derived from (2-Bromo-5-methoxyphenyl)(phenyl)methanone and evaluating their biological activities against a wider range of targets. The development of more efficient and stereoselective methods for its derivatization will further enhance its value in the ongoing quest for new and effective medicines.
References
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003). Synthesis and
Application Note: A Researcher's Guide to the Photochemical Reaction Setup for Brominated Benzophenones
Introduction: The Significance of Brominated Benzophenones in Photochemistry
Benzophenone and its derivatives are cornerstone molecules in the field of organic photochemistry. Their rich photophysical properties, characterized by efficient intersystem crossing to the triplet state, make them powerful tools for initiating a variety of chemical transformations.[1][2] The introduction of bromine atoms onto the benzophenone scaffold further modulates these properties, influencing reaction pathways and enabling unique synthetic applications, including their use in the development of pharmaceuticals and materials science.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical setup of photochemical reactions involving brominated benzophenones. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Photochemical Mechanism: A Tale of Excited States and Radical Intermediates
The photochemical reactivity of benzophenones is dominated by the behavior of their excited triplet state. Upon absorption of UV light (typically around 350 nm), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[1][5] Due to strong spin-orbit coupling, it then undergoes rapid and highly efficient intersystem crossing (ISC) to the more stable triplet state (T₁).[1] This triplet state is a diradical, with unpaired electrons on the carbonyl oxygen and the delocalized π-system, making it a potent hydrogen atom abstractor.[6][7]
In the presence of a suitable hydrogen-donating solvent, such as isopropanol, the excited triplet brominated benzophenone abstracts a hydrogen atom, forming a ketyl radical.[8] Two of these ketyl radicals can then dimerize to form the corresponding benzopinacol.[8]
Alternatively, the presence of the carbon-bromine bond introduces another potential photochemical pathway: homolytic C-Br bond cleavage. This can lead to debromination or the replacement of the bromine atom, adding another layer of complexity and synthetic utility to these reactions.[3]
Caption: General photochemical mechanism of brominated benzophenones.
Experimental Setup: Equipment and Reagents
A successful photochemical reaction requires careful selection of equipment and high-purity reagents. The following table outlines the necessary components and the rationale for their use.
| Component | Specification | Rationale |
| Photochemical Reactor | Rayonet reactor with 350 nm lamps or equivalent | Provides a controlled and consistent source of UV irradiation at the optimal wavelength for benzophenone excitation.[8] |
| Reaction Vessel | Quartz test tubes or flask | Quartz is transparent to UV light, unlike borosilicate glass which absorbs a significant portion of the required wavelengths.[8] |
| Solvent | Spectroscopic grade isopropanol or acetonitrile | High purity is crucial to avoid quenching of the excited state by impurities. Isopropanol is a common hydrogen-donating solvent.[8] Acetonitrile is a good solvent for many organic compounds and is relatively inert in these reactions.[9] |
| Brominated Benzophenone | High purity, characterized by NMR and/or melting point | Purity of the starting material is essential for obtaining clean reaction products and reproducible results. |
| Inert Gas | Nitrogen or Argon | Used to deoxygenate the reaction mixture. Dissolved oxygen can quench the triplet state of the benzophenone, inhibiting the desired reaction.[8] |
| Stirring | Magnetic stirrer and stir bars | Ensures homogeneity of the reaction mixture and uniform irradiation.[8] |
| Analytical Equipment | TLC plates, GC-MS, HPLC | For monitoring the progress of the reaction.[10] |
Detailed Experimental Protocol: Photochemical Reduction of 4-Bromobenzophenone
This protocol details the photochemical reduction of 4-bromobenzophenone to its corresponding benzopinacol.
1. Solution Preparation: a. Prepare a 0.1 M solution of 4-bromobenzophenone in spectroscopic grade isopropanol in a quartz reaction vessel.[8] b. Add a single drop of glacial acetic acid. The acid can act as a catalyst in some photochemical reductions.[6][8]
2. Deoxygenation: a. Seal the reaction vessel with a septum. b. Purge the solution with a gentle stream of nitrogen or argon gas for at least 15-20 minutes.[8] This step is critical to remove dissolved oxygen which would otherwise quench the excited triplet state of the benzophenone.
3. Irradiation: a. Place the sealed and deoxygenated reaction vessel inside the photochemical reactor. b. Position the vessel to ensure uniform illumination by the lamps. c. Turn on the reactor's cooling fan to maintain a constant temperature. d. Irradiate the solution with 350 nm light. The reaction time will vary depending on the specific substrate and reactor setup, but can range from several hours to a few days.[1][9]
4. Reaction Monitoring: a. Periodically (e.g., every hour), carefully remove a small aliquot of the reaction mixture using a syringe for analysis. b. Monitor the disappearance of the 4-bromobenzophenone starting material and the appearance of the product using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[10]
5. Product Isolation and Characterization: a. Once the reaction is complete (as determined by monitoring), remove the reaction vessel from the reactor. b. The benzopinacol product may precipitate out of the solution upon cooling. If so, collect the crystals by vacuum filtration. c. If the product remains in solution, the solvent can be removed under reduced pressure. d. The crude product can be purified by recrystallization. e. Characterize the final product by melting point, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[5]
Caption: Experimental workflow for the photochemical reduction of 4-bromobenzophenone.
Safety Precautions: Handling Brominated Compounds and Photochemical Setups
Chemical Hazards:
-
Bromine and Brominated Compounds: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[11][12] Always handle bromine and brominated reagents in a well-ventilated chemical fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile).[11][13] Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.[13] In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[14][15]
-
Solvents: Isopropanol and acetonitrile are flammable. Keep them away from ignition sources.
Physical Hazards:
-
UV Radiation: Photochemical reactors emit high-intensity UV radiation that can cause severe eye and skin damage. Never look directly at the lamps. Ensure the reactor's safety interlocks are functioning correctly to prevent exposure.
-
Pressurization: Sealed reaction vessels can build up pressure upon heating from the lamps. It is advisable to use a pressure-relief device for prolonged reactions.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Inefficient deoxygenation | Increase the purging time with inert gas. Ensure a good seal on the reaction vessel. |
| Incorrect wavelength of light | Verify that the lamps in the reactor have the correct spectral output (around 350 nm). | |
| Impure solvent or starting material | Use spectroscopic grade solvents and purified starting materials. | |
| Formation of side products | Presence of oxygen | Improve deoxygenation procedure. |
| Over-irradiation | Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation. | |
| Reaction with solvent | Consider using a more inert solvent like acetonitrile if unwanted side reactions with isopropanol are observed. |
Conclusion
The photochemical reactions of brominated benzophenones offer a versatile platform for synthetic chemistry. By understanding the underlying photochemical principles and adhering to a carefully planned experimental setup, researchers can effectively harness the power of light to drive these transformations. Meticulous attention to reagent purity, thorough deoxygenation, and stringent safety practices are paramount for achieving successful and reproducible outcomes.
References
- Benchchem. (n.d.). Application Notes and Protocols for Benzophenone Derivatives in Materials Science.
- Li, Y., et al. (2021). Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism. PubMed.
- Benchchem. (n.d.). A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC.
- Unknown. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- Otake, Y., et al. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Newera-spectro.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
- CDC. (2024). Bromine | Chemical Emergencies.
- NOAA. (n.d.). BROMINE - CAMEO Chemicals.
- Neckers, D. C. (2003). The Photochemistry of Benzophenone. ScholarWorks@BGSU.
- Unknown. (n.d.). Photochemical preparation of benzopinacol.
- ResearchGate. (n.d.). Reaction schemes for the photoreduction of benzophenone in the presence of propan-2-ol.
- Singh, S., & Singh, V. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher.
- ResearchGate. (n.d.). Mechanism for the photochemical reaction of benzophenone with a C-H bond of an amino acid side chain.
- MDPI. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.
- Rangappa, S., et al. (2012). Synthesis of Novel Molecules Containing 2,4-Dimethoxybenzophenone Conjugated with Piperidine Analogues. Journal of Medicinal Chemistry.
- Sangamwar, A. B., et al. (2011). Synthesis and biological evaluation of novel benzophenone derivatives as TNF-α and IL-6 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Otake, Y., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry.
- Unknown. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
- Unknown. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH.
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Application Notes and Protocols for the Utilization of (2-Bromo-5-methoxyphenyl)(phenyl)methanone as a Versatile Building Block in Organic Materials Synthesis
Introduction: Unlocking Synthetic Potential
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a valuable bifunctional building block for the synthesis of complex organic materials and pharmaceutical intermediates.[1] Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group, the synthetically versatile bromine atom, and the benzophenone core, make it a powerful tool for constructing intricate molecular architectures.[1] The benzophenone moiety is a well-established pharmacophore and photoactive group, while the ortho-bromo and meta-methoxy substitution pattern on one of the aryl rings allows for regioselective functionalization. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging this building block in key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions.
Core Reactivity and Strategic Applications
The synthetic utility of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is primarily centered around the reactivity of the aryl bromide. This functional group serves as an excellent handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The methoxy group, positioned meta to the bromide, electronically activates the ring and can influence the regioselectivity of certain reactions. The ketone functionality can be retained, modified, or used to direct subsequent transformations.
Key applications include:
-
Pharmaceutical Chemistry: The benzophenone scaffold is present in numerous biologically active compounds. This building block allows for the facile synthesis of derivatives with potential applications as novel therapeutic agents.[1]
-
Materials Science: The extended π-systems that can be constructed using this molecule are of interest for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
-
Research Tool: It serves as a valuable precursor for investigating reaction mechanisms and synthesizing novel heterocyclic systems.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. (2-Bromo-5-methoxyphenyl)(phenyl)methanone is an ideal substrate for several of these transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[2][3] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[4]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone with an Arylboronic Acid
This protocol provides a typical setup for the coupling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone with a generic arylboronic acid.
Materials:
-
(2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
Experimental Workflow:
Sources
Comprehensive NMR Characterization of (2-Bromo-5-methoxyphenyl)(phenyl)methanone: A Multi-dimensional Approach to Structural Elucidation
An Application Note for Drug Development Professionals and Researchers
Introduction
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a substituted benzophenone, a chemical scaffold of significant interest in medicinal chemistry and materials science. Benzophenone derivatives are known for their photochemical properties and are often used as photoinitiators or as core structures in the synthesis of more complex pharmaceutical agents. Accurate and unambiguous structural verification is a cornerstone of drug development and chemical research, ensuring the identity, purity, and integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive, field-proven guide to the complete NMR characterization of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, employing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are detailed to provide a self-validating protocol for researchers.
PART 1: Experimental Workflow and Protocols
A systematic approach is crucial for efficient and accurate NMR analysis. The workflow begins with meticulous sample preparation, followed by the acquisition of a series of NMR spectra that each provide unique and complementary structural information.
Figure 1. A comprehensive workflow for the NMR characterization of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and prevents spectral artifacts.[1]
Materials:
-
(2-Bromo-5-methoxyphenyl)(phenyl)methanone
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes (e.g., Norell® S-5-500-7 or equivalent)[2]
-
Glass Pasteur pipette and bulb
-
Small vial
-
Cotton wool
Procedure:
-
Weighing the Sample: Accurately weigh approximately 15-25 mg of the compound for robust ¹H and ¹³C NMR analysis.[3] While ¹H NMR can be performed on as little as 5 mg, a higher concentration is beneficial for ¹³C and 2D NMR experiments, which are inherently less sensitive.[1][3]
-
Dissolution: Transfer the weighed solid into a small, clean vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).[2][4] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm. The pre-added TMS serves as the internal standard for chemical shift referencing (0.00 ppm).
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[4]
-
Filtration and Transfer: Place a small plug of cotton wool into a Pasteur pipette. This will act as a filter to remove any particulate matter, which can severely degrade spectral quality by interfering with shimming.[4] Carefully draw the solution from the vial into the pipette and transfer it into the NMR tube. The final sample height should be between 4.0 and 5.0 cm (approx. 0.6 mL).[5]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the compound identifier. Before inserting into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]
Protocol 2: 1D NMR Data Acquisition (¹H & ¹³C)
These initial 1D experiments provide the foundational data for the structure elucidation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the spectrum using standard parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
¹³C NMR and DEPT-135 Acquisition:
-
Use the same locked and shimmed sample.
-
Acquire a proton-decoupled ¹³C spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are needed. Start with 1024 scans and increase if necessary.
-
-
Acquire a DEPT-135 spectrum to differentiate carbon types:
-
Pulse Program: Standard DEPT-135 sequence.
-
This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including C=O) will be absent.
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
2D NMR experiments reveal through-bond and through-space correlations, which are essential for piecing the molecular structure together.[6]
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically over two or three bonds (²J or ³J).[7] This helps establish proton connectivity within individual spin systems (e.g., within an aromatic ring).
-
Setup: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf). The experiment typically takes 5-15 minutes to run.
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which proton is directly attached to which carbon (one-bond ¹JCH coupling).[7][8] This is the most reliable way to assign protonated carbons.
-
Setup: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2). This experiment correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[6][8] This is the key experiment for identifying quaternary carbons and connecting molecular fragments.
-
Setup: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). The experiment is optimized to detect correlations based on a J-coupling of ~8 Hz, which is typical for long-range interactions.
PART 2: Spectral Interpretation and Structure Elucidation
The logical analysis of the acquired spectra allows for the unambiguous assignment of every proton and carbon signal to its specific position in the molecule.
Figure 2. Logical relationship between NMR experiments for structural assignment.
Expected ¹H NMR Spectrum
The molecule has two distinct aromatic rings. Protons on aromatic rings typically resonate in the 6.5-8.5 ppm region.[9][10]
-
Unsubstituted Phenyl Ring: This ring has 5 protons. The protons ortho to the electron-withdrawing carbonyl group will be the most deshielded (downfield), appearing around 7.7-7.8 ppm. The meta and para protons will appear further upfield, likely in the 7.4-7.6 ppm range. Due to complex coupling, these may appear as multiplets.
-
Substituted Phenyl Ring: This ring has 3 protons in different chemical environments.
-
The bromine and carbonyl are electron-withdrawing groups, while the methoxy group is electron-donating.
-
We expect three distinct signals in the aromatic region, likely exhibiting doublet or doublet-of-doublets splitting patterns based on ortho and meta coupling.[11]
-
-
Methoxy Group: The -OCH₃ group will appear as a sharp singlet, typically around 3.8-3.9 ppm.
Expected ¹³C NMR and DEPT-135 Spectra
The structure has 14 unique carbon atoms, and thus 14 signals are expected in the ¹³C NMR spectrum. Aromatic carbons generally appear between 110-160 ppm.[10][12]
-
Carbonyl Carbon (C=O): This will be the most downfield signal, expected around 195 ppm, and will be absent in the DEPT-135 spectrum.
-
Aromatic Carbons:
-
Protonated Carbons (CH): There are 8 aromatic CH carbons. Their signals will appear in the DEPT-135 spectrum as positive peaks. HSQC will be used to assign them definitively.
-
Quaternary Carbons (C): There are 4 aromatic quaternary carbons (C-Br, C-OCH₃, and the two carbons attached to the carbonyl). These will be absent in the DEPT-135 spectrum. HMBC is essential for their assignment. The carbon attached to the electronegative bromine (C-Br) and oxygen (C-OCH₃) will be shifted downfield.
-
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield as a positive signal in the DEPT-135 spectrum, expected around 55-56 ppm.
2D NMR Correlation Analysis
-
COSY Analysis: Look for off-diagonal cross-peaks which connect coupled protons.[8] This will confirm the connectivity of protons within the unsubstituted phenyl ring and separately, the three protons on the substituted ring.
-
HSQC Analysis: Each cross-peak links a proton signal (on the F2 axis) to its directly bonded carbon signal (on the F1 axis). This allows for the confident assignment of all 8 aromatic CH groups and the methoxy group.
-
HMBC Analysis: This is the final step to assemble the puzzle. Key expected correlations include:
-
The protons ortho to the carbonyl group on both rings should show a ³J correlation to the carbonyl carbon (~195 ppm). This definitively links the two rings to the ketone functional group.
-
The protons on the substituted ring will show ²J and ³J correlations to the quaternary carbons within that ring, allowing for the assignment of C-Br and C-OCH₃.
-
The methoxy protons (~3.9 ppm) will show a ³J correlation to the aromatic carbon they are attached to (C-OCH₃), confirming the position of the methoxy group.
-
PART 3: Data Summary
The following tables summarize the predicted NMR data for (2-Bromo-5-methoxyphenyl)(phenyl)methanone based on established chemical shift principles and data from similar structures. Actual values may vary slightly based on experimental conditions.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Key COSY Correlations | Key HMBC Correlations |
| ~7.80 | m | 2H | Phenyl (ortho-H) | Phenyl (meta-H) | C=O, Phenyl (ipso-C) |
| ~7.60 | m | 1H | Phenyl (para-H) | Phenyl (meta-H) | Phenyl (ortho-C) |
| ~7.50 | m | 2H | Phenyl (meta-H) | Phenyl (ortho-H, para-H) | Phenyl (ipso-C) |
| ~7.5-7.7 | m | 3H | Substituted Ring (3x Ar-H) | Within substituted ring | C=O, Quaternary Ar-C |
| ~3.85 | s | 3H | -OCH₃ | None | C-OCH₃ |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ ppm) | DEPT-135 | Assignment |
| ~195 | Absent | C=O |
| ~159 | Absent | C-OCH₃ |
| ~120-140 | Absent | 3x Quaternary Ar-C |
| ~115-135 | Positive | 8x Aromatic CH |
| ~115 | Absent | C-Br |
| ~56 | Positive | -OCH₃ |
By systematically applying these protocols and principles of spectral interpretation, researchers can achieve a complete and confident structural characterization of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, ensuring the foundational integrity of their chemical research and development efforts.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]
-
Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
OChem Videos by Dr. Mike Evans. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
Sources
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- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Purification of (2-Bromo-5-methoxyphenyl)(phenyl)methanone by Column Chromatography: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the purification of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a key intermediate in pharmaceutical and materials science research. This document outlines the principles and practical steps for achieving high purity of the target compound using silica gel column chromatography. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.
Introduction and Scientific Background
(2-Bromo-5-methoxyphenyl)(phenyl)methanone, with the chemical formula C₁₄H₁₁BrO₂ and a molecular weight of 291.14 g/mol , is a substituted benzophenone derivative.[1] The presence of a bromine atom, a methoxy group, and a carbonyl group imparts a moderate polarity to the molecule, making it amenable to purification by normal-phase column chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.
The primary goal of this protocol is to remove unreacted starting materials, byproducts, and other impurities that may arise during the synthesis of the target compound. Common synthetic routes, such as the Friedel-Crafts acylation of 4-bromoanisole with benzoyl chloride, can lead to impurities like residual starting materials, poly-acylated products, or regioisomers. A well-executed column chromatography procedure is crucial for obtaining a final product of sufficient purity for subsequent applications.
Principles of the Chromatographic Separation
The purification strategy hinges on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is a highly polar material with surface silanol groups (Si-OH) that can form hydrogen bonds and dipole-dipole interactions with polar molecules. The mobile phase, a less polar solvent system, flows through the column, carrying the components of the mixture with it.
Compounds with higher polarity will have a stronger affinity for the stationary phase and will therefore move down the column more slowly. Conversely, less polar compounds will spend more time in the mobile phase and elute from the column more quickly. By carefully selecting the mobile phase composition, a separation between the desired product and its impurities can be achieved.
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.
Objective
The goal of the TLC analysis is to find a solvent system (mobile phase) in which the target compound, (2-Bromo-5-methoxyphenyl)(phenyl)methanone, has a retention factor (Rƒ) value between 0.2 and 0.4. This Rƒ range typically provides the best separation in column chromatography.
Materials
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Crude reaction mixture
-
Various solvents (e.g., hexanes, ethyl acetate, dichloromethane)
Protocol
-
Prepare the Developing Chamber: Pour a small amount of the chosen solvent system into the developing chamber, ensuring the solvent level is below the spotting line on the TLC plate. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the spots. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm. The aromatic rings in the benzophenone structure will allow for UV visualization.
-
Calculate Rƒ Values: Calculate the Rƒ value for each spot using the following formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize the Solvent System:
-
If the Rƒ of the target compound is too low (<0.2), increase the polarity of the solvent system (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the Rƒ is too high (>0.4), decrease the polarity of the solvent system (e.g., by increasing the proportion of hexanes).
-
A good starting point for moderately polar compounds like substituted benzophenones is a mixture of hexanes and ethyl acetate.[2] A patent for a similar substituted benzophenone purification used 15% ethyl acetate in heptane, which is a good starting point for optimization.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography. The fine mesh size provides a larger surface area for better separation. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | A non-polar/polar solvent mixture allows for fine-tuning of the eluent strength. A gradient elution (gradually increasing the polarity) can improve separation of closely eluting compounds. |
| TLC Rƒ Target | 0.2 - 0.4 | This range provides optimal resolution and a reasonable elution time in column chromatography. |
Step-by-Step Protocol for Column Chromatography
This protocol describes the purification of (2-Bromo-5-methoxyphenyl)(phenyl)methanone using flash column chromatography, a technique that utilizes positive pressure to accelerate the flow of the mobile phase, leading to a faster and more efficient separation.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (optimized from TLC)
-
Crude (2-Bromo-5-methoxyphenyl)(phenyl)methanone
-
Collection tubes or flasks
-
Air or nitrogen source with a regulator for flash chromatography
-
Rotary evaporator
Column Packing (Slurry Method)
-
Prepare the Column: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare the Silica Slurry: In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude material). Add the initial, least polar eluent to the silica gel to form a slurry. Stir gently to remove any air bubbles.
-
Pack the Column: Carefully pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to dislodge any trapped air bubbles.
-
Equilibrate the Column: Once the silica has settled, add a layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated. Crucially, never let the solvent level drop below the top of the silica bed.
Sample Loading
-
Dissolve the Crude Product: Dissolve the crude (2-Bromo-5-methoxyphenyl)(phenyl)methanone in a minimal amount of a suitable solvent, ideally the eluent or a slightly more polar solvent in which the compound is highly soluble. Dichloromethane is often a good choice for this purpose.
-
Load the Sample: Carefully add the dissolved sample solution to the top of the column using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.
-
Rinse: Carefully add a small amount of the initial eluent to rinse the sides of the column and ensure all the sample is adsorbed onto the stationary phase. Again, drain the solvent to the top of the sand.
Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the initial eluent. Apply gentle pressure using an air or nitrogen line to begin the flow of the mobile phase through the column.
-
Collect Fractions: Begin collecting the eluting solvent in a series of labeled test tubes or flasks.
-
Gradient Elution (if necessary): If the separation between the product and impurities is not sufficient with a single solvent system (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase over time (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 15-20% ethyl acetate).
-
Monitor the Elution: Monitor the progress of the separation by collecting small fractions and analyzing them by TLC. Spot each fraction on a TLC plate and develop it in the optimized solvent system.
Product Isolation
-
Identify Product-Containing Fractions: After developing the TLC plates, identify the fractions that contain the pure desired product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator to obtain the purified (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[6]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[3][4]
-
Spills: In case of a small spill, absorb the material with an inert absorbent and dispose of it as chemical waste. For larger spills, evacuate the area and follow institutional safety protocols.[6]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with local and institutional regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider using a shallower solvent gradient. |
| Column was poorly packed (channeling). | Repack the column carefully, ensuring a homogenous and bubble-free silica bed. | |
| Cracked Silica Bed | Column ran dry. | Always keep the solvent level above the top of the silica bed. |
| Heat generated during adsorption of a very polar sample. | Load the sample in a less polar solvent. | |
| Product Elutes Too Quickly or Too Slowly | Incorrect eluent polarity. | Adjust the mobile phase composition based on TLC results. |
| Band Tailing | Sample is too concentrated. | Load a more dilute solution of the crude product. |
| Interactions between the compound and acidic silica. | Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of (2-Bromo-5-methoxyphenyl)(phenyl)methanone by column chromatography. By following the detailed steps for TLC method development, column packing, sample loading, and elution, researchers can consistently obtain a high-purity product. Adherence to the outlined safety precautions is paramount to ensure a safe and successful purification process. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.
References
-
ResearchGate. (a) Normal phase separation of benzophenone and nitrobenzene with a... | Download Scientific Diagram. Available at: [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
- Google Patents. WO2001051440A1 - A process for the preparation of substituted benzophenones.
-
ResearchGate. I want good solvent system in TLC in aniline and ketone compound? Available at: [Link]
-
Fisher Scientific. SAFETY DATA SHEET. Available at: [Link]
-
College of Engineering Safety, University of Wisconsin-Madison. Standard operating procedure Flash column chromatography. Available at: [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Introduction: The Benzophenone Scaffold and the Power of Cross-Coupling
The benzophenone moiety is a ubiquitous and privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and FDA-approved drugs.[1][2][3][4] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][5] (2-Bromo-5-methoxyphenyl)(phenyl)methanone is a particularly valuable building block, offering a reactive "handle"—the bromo substituent—for strategic molecular elaboration.
Palladium-catalyzed cross-coupling reactions have revolutionized modern chemical synthesis, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild conditions.[6][7][8] The significance of this field was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[6][9] This guide provides in-depth, field-proven protocols for leveraging this powerful technology to derivatize (2-Bromo-5-methoxyphenyl)(phenyl)methanone, transforming it into a diverse library of high-value compounds for research and drug development.
Pillar 1: The General Catalytic Engine of Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions are driven by a common mechanistic cycle.[6][10] Understanding this fundamental engine is crucial for troubleshooting and adapting protocols. The catalyst, typically a Palladium(0) species, orchestrates a three-step sequence to unite two fragments.
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the (2-Bromo-5-methoxyphenyl)(phenyl)methanone. This is often the rate-limiting step and transforms the catalyst to a Pd(II) state.[9][11]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): A second coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide.[11][12] This step assembles both desired fragments on the palladium.
-
Reductive Elimination: The two organic fragments are ejected from the palladium center as the final coupled product. This step is irreversible and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[6][9]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: Application Protocols for (2-Bromo-5-methoxyphenyl)(phenyl)methanone
The following protocols are designed as robust starting points. Researchers should note that minor optimization of base, ligand, or solvent may be necessary for particularly challenging coupling partners.
A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, owing to the stability and low toxicity of the organoboron reagents.[13][14] The base is critical as it activates the boronic acid, facilitating the transmetalation step.[15]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | >90% |
| 2 | 4-Pyridinylboronic Acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 85-95% |
| 3 | (5-Formylthiophen-2-yl)boronic Acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90% |
-
Reagent Preparation: To a flame-dried Schlenk tube, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equiv., e.g., 307 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol).
-
Inerting the Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3 mol%, 35 mg, 0.03 mmol). Add the degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful route to connect sp² carbons with sp-hybridized carbons, forming aryl alkynes.[16][17] The classic protocol employs a dual catalytic system with palladium and a copper(I) co-catalyst.[16] More modern, "greener" methods have been developed that operate effectively without copper, often at room temperature and in aqueous media.[18][19]
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Triethylamine (2.5) | THF | 65 | 90-98% |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2), P(Cyclopropyl)₃ (4) | Triethylamine (3.0) | H₂O with PTS (3%) | RT | >90% |
-
Reagent Preparation: To a vial, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equiv., 307 mg, 1.0 mmol), Palladium(II) acetate (2 mol%, 4.5 mg, 0.02 mmol), and Tricyclopropylphosphine (4 mol%, 6.4 mg, 0.04 mmol).
-
Solvent and Base Addition: Add an aqueous solution of 3% (w/v) polyoxyethanyl α-tocopheryl sebacate (PTS) (3 mL). Add triethylamine (3.0 equiv., 0.42 mL, 3.0 mmol) followed by trimethylsilylacetylene (1.5 equiv., 0.21 mL, 1.5 mmol).
-
Reaction Execution: Seal the vial and stir vigorously at room temperature. The formation of micelles in the aqueous media facilitates the reaction.[18]
-
Monitoring and Workup: Monitor by TLC. Upon completion (typically 4-8 hours), dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by silica gel chromatography to yield the silyl-protected alkyne, which can be deprotected under standard conditions (e.g., K₂CO₃ in methanol).
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a general and efficient method for forming C-N bonds.[20][21][22] The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the final, product-forming reductive elimination step from the palladium center.[22]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | NaOtBu (1.4) | Toluene | 110 | >95% |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-Amyl Alcohol | 100 | 85-95% |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | Dioxane | 100 | 90-98% |
-
Inert Setup: In a glovebox or using standard Schlenk techniques, add sodium tert-butoxide (1.4 equiv., 135 mg, 1.4 mmol) to a dry Schlenk tube. Add the palladium precatalyst, Tris(dibenzylideneacetone)dipalladium(0) (2 mol%, 18.3 mg, 0.02 mmol), and the ligand, XantPhos (4 mol%, 23.1 mg, 0.04 mmol).
-
Reagent Addition: Add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equiv., 307 mg, 1.0 mmol).
-
Solvent and Nucleophile: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 equiv., 0.105 mL, 1.2 mmol).
-
Reaction Execution: Seal the tube and heat in a preheated 110 °C oil bath with vigorous stirring for 16-24 hours.
-
Workup and Purification: Cool to room temperature. Pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired arylamine product.
D. Heck Reaction: Olefin Functionalization
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[23][24] The reaction proceeds via migratory insertion of the olefin into the Aryl-Palladium bond, followed by a β-hydride elimination step.[10][24]
Table 4: Representative Conditions for Heck Reaction
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMA | 120 | 80-90% |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | >90% |
-
Reagent Preparation: To a dry Schlenk flask, add (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 equiv., 307 mg, 1.0 mmol), potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol), Palladium(II) acetate (2 mol%, 4.5 mg, 0.02 mmol), and triphenylphosphine (4 mol%, 10.5 mg, 0.04 mmol).
-
Inerting the Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Substrate Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (5 mL) via syringe, followed by styrene (1.2 equiv., 0.14 mL, 1.2 mmol).
-
Reaction Execution: Heat the mixture in a preheated oil bath at 120 °C for 18-24 hours with vigorous stirring.[25]
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water (3 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the substituted stilbene derivative.
Pillar 3: General Workflow and Quality Control
A successful cross-coupling campaign relies on a systematic and reproducible workflow. The following diagram outlines the critical stages from setup to final product validation, ensuring the integrity and trustworthiness of the results.
Caption: A standardized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a highly adaptable starting material for advanced organic synthesis. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide researchers with a robust and versatile toolkit. By mastering these methods, scientists in academic and industrial settings can rapidly generate libraries of novel benzophenone derivatives, accelerating the discovery of new pharmaceuticals, agrochemicals, and functional materials.
References
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Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
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Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
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Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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Wikipedia. Cross-coupling reaction. [Link]
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ACS Publications. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Organic Letters. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Abdel-Razik, A. F., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. [Link]
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Surana, S., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. [Link]
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Surana, S., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. [Link]
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Bawa, S., et al. (2018). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm. [Link]
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ResearchGate. Examples of benzophenone derivatives in the market and their uses. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. Heck reaction. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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Tzschucke, C. C. Heck Reaction. [Link]
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Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
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Corpet, M., & Jutand, A. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Molecules. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Zultanski, S. L., & Biscoe, M. R. (2015). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. The Journal of Organic Chemistry. [Link]
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Sharma, P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Li, X., et al. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. [Link]
-
Cabrera-García, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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Al-Masri, H. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC. [Link]
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Developing Novel Anti-Inflammatory Agents from Benzophenone Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Benzophenone Scaffold in Inflammation
Chronic inflammation is a significant underlying factor in a multitude of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The benzophenone scaffold, a diaryl ketone structure, has emerged as a privileged motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Notably, derivatives of benzophenone have shown potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[4] Ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a benzophenone core, highlighting the therapeutic precedent for this chemical class.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to designing, synthesizing, and evaluating novel benzophenone derivatives as potential anti-inflammatory drug candidates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.
I. Design and Synthesis of Novel Benzophenone Derivatives
The rational design of novel anti-inflammatory agents hinges on a thorough understanding of the structure-activity relationships (SAR) of the benzophenone scaffold.[2][3] SAR studies reveal how specific chemical modifications to the benzophenone core influence its biological activity, guiding the synthesis of more potent and selective compounds.
Key Insights from Structure-Activity Relationship (SAR) Studies
Several studies have elucidated the key structural features of benzophenone derivatives that contribute to their anti-inflammatory potency:
-
Substitution Patterns: The position and nature of substituents on the phenyl rings are critical. For instance, the presence of a chloro moiety at the meta position has been shown to enhance anti-inflammatory activity.[1] Similarly, para-substituents like chloro and methyl groups can also lead to potent compounds.[5]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole, can significantly increase anti-inflammatory activity.[4] This is often attributed to the ability of these moieties to form additional interactions with the target enzyme's active site.
-
Mimicking Natural Analogs: Many naturally occurring benzophenones with anti-inflammatory properties possess hydroxyl groups. Derivatization of these hydroxyl groups is a common strategy to mimic these natural products and explore new SAR.
General Synthetic Strategy: Friedel-Crafts Acylation and Further Derivatization
A common and versatile method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
A general synthetic scheme is presented below:
Caption: General synthetic workflow for benzophenone derivatives.
Example Synthetic Protocol: Synthesis of a Thiazole-Containing Benzophenone Derivative [4]
This protocol outlines the synthesis of a novel benzophenone derivative incorporating a thiazole ring, a modification shown to enhance anti-inflammatory activity.
Step 1: Synthesis of Thiosemicarbazone
-
Dissolve the starting benzophenone (1 equivalent) in ethanol.
-
Add thiosemicarbazide (1.1 equivalents) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the thiosemicarbazone intermediate.
Step 2: Cyclization to form the Thiazole Ring
-
Dissolve the thiosemicarbazone intermediate (1 equivalent) in isopropyl alcohol.
-
Add 2-bromoacetophenone (1.1 equivalents).
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final thiazole-containing benzophenone derivative.
II. In Vitro Evaluation of Anti-Inflammatory Activity
A crucial step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds. This allows for the rapid screening of a large number of derivatives to identify the most promising candidates for further development.
Inhibition of Cyclooxygenase (COX) Enzymes
The COX enzymes (COX-1 and COX-2) are primary targets for many anti-inflammatory drugs. A fluorometric assay can be used to determine the inhibitory activity of the benzophenone derivatives against these enzymes.
Protocol: Fluorometric COX-1/COX-2 Inhibition Assay [6][7][8][9]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
Heme
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test compounds (benzophenone derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrate to the desired working concentrations in COX Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to the respective wells:
-
Blank: 160 µL COX Assay Buffer, 10 µL Heme, 10 µL COX Probe.
-
Enzyme Control (100% activity): 150 µL COX Assay Buffer, 10 µL Heme, 10 µL COX Probe, 10 µL enzyme, 10 µL DMSO.
-
Inhibitor Control: 150 µL COX Assay Buffer, 10 µL Heme, 10 µL COX Probe, 10 µL enzyme, 10 µL positive control inhibitor.
-
Test Compound: 150 µL COX Assay Buffer, 10 µL Heme, 10 µL COX Probe, 10 µL enzyme, 10 µL of benzophenone derivative at various concentrations.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Table 1: Hypothetical COX Inhibition Data for Benzophenone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| BZD-1 | 15.2 | 1.8 | 8.4 |
| BZD-2 | 5.8 | 0.5 | 11.6 |
| BZD-3 | 25.1 | 12.3 | 2.0 |
| Celecoxib | 10.5 | 0.05 | 210 |
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the effect of benzophenone derivatives on the production of these cytokines.
Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages [10][11][12][13][14]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (benzophenone derivatives) dissolved in DMSO
-
MTT reagent for cell viability assay
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzophenone derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants for cytokine analysis.
-
Cell Viability Assay (MTT): To the remaining cells in the plate, add MTT solution and incubate for 4 hours. Add solubilization buffer and measure the absorbance at 570 nm to assess cell viability and rule out cytotoxic effects of the compounds.
-
ELISA for TNF-α and IL-6: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 values for the inhibition of TNF-α and IL-6 production.
-
III. In Vivo Validation of Anti-Inflammatory Efficacy
Promising candidates from in vitro screening should be further evaluated in in vivo models of inflammation to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model in rats is a widely used and reproducible acute inflammation model.[15][16][17]
Protocol: Carrageenan-Induced Paw Edema in Rats [15][16][17][18][19]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (benzophenone derivatives)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer for paw volume measurement
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Carrageenan control
-
Group III: Positive control (Indomethacin)
-
Group IV-VI: Test compounds at different doses
-
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds, vehicle, or positive control orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the vehicle control group.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema (increase in paw volume) for each animal at each time point: Edema = Paw volume at time 't' - Initial paw volume
-
Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group: % Inhibition = [(Edema of control - Edema of treated) / Edema of control] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Condensation Reactions of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Introduction: The Strategic Importance of Substituted Benzophenones in Medicinal Chemistry
The benzophenone scaffold is a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural rigidity and capacity for diverse functionalization make it a privileged starting point for the synthesis of novel therapeutic agents. Among the vast array of benzophenone derivatives, (2-Bromo-5-methoxyphenyl)(phenyl)methanone stands out as a particularly versatile reagent. The strategic placement of the bromo and methoxy substituents on one of the phenyl rings offers a rich landscape for chemical modification, influencing not only the electronic properties of the ketone but also providing handles for subsequent cross-coupling reactions.
This application note provides a comprehensive guide to the condensation reactions of the ketone group in (2-Bromo-5-methoxyphenyl)(phenyl)methanone, with a primary focus on the Claisen-Schmidt condensation. This reaction, a variant of the aldol condensation, is a powerful tool for the synthesis of chalcones, which are themselves recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Furthermore, these chalcone intermediates serve as pivotal precursors for the synthesis of various heterocyclic compounds, such as pyrimidines, which are of significant interest in drug discovery.[5][6][7]
This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations for reaction design and optimization.
Core Reaction: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the reaction of a ketone with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[8][9] In the context of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, the ketone lacks α-hydrogens on the benzoyl moiety, thus it can only act as the electrophile. However, the reaction can be directed to occur at the methyl group of an acetophenone derivative, or in this case, the methylene group if the starting material were a propiophenone derivative. For the specified benzophenone, it will react with an enolizable ketone or another active methylene compound. For the purpose of this guide, we will focus on its reaction with an acetophenone as a representative enolizable ketone.
Reaction Mechanism: A Step-by-Step Visualization
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A strong base abstracts an acidic α-hydrogen from the enolizable ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
-
Aldol Addition: This attack forms a tetrahedral intermediate, which upon protonation yields a β-hydroxy ketone (an aldol adduct).
-
Dehydration: Under the reaction conditions, the aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocols
The following protocols are designed to be robust and adaptable. Researchers should consider the specific properties of the chosen aromatic aldehyde to optimize reaction conditions.
Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines a standard procedure for the reaction of (2-Bromo-5-methoxyphenyl)(phenyl)methanone with a substituted acetophenone.
Materials:
-
(2-Bromo-5-methoxyphenyl)(phenyl)methanone
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Hydrochloric Acid (HCl), concentrated
-
Distilled Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve (2-Bromo-5-methoxyphenyl)(phenyl)methanone (1.0 eq.) and the substituted acetophenone (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.
-
Base Addition: Prepare a 40-50% (w/v) aqueous solution of NaOH or KOH. Slowly add this solution dropwise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature between 20-25°C using an ice bath if necessary.[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the aldehyde.[1]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by slowly adding concentrated HCl until the pH is approximately 2-3. This will precipitate the crude chalcone.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.
Self-Validation and Troubleshooting:
-
TLC Monitoring: Use a suitable solvent system (e.g., hexane:ethyl acetate) to monitor the disappearance of the starting materials and the appearance of the product spot.
-
Incomplete Reaction: If the reaction is sluggish, gentle heating (40-50°C) can be applied. Alternatively, a stronger base or a different solvent can be explored.
-
Side Products: The formation of self-condensation products of the acetophenone can occur. Using a slight excess of the benzophenone can help to minimize this.
Caption: General workflow for chalcone synthesis.
Data Presentation: Expected Yields and Characterization
The yield of the Claisen-Schmidt condensation is highly dependent on the substituents of the aromatic aldehyde. Electron-withdrawing groups on the aldehyde generally lead to higher yields, while electron-donating groups may decrease the reaction rate and yield.
| Aldehyde Reactant | Expected Product | Typical Yield (%) |
| Benzaldehyde | (E)-1-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-en-1-one | 75-85 |
| 4-Methoxybenzaldehyde | (E)-1-(2-bromo-5-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 70-80 |
| 4-Nitrobenzaldehyde | (E)-1-(2-bromo-5-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 80-90 |
Characterization Data:
The synthesized chalcones should be characterized by standard spectroscopic methods:
-
¹H NMR: Expect to see characteristic doublets for the vinylic protons (H-α and H-β) in the range of δ 7.0-8.0 ppm with a coupling constant (J) of 15-16 Hz, indicative of a trans-configuration.
-
¹³C NMR: The carbonyl carbon will appear around δ 190 ppm. The α and β carbons of the enone system will also have characteristic shifts.
-
IR Spectroscopy: A strong absorption band for the C=O stretching of the conjugated ketone will be observed around 1650-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the chalcone should be observed.
Application in Drug Development: Synthesis of Pyrimidine Derivatives
Chalcones are valuable intermediates for the synthesis of a wide variety of heterocyclic compounds.[5][6] One prominent example is the synthesis of pyrimidines, which are key components of nucleic acids and are found in numerous FDA-approved drugs.
Protocol 2: Synthesis of Pyrimidines from Chalcones
This protocol describes the cyclization of a chalcone derived from (2-Bromo-5-methoxyphenyl)(phenyl)methanone with guanidine hydrochloride to form a 2-aminopyrimidine derivative.
Materials:
-
Substituted Chalcone (from Protocol 1)
-
Guanidine Hydrochloride
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq.) and guanidine hydrochloride (1.0-1.2 eq.) in ethanol.
-
Base Addition: Add a solution of KOH in ethanol to the mixture and reflux for 6-10 hours.[5]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purification: The crude pyrimidine derivative can be recrystallized from a suitable solvent like ethanol.
Caption: Workflow for the synthesis of pyrimidines from chalcones.
Conclusion
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a highly valuable and versatile starting material for the synthesis of a diverse array of biologically active compounds. The Claisen-Schmidt condensation provides a reliable and straightforward method for the preparation of chalcone intermediates, which can be further elaborated into more complex heterocyclic systems like pyrimidines. The protocols and guidelines presented in this application note offer a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this strategic benzophenone derivative.
References
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). RSC Publishing. Retrieved from [Link]
-
Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. (2018). MDPI. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine. (n.d.). International Journal of Pharmaceutical Research and Scholars. Retrieved from [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrimidine Derivatives Derived from Chalcones. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. (n.d.). RSC Publishing. Retrieved from [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Biologically Active Substituted Chalcones. (n.d.). Western Michigan University ScholarWorks. Retrieved from [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (n.d.). PubMed. Retrieved from [Link]
- Preparation of aromatic aldehydes. (1967). Google Patents.
-
Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethyoxyphenyl)-1-(naphtalen-2-yl)prop-2-en-1-one. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of 4-bromophenyl derivatives. (2011). Google Patents.
- Preparation method of 4-bromoanisole. (n.d.). Google Patents.
-
The preparation of some heteroaromatic and aromatic aldehydes. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Regioselective Electrophilic Aromatic Substitution on (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on the diaryl ketone, (2-Bromo-5-methoxyphenyl)(phenyl)methanone. We delve into the intricate interplay of substituent effects that govern the regiochemical outcomes of these reactions. Detailed, field-proven protocols for key transformations, including nitration and bromination, are presented. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of complex aromatic scaffolds.
Introduction: The Substrate
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is an unsymmetrical benzophenone derivative featuring two distinct aromatic rings with different electronic properties. This structural asymmetry presents a compelling challenge and opportunity in synthetic chemistry: to control and direct the introduction of new functional groups onto a specific position of a specific ring. Understanding the directing effects of the pre-existing substituents—the bromo, methoxy, and benzoyl groups—is paramount for predicting and achieving the desired regioselectivity in electrophilic aromatic substitution reactions.
Core Principles: Analysis of Substituent Directing Effects
The regiochemical outcome of an EAS reaction on a substituted benzene is dictated by the electronic properties of the groups attached to the ring.[1] These groups can be classified as activating or deactivating, and as ortho, para- or meta-directing.[2]
Analysis of the Substituted Phenyl Ring (Ring A)
Ring A, the 2-bromo-5-methoxyphenyl moiety, is polysubstituted. The regioselectivity of an electrophilic attack on this ring is determined by the cumulative effects of the methoxy, bromo, and benzoyl groups.
-
Methoxy Group (-OCH₃) at C5: This is a strongly activating group.[3] The oxygen atom's lone pairs can be donated into the aromatic π-system via resonance (+M effect), which significantly increases the electron density of the ring, particularly at the ortho (C4, C6) and para (C2) positions.[4][5] This strong resonance effect outweighs its electron-withdrawing inductive effect (-I). Therefore, the methoxy group is a powerful ortho, para-director.
-
Bromo Group (-Br) at C2: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I).[6] However, they are ortho, para-directing because their lone pairs can participate in resonance stabilization of the cationic intermediate (σ-complex) formed during electrophilic attack at these positions.[3][7]
-
Benzoyl Group (-COPh) at C1: This is a moderately deactivating group. Both the inductive and resonance effects (-I, -M) of the carbonyl group withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[5][6]
Synergistic and Competitive Effects:
When multiple substituents are present, the most powerfully activating group typically controls the position of substitution.[1][8] In this case, the methoxy group is the dominant directing group. It strongly activates the C4 and C6 positions. The C2 position is already occupied by the bromo group. Between the two available ortho positions (C4 and C6), C4 is sterically more accessible than C6, which is flanked by the bulky benzoyl group.
Analysis of the Unsubstituted Phenyl Ring (Ring B)
Ring B is monosubstituted with the acyl group linkage from Ring A. This group (-CO-Ar) is deactivating and acts as a meta-director on Ring B.
Predicted Regioselectivity
The electrophilic attack will overwhelmingly favor the more electron-rich ring. The methoxy group on Ring A makes it significantly more activated than Ring B, which is deactivated by the carbonyl group. Therefore, substitution is expected to occur exclusively on the 2-bromo-5-methoxyphenyl ring.
Within Ring A, the powerful activating and ortho, para-directing effect of the methoxy group at C5 is the controlling factor.
-
Predicted Major Product: Substitution at the C4 position , which is ortho to the methoxy group and meta to the bromo group. This position is electronically activated and sterically accessible.
Caption: Analysis of substituent directing effects.
Experimental Protocols
The following protocols are designed for the regioselective functionalization of (2-Bromo-5-methoxyphenyl)(phenyl)methanone. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Nitration
This protocol describes the regioselective introduction of a nitro group, a versatile handle for further synthetic transformations. Given the activated nature of the substrate, harsh nitrating conditions (e.g., fuming nitric acid) are unnecessary and may lead to side products or oxidation.[9]
Objective: To synthesize (2-Bromo-4-nitro-5-methoxyphenyl)(phenyl)methanone.
Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
|---|---|---|---|
| (2-Bromo-5-methoxyphenyl)(phenyl)methanone | 1.0 g | 1.0 | Substrate |
| Acetic Anhydride | 10 mL | - | Solvent |
| Nitric Acid (70%, concentrated) | 0.25 mL | ~1.2 | Nitrating agent |
| Ice Bath | - | - | For temperature control |
| Crushed Ice / Deionized Water | ~50 g / 50 mL | - | For work-up |
| Ethanol | As needed | - | For recrystallization |
| Round-bottom flask (50 mL), Magnetic stir bar, Stir plate, Dropping funnel | - | - | Glassware |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of (2-Bromo-5-methoxyphenyl)(phenyl)methanone in 10 mL of acetic anhydride.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Nitrating Agent: Add 0.25 mL of concentrated nitric acid dropwise to the stirred solution over 5-10 minutes. The causality for this slow addition is to maintain the low temperature and control the exothermic reaction, preventing the formation of undesired byproducts.
-
Reaction: Continue stirring the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching and Precipitation: Carefully pour the reaction mixture onto a slurry of ~50 g of crushed ice in a beaker. This step hydrolyzes the remaining acetic anhydride and precipitates the solid product.
-
Isolation: Stir the mixture until all the ice has melted. Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol to yield the pure (2-Bromo-4-nitro-5-methoxyphenyl)(phenyl)methanone as a crystalline solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Bromination
This protocol details the introduction of a second bromine atom onto the activated aromatic ring using molecular bromine and a Lewis acid catalyst.[10][11]
Objective: To synthesize (2,4-Dibromo-5-methoxyphenyl)(phenyl)methanone.
Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
|---|---|---|---|
| (2-Bromo-5-methoxyphenyl)(phenyl)methanone | 1.0 g | 1.0 | Substrate |
| Dichloromethane (DCM), anhydrous | 15 mL | - | Solvent |
| Iron(III) Bromide (FeBr₃), anhydrous | ~20 mg | Catalyst | Lewis acid catalyst |
| Bromine (Br₂) | 0.17 mL | ~1.1 | Brominating agent |
| Saturated Sodium Bicarbonate Solution | 20 mL | - | For work-up |
| Saturated Sodium Thiosulfate Solution | 10 mL | - | To quench excess Br₂ |
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | - | Drying agent |
| Round-bottom flask (50 mL), Magnetic stir bar, Stir plate, Dropping funnel | - | - | Glassware |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar and protected from light (e.g., wrapped in aluminum foil), add 1.0 g of the starting ketone and 15 mL of anhydrous dichloromethane. Stir until fully dissolved.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (~20 mg). The FeBr₃ polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺").[11]
-
Addition of Brominating Agent: In a dropping funnel, prepare a solution of 0.17 mL of bromine in 5 mL of DCM. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes.
-
Reaction: Stir the mixture at room temperature. The disappearance of the reddish-brown bromine color and the evolution of HBr gas (which can be tested with moist pH paper) indicate reaction progress. Monitor by TLC until completion (typically 1-3 hours).
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 10 mL of saturated sodium thiosulfate solution to remove any unreacted bromine, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure (2,4-Dibromo-5-methoxyphenyl)(phenyl)methanone.
-
Characterization: Confirm the product identity via spectroscopic methods (NMR, FT-IR, Mass Spectrometry).
Caption: General experimental workflow for EAS.
Conclusion
The electrophilic aromatic substitution of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is a regioselective process governed by the powerful activating and directing effect of the C5-methoxy group. This inherent electronic bias can be exploited to reliably functionalize the C4 position of the substituted phenyl ring under controlled conditions. The protocols provided herein serve as a robust starting point for the synthesis of novel derivatives for applications in medicinal chemistry, materials science, and other areas of chemical research.
References
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]
-
Chegg. (2024). For electrophilic aromatic substitution reactions, why is a methoxy group more activating than a methyl group?. Retrieved from [Link]
-
OrganicChemistryTutor.com. (2022). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. YouTube. Retrieved from [Link]
-
OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzophenone-catalyzed photochemical C(sp³)-H chlorination. Retrieved from [Link]
-
Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
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- 7. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Welcome, researchers and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone. The synthesis, a classic Friedel-Crafts acylation, can present challenges, most notably inconsistent or low yields. This resource is designed to help you diagnose and resolve these common experimental issues.
Troubleshooting Guide: Diagnosing Low Product Yield
Low yields in Friedel-Crafts acylation are a frequent but solvable problem. A systematic approach to troubleshooting is the most effective path to improving your reaction outcomes.[1]
Q: My Friedel-Crafts acylation to produce (2-Bromo-5-methoxyphenyl)(phenyl)methanone is resulting in a consistently low yield. What are the potential causes and how can I fix it?
A: This is the most common issue encountered in this synthesis. The root cause often lies in one of four areas: catalyst integrity, reaction conditions, reagent quality, or substrate-specific side reactions. Let's explore each in detail.
1. Catalyst Activity & Stoichiometry
The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the heart of the reaction, but it is also a primary source of failure.
-
The Problem: AlCl₃ is extremely hygroscopic. Even brief exposure to atmospheric moisture can hydrolyze and deactivate the catalyst, rendering it ineffective.[2][3] Furthermore, unlike some catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[3][4][5]
-
The Solution:
-
Ensure Anhydrous Catalyst: Always use a fresh, unopened bottle of high-purity, anhydrous AlCl₃. Handle it rapidly in a dry environment; a glove box or glove bag under an inert atmosphere (nitrogen or argon) is ideal.[1]
-
Verify Stoichiometry: Carefully calculate and weigh the molar ratios. A common starting point is a 1:1.1:1.2 ratio of the aromatic substrate (4-bromoanisole) to benzoyl chloride to AlCl₃.[1] Insufficient catalyst is a common reason for incomplete reactions.[3]
-
2. Reaction Conditions
Temperature and reaction time are critical parameters that must be precisely controlled.
-
The Problem: The reaction is highly exothermic, especially during the addition of AlCl₃ and benzoyl chloride. If the temperature rises too high (e.g., above 10°C), it can lead to the formation of dark, tarry side products and potential demethylation of the methoxy group.[1][2][6] Conversely, if the temperature is too low, the reaction rate will be impractically slow or may not start at all.[1][6] Insufficient reaction time will result in incomplete conversion of the starting material.[1]
-
The Solution:
-
Strict Temperature Control: Maintain a low and consistent temperature, especially during the initial addition phases. A range of 0-5°C is often recommended.[2] Use an ice-salt bath or cryocooler for efficient heat dissipation.
-
Monitor Reaction Progress: Do not rely solely on a predetermined reaction time. Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (4-bromoanisole). The reaction is complete when the starting material spot has disappeared.
-
3. Reagent and Glassware Preparation
The requirement for anhydrous conditions extends to all aspects of the experimental setup.
-
The Problem: Traces of water in your solvents (e.g., dichloromethane) or on the surface of your glassware will readily deactivate the AlCl₃ catalyst.[2]
-
The Solution:
-
Dry Glassware: All glassware should be oven-dried (e.g., at 120°C for several hours) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere just before use.
-
Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous grade solvent or dispense it from a solvent purification system.
-
4. Substrate-Specific Side Reactions
The substrate, 4-bromoanisole, has electronic properties that can lead to undesired reactions if conditions are not optimized.
-
The Problem: The methoxy group on the anisole ring is susceptible to demethylation (cleavage) by strong Lewis acids like AlCl₃, particularly if the reaction temperature is too high.[7] This forms a phenol, which can complicate the reaction and purification.
-
The Solution:
-
Milder Lewis Acids: If demethylation is suspected, consider using a milder Lewis acid catalyst. Ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are viable alternatives that are less prone to causing this side reaction.[2][7]
-
Maintain Low Temperature: As noted above, strict adherence to low reaction temperatures (0-5°C) minimizes the risk of demethylation.
-
Troubleshooting Summary Table
| Issue Observed | Potential Cause | Recommended Action |
| Low or No Product | Inactive Catalyst (Moisture) | Use fresh, anhydrous AlCl₃; handle under inert atmosphere.[1][3] |
| Insufficient Catalyst | Use at least 1.1-1.2 molar equivalents of AlCl₃.[1] | |
| Incomplete Reaction | Monitor via TLC and allow the reaction to proceed until the starting material is consumed.[1] | |
| Dark, Tarry Mixture | Reaction Temperature Too High | Maintain temperature strictly at 0-5°C during additions; use an efficient cooling bath.[1][2] |
| Excess Catalyst | Use the minimum effective amount of catalyst (start with ~1.2 eq).[1] | |
| Difficult Purification / Multiple Products | Demethylation of Methoxy Group | Keep the temperature low. Consider a milder Lewis acid like FeCl₃.[7] |
| Inefficient Workup | Ensure complete hydrolysis of the aluminum complex during quenching; perform extractions carefully to avoid emulsions.[2][8] |
Troubleshooting Workflow Diagram
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Electron-Rich Aryl Bromides
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling electron-rich aryl bromides. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize these challenging yet crucial transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with an electron-rich aryl bromide sluggish or failing?
The primary challenge with electron-rich aryl bromides lies in the initial, often rate-determining, step of the catalytic cycle: oxidative addition. Electron-donating groups on the aromatic ring increase the electron density of the carbon-bromine bond, making it less electrophilic and therefore less susceptible to cleavage and insertion by the Pd(0) catalyst.[1][2] Standard catalysts like Pd(PPh₃)₄ may prove ineffective for these less reactive substrates.[3]
Q2: How do I select the optimal palladium catalyst and ligand for my system?
For electron-rich aryl bromides, the catalyst system must be engineered to facilitate the difficult oxidative addition step. This is typically achieved by using ligands that are both sterically bulky and electron-rich.[2][3]
-
Expertise & Experience: Bulky ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition to the electron-rich C-Br bond.[4] The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn enhances its ability to insert into the C-Br bond.[2]
A comparative guide to common ligand classes is presented below:
| Ligand Class | Specific Examples | Key Advantages for Electron-Rich Aryl Bromides |
| Biaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Highly effective due to their steric bulk and electron-rich nature, promoting both oxidative addition and reductive elimination.[3][4][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable palladium complexes, enhancing catalytic activity for unactivated aryl halides.[6][7][8][9] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand that can be effective, though often less so than the more specialized biaryl phosphines for this specific challenge. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Bulky and electron-rich, can be effective but may require higher temperatures compared to biaryl phosphines.[10] |
Q3: What is the role of the base, and which one should I choose?
The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2] For challenging couplings with electron-rich partners, the choice of a suitable base is paramount.
-
Expertise & Experience: The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation.[2] Stronger, non-nucleophilic bases are often required to drive the reaction to completion.
| Base | Recommended Solvent(s) | Considerations |
| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane, t-BuOH/H₂O | A strong, effective, and commonly used base for difficult couplings.[3][11] It is thought to be directly involved in the transmetalation step.[12][13] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene | Often provides excellent results, particularly in anhydrous conditions, though it is more expensive. |
| Potassium Carbonate (K₂CO₃) | Aqueous solvent mixtures | A good starting point, but may be less effective for highly unreactive substrates. |
| Cesium Fluoride (CsF) | Isopropanol | Can be effective in minimizing protodeboronation, a common side reaction.[14] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. A logical troubleshooting workflow is presented below.
Caption: Troubleshooting workflow for Suzuki coupling of electron-rich aryl bromides.
Problem 1: Significant Protodeboronation is Observed
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[15] This side reaction is particularly problematic with electron-rich or heteroaromatic boronic acids under basic conditions.[16][17]
Solutions:
-
Use a Boronic Ester: Boronic esters, such as pinacol esters (Bpin), are more stable and less prone to protodeboronation than their corresponding boronic acids.[18] They act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Employ Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation.[19] Ensure solvents are dry and consider using anhydrous bases.
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation. Consider using weaker bases like K₃PO₄ or non-aqueous bases like CsF.[14][19]
-
Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[19]
Problem 2: Dehalogenation of the Aryl Bromide is a Major Side Reaction
Dehalogenation occurs when the aryl bromide is reduced to the corresponding arene. This happens after oxidative addition, where the Ar-Pd(II)-Br intermediate reacts with a hydride source before transmetalation can occur.[1]
Solutions:
-
Solvent Choice: Avoid protic solvents like alcohols, which can be a source of hydride. Aprotic solvents such as dioxane, toluene, or THF are generally preferred.[20][21][22][23]
-
Ligand Optimization: The use of bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.[4]
-
Base Selection: Avoid bases that can potentially act as hydride donors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
This protocol provides a robust starting point for optimization.
Caption: General experimental workflow for Suzuki coupling.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the electron-rich aryl bromide (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., SPhos, 1.2-2.4 mol%), and the anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. The filtrate is then concentrated, and the crude product is purified by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization.
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
-
PubMed. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
PubMed. (2013, November). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
Semantic Scholar. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
Xiamen University. (2013, November 1). Mechanistic Insight into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids: Potassium Phosphate is Not a Spectator Base but is Involved in the Transmetalation Step in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
American Chemical Society. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2025, August 6). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (2019, September 2). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross‐coupling of aryl chlorides and aryl bromides catalyzed by BIAN‐NHC‐Pd reported by Green. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 31). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling revisited: an integrated computational study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
ResearchGate. (2024, March 7). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]
Sources
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- 5. entegris.com [entegris.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
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- 12. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic Insight into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids: Potassium Phosphate is Not a Spectator Base but is Involved in the Transmetalation Step in the Suzuki–Miyaura Reaction | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Bromination of 5-Methoxyphenyl Ketone
Welcome to the technical support center for the bromination of 5-methoxyphenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired product, 2-bromo-1-(5-methoxyphenyl)ethan-1-one. My insights are drawn from extensive experience in synthetic organic chemistry and are supported by established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My bromination of 5-methoxyphenyl ketone is yielding a mixture of products, including what appears to be a dibrominated species. How can I prevent this?
This is a classic issue of over-reaction, or polybromination. The initial product, an α-bromo ketone, can undergo a second bromination under the reaction conditions. Here’s a breakdown of the cause and how to mitigate it:
Root Cause: The acid-catalyzed bromination of a ketone proceeds through an enol intermediate.[1][2][3] The first bromination introduces an electron-withdrawing bromine atom alpha to the carbonyl group. This can, under certain conditions, increase the acidity of the remaining α-proton, facilitating further enolization and a second bromination.
Troubleshooting Strategies:
-
Stoichiometry is Key: Carefully control the stoichiometry of your brominating agent (e.g., Br₂ or N-bromosuccinimide). Use no more than one equivalent. It is often beneficial to use a slight excess of the ketone to ensure all the bromine is consumed.[4]
-
Controlled Addition: Add the brominating agent slowly and at a controlled temperature, typically 0-5 °C.[4] This helps to prevent localized areas of high bromine concentration which can lead to dibromination.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
Question 2: I am observing significant bromination on the aromatic ring instead of the desired α-position. What is causing this and how can I improve the regioselectivity?
This is a common challenge due to the activating nature of the methoxy group on the aromatic ring. You are observing a competing electrophilic aromatic substitution reaction.
Root Cause: The methoxy group is a strong ortho-, para-director and an activating group, making the aromatic ring susceptible to electrophilic attack by bromine.[5] This competes with the desired α-bromination of the ketone. The choice of solvent and catalyst can significantly influence the regioselectivity.
Troubleshooting Strategies:
-
Solvent Choice: The use of a polar, protic solvent like acetic acid can favor the desired α-bromination.[5][6] Acetic acid helps to polarize the bromine molecule and stabilizes the intermediates in the α-bromination pathway.[5][6]
-
Catalyst Selection: For α-bromination, an acid catalyst (e.g., a small amount of HBr or acetic acid itself) is used to promote enol formation.[1][2] Avoid Lewis acid catalysts like FeBr₃, as they strongly promote electrophilic aromatic substitution.[7]
-
Brominating Agent: While molecular bromine (Br₂) is commonly used, N-bromosuccinimide (NBS) can sometimes offer better selectivity for α-bromination, especially when used with a radical initiator for benzylic bromination, though for ketones an acid catalyst is more common for α-bromination.[1]
Logical Flow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for improving α-bromination regioselectivity.
Question 3: My reaction is very slow and does not go to completion, even with extended reaction times. What can I do to improve the reaction rate?
A sluggish reaction can be frustrating. Here are some factors to consider and adjustments to make:
Root Cause: The rate-determining step in acid-catalyzed α-bromination is the formation of the enol intermediate.[3] If the concentration of the enol is too low, the reaction will be slow.
Troubleshooting Strategies:
-
Acid Catalyst Concentration: Ensure you have an adequate amount of acid catalyst. While a catalytic amount is sufficient, too little may result in a slow rate of enolization. You can use glacial acetic acid as both the solvent and the catalyst.[2]
-
Temperature: While low temperatures are recommended to control side reactions, if the reaction is too slow, a modest increase in temperature (e.g., to room temperature) after the initial addition of bromine can be beneficial. Monitor for the appearance of side products if you increase the temperature.
-
Water Content: Ensure your reagents and solvent are sufficiently dry. While some aqueous acids are used, excessive water can interfere with the reaction.
Experimental Protocols
Protocol 1: Selective α-Bromination of 5-Methoxyphenyl Ketone
This protocol is optimized for the selective synthesis of 2-bromo-1-(5-methoxyphenyl)ethan-1-one.
Materials:
-
5-Methoxyphenyl ketone
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxyphenyl ketone (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Quench any unreacted bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Comparison of Reaction Conditions
| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Major Product | Common Side Products |
| Br₂ | Acetic Acid | HBr (cat.) | 0-10 | α-Bromo ketone | Dibromo ketone, Ring-brominated ketone |
| NBS | CCl₄ | AIBN (cat.) | Reflux | Benzylic Bromide | - |
| Br₂ | CCl₄ | FeBr₃ | Room Temp. | Ring-Brominated Ketone | Poly-ring brominated species |
Mechanistic Insight
The selective α-bromination versus ring bromination is a delicate balance of reaction pathways. The following diagram illustrates the two competing mechanisms.
Caption: Competing pathways in the bromination of 5-methoxyphenyl ketone.
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole? Retrieved from [Link]
-
Homework.Study.com. (n.d.). Show the mechanism of electrophilic aromatic bromination of acetanilide with Br2 and acetic acid... Retrieved from [Link]
-
ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471.
-
Royal Society of Chemistry. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.
-
Quora. (2020, December 5). What is bromination acetophenone? Retrieved from [Link]
-
ROS. (n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. Retrieved from [Link]
-
ResearchGate. (2020, April 24). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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degradation of (2-Bromo-5-methoxyphenyl)(phenyl)methanone during reaction workup
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges during the reaction workup of (2-Bromo-5-methoxyphenyl)(phenyl)methanone. This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and validated solutions for preserving the integrity of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: My post-workup TLC and NMR analyses show new, unidentified spots that were not present in the crude reaction mixture. What is the likely cause?
A: The appearance of new spots post-workup is a classic indicator of product degradation. (2-Bromo-5-methoxyphenyl)(phenyl)methanone possesses two key functional groups susceptible to the conditions of aqueous workups: a methoxyaryl ether and a bromoarene moiety activated by a carbonyl group. The degradation is likely occurring due to unintended reactions with acidic or basic washing solutions.[1] A common first step is to perform a small-scale stability test by exposing a sample of your crude product to the specific acidic or basic reagent you used and monitoring the changes by TLC.[1]
Q2: I'm experiencing a significantly lower yield than expected after aqueous extraction and chromatography. Could the product be lost or is it degrading?
A: Both scenarios are possible. While physical loss of product into the aqueous layer or adsorption onto filtration media can occur, chemical degradation is a frequent culprit for low yields in sensitive compounds.[1] The two primary degradation pathways for this molecule are acid-catalyzed cleavage of the methoxy group and base-mediated substitution of the bromo group. Both pathways convert your target molecule into impurities, thus lowering the isolated yield of the desired product. It is crucial to check all discarded aqueous layers by TLC before disposal to rule out simple solubility issues.[1][2]
Q3: What are the primary chemical liabilities of (2-Bromo-5-methoxyphenyl)(phenyl)methanone that I should be concerned about during experimental workup?
A: The molecule's structure presents two main points of vulnerability during workup:
-
Acid-Sensitive Aryl-Ether Linkage: The methoxy group (-OCH₃) is an ether. In the presence of strong acids (e.g., concentrated HCl, H₂SO₄) and heat, this ether can be cleaved to yield a phenol.[3][4] While typically requiring harsh conditions, residual strong acids from a reaction can catalyze this degradation, especially if the workup is prolonged.
-
Base-Sensitive Activated Bromo Group: The bromine atom is attached to an aromatic ring that also bears a powerful electron-withdrawing carbonyl group. This arrangement activates the ring towards nucleophilic aromatic substitution (SNAr).[5][6] Strong bases, such as NaOH or even potassium carbonate, can act as nucleophiles (or generate hydroxide nucleophiles) that displace the bromide, leading to the corresponding phenol or other substitution products.[5]
Troubleshooting Guide: Degradation Pathways & Solutions
This section provides a deeper dive into specific degradation scenarios, their chemical basis, and corrective actions.
Issue 1: Degradation Under Acidic Conditions
-
Symptom: Appearance of a new, often more polar, spot on a TLC plate after washing the organic layer with an acidic solution (e.g., 1M HCl, saturated NH₄Cl).
-
Root Cause Analysis: The likely cause is the acid-catalyzed cleavage of the methoxy aryl ether. The ether oxygen is protonated by the acid, making it a good leaving group (methanol).[4][7] While complete cleavage often requires heat, partial degradation can occur even at room temperature with sufficient acid concentration and contact time, leading to the formation of (2-Bromo-5-hydroxyphenyl)(phenyl)methanone.
Caption: Logic diagram for troubleshooting acid sensitivity.
-
Prepare Samples: In two separate vials, dissolve a small amount (~5-10 mg) of your crude, pre-workup product in a suitable organic solvent (e.g., 0.5 mL of ethyl acetate).
-
Add Reagent: To one vial, add the acidic solution used in your workup (e.g., 0.5 mL of 1M HCl). To the second (control) vial, add 0.5 mL of deionized water.
-
Monitor: Stir both vials at room temperature. After 15, 30, and 60 minutes, spot each organic layer on a TLC plate and compare them to a spot of the starting crude material.
-
Analyze: If new spots appear in the acid-treated vial that are not present in the control, acid-sensitivity is confirmed.[1]
Issue 2: Degradation Under Basic Conditions
-
Symptom: Formation of new impurities observed by TLC/LCMS after washing with basic solutions (e.g., NaHCO₃, K₂CO₃, NaOH).
-
Root Cause Analysis: This is characteristic of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing effect of the benzoyl group makes the aromatic carbon attached to the bromine electrophilic. A nucleophile, such as hydroxide (OH⁻), can attack this carbon, leading to a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the bromide leaving group.[6] This results in the formation of (2-hydroxy-5-methoxyphenyl)(phenyl)methanone.
Caption: Primary degradation pathways for the target molecule.
This procedure is designed to minimize contact with harsh reagents.
-
Quench (if necessary): If the reaction contains highly reactive reagents, cool the mixture to 0 °C and quench by slowly adding deionized water or a saturated solution of ammonium chloride (a mild acid).
-
Dilute: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash - Neutral: Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL for a 100 mL organic layer). This removes many inorganic salts and water-soluble impurities.
-
Aqueous Wash - Mild Base (Optional): If an acidic byproduct must be removed, wash cautiously with saturated sodium bicarbonate (NaHCO₃) solution. Crucially, minimize shaking and contact time. Vent the separatory funnel frequently as CO₂ gas may be generated.[2][8] Avoid stronger bases like K₂CO₃ or NaOH.
-
Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution. This helps to break emulsions and removes bulk water from the organic phase.[8]
-
Dry: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation).
-
Analyze: Immediately analyze the crude product by TLC and NMR to assess its purity and stability before proceeding to chromatography.
Issue 3: Suspected Photodegradation
-
Symptom: General darkening of the solution or appearance of new impurities over time, even when stored under neutral conditions, particularly if exposed to ambient or UV light.
-
Root Cause Analysis: Aromatic bromides can be susceptible to photodegradation.[9] UV light can promote the homolytic cleavage of the Carbon-Bromine bond, generating radical species that can lead to a cascade of decomposition reactions.[10] While less common than acid/base instability during a rapid workup, it can be a factor if solutions are left standing on the bench for extended periods.
-
Solution:
-
Protect the reaction and extraction vessels from direct light by wrapping them in aluminum foil.
-
Work expeditiously to minimize the time the compound spends in solution.
-
Store the purified compound in an amber vial in a dark, cold environment.
-
Data Summary and Comparison
Table 1: Stability of (2-Bromo-5-methoxyphenyl)(phenyl)methanone under Common Workup Conditions
| Reagent Condition | Stability | Primary Degradation Product (if any) | Mechanism |
| Deionized Water | Stable | None | - |
| Saturated NaCl (Brine) | Stable | None | - |
| Saturated NH₄Cl | Potentially Unstable | (2-Bromo-5-hydroxyphenyl)(phenyl)methanone | Acid-catalyzed Ether Cleavage |
| 1M HCl | Unstable | (2-Bromo-5-hydroxyphenyl)(phenyl)methanone | Acid-catalyzed Ether Cleavage |
| Saturated NaHCO₃ | Generally Stable (short contact) | (2-Hydroxy-5-methoxyphenyl)(phenyl)methanone | Nucleophilic Aromatic Substitution |
| 1M K₂CO₃ / 1M NaOH | Highly Unstable | (2-Hydroxy-5-methoxyphenyl)(phenyl)methanone | Nucleophilic Aromatic Substitution |
| Ambient Light (prolonged) | Potentially Unstable | Mixture of debrominated/radical products | Photolytic C-Br Bond Cleavage |
References
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
-
MIT OpenCourseWare. Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
Royal Society of Chemistry. Electrochemical α-hydroxylation of aryl ketones with methanol as the oxygen source. [Link]
-
PubMed Central. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. [Link]
-
KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. [Link]
-
PubMed. Photodecomposition properties of brominated flame retardants (BFRs). [Link]
-
ResearchGate. A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. [Link]
-
Nature. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
PubMed Central. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. [Link]
-
MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]
-
Patsnap. Synthesis method of 2-bromo-5-methoxyphenol. [Link]
-
ACS Publications. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. [Link]
-
ACS Publications. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
-
Chemistry Stack Exchange. Is the phenyl group in benzophenone electron donating/withdrawing?. [Link]
-
YouTube. Cleavage of Ethers with Acids. [Link]
-
MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]
-
E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
ChemPacific. (2-Bromo-5-methoxy-44-methyl-phenyl)-methano. [Link]
-
Reddit. [PLEASE HELP] Are benzenes/phenyl groups electron donating or withdrawing?. [Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
YouTube. EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. [Link]
-
ACS Publications. Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. [Link]
- Google Patents.
-
PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. [Link]
-
ResearchGate. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]
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Technical Support Center: Improving Regioselectivity in Friedel-Crafts Acylation of Anisole Derivatives
Welcome to the technical support guide for Friedel-Crafts acylation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide is structured to address the specific issue of regioselectivity in the acylation of anisole and its derivatives, a critical step in the synthesis of many pharmaceuticals, agrochemicals, and fine chemicals.[1][2]
The methoxy group (-OCH₃) of anisole is a powerful ortho, para-directing group in electrophilic aromatic substitution, a consequence of its ability to donate electron density into the benzene ring via resonance, stabilizing the arenium ion intermediate.[3][4][5] While electronic factors activate both positions, achieving high selectivity for the desired para-acylated product over the ortho-isomer is a frequent experimental hurdle. This guide provides troubleshooting steps and answers to frequently asked questions to help you maximize the yield of your target isomer.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments.
Question: My reaction is producing a low para:ortho isomer ratio. How can I increase para-selectivity?
Answer: This is the most common challenge. The formation of a significant ortho-byproduct complicates purification and reduces the yield of the desired para-isomer. Several factors can be adjusted to sterically disfavor substitution at the position adjacent to the methoxy group.
1. Modify Your Catalyst System
The choice of catalyst is paramount in controlling regioselectivity. Traditional Lewis acids like AlCl₃ are effective but can be unselective.
-
Increase Steric Bulk: The Lewis acid coordinates not only to the acylating agent but also to the Lewis basic oxygen of the anisole's methoxy group.[6][7] A bulkier Lewis acid or a larger catalyst complex will create significant steric hindrance around the ortho positions, making the para position the more accessible site for the electrophile.
-
Switch to Milder, Bulky Lewis Acids: Consider replacing AlCl₃ with catalysts like titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂), which can offer improved selectivity.[8]
-
Employ Solid Acid Catalysts: Heterogeneous catalysts, particularly zeolites, are exceptionally effective at enforcing regioselectivity. Their defined microporous structures act as shape-selective environments, allowing the linear para transition state to form while excluding the bulkier ortho transition state. Mordenite and H-Beta zeolites have been shown to yield almost exclusively the para-acylated product.[1][9]
-
Use Metal Triflates: Lanthanide triflates, such as Scandium triflate (Sc(OTf)₃), or copper(II) triflate (Cu(OTf)₂) are highly efficient, recyclable catalysts that can significantly enhance para-selectivity, especially when used in modern solvent systems like ionic liquids.[8][10]
2. Adjust Solvent and Temperature
-
Solvent Choice: The polarity of the solvent can influence selectivity. In some systems, less polar solvents may favor the formation of the para product. For instance, in the benzoylation of anisole, using an ionic liquid like [bmim][BF₄] with a Cu(OTf)₂ catalyst resulted in a superior para/ortho ratio (96/4) compared to reactions in acetonitrile or dichloroethane (93/7).
-
Lower the Reaction Temperature: Decreasing the temperature generally enhances selectivity by favoring the product derived from the lowest energy transition state. The para substitution pathway is often kinetically and thermodynamically favored due to reduced steric clash. While higher temperatures can increase reaction rates, they may do so at the cost of selectivity.[11][12]
3. Consider the Acylating Agent
The structure of your acylating agent also plays a role. Using a sterically more demanding acyl halide or anhydride (e.g., isobutyryl chloride instead of acetyl chloride) will further penalize the already crowded ortho position, thus increasing the proportion of the para product.
Below is a workflow to guide your optimization process.
Question: I am observing demethylation of my anisole substrate. What is causing this and how can I prevent it?
Answer: Demethylation is a common side reaction when using strong Lewis acids, particularly AlCl₃, with methoxy-substituted aromatics.[8] The Lewis acid can coordinate strongly to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond, which results in the formation of a phenol.
Solutions:
-
Use Milder Catalysts: This is the most effective solution. Switching from AlCl₃ to catalysts like ZnCl₂, FeCl₃, or solid acids like zeolites dramatically reduces or eliminates the demethylation side reaction.[8][13]
-
Strict Stoichiometry Control: Friedel-Crafts acylation, unlike alkylation, often requires stoichiometric or greater amounts of the Lewis acid because the product ketone complexes with the catalyst, deactivating it.[6] However, using a large excess of AlCl₃ can exacerbate demethylation. Use the minimum amount required for full conversion.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Demethylation is often more prevalent at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism dictating regioselectivity in the acylation of anisole?
A1: The reaction proceeds via electrophilic aromatic substitution.[4] The key steps are:
-
Formation of the Electrophile: The Lewis acid catalyst reacts with the acyl chloride or anhydride to generate a highly electrophilic acylium ion (R-C≡O⁺).[4][7]
-
Nucleophilic Attack: The electron-rich π-system of the anisole ring attacks the acylium ion. This attack can occur at the ortho, meta, or para positions.
-
Intermediate Stabilization: The methoxy group is a strong resonance donor, meaning it can stabilize the positive charge of the arenium ion intermediate. This stabilization is most effective when the attack occurs at the ortho and para positions, which is why the methoxy group is an o,p-director.[3][5]
-
Steric Control: While both ortho and para positions are electronically activated, the ortho positions are sterically hindered by the adjacent methoxy group. This steric clash raises the energy of the transition state for ortho attack, making the para position the preferred site of reaction under most conditions.[14]
The interplay between electronic activation and steric hindrance is the core principle governing regioselectivity.
Q2: How do modern, "green" catalysts compare to traditional Lewis acids for this reaction?
A2: Green catalysts offer significant advantages in terms of safety, environmental impact, and often, performance.
| Catalyst Type | Traditional Lewis Acid (e.g., AlCl₃) | Solid Acids (e.g., Zeolites) | Metal Triflates (e.g., Cu(OTf)₂) | Deep Eutectic Solvents (DES) |
| Selectivity | Moderate to Good | Excellent (Shape-selective)[9] | Very Good to Excellent | Good to Excellent[15] |
| Reusability | No (Destroyed in workup)[6] | Yes (Recovered by filtration)[9] | Yes (Can be recycled with solvent) | Yes (Can be reused multiple times)[16] |
| Waste Generation | High (Acidic aqueous waste)[15] | Low | Low | Very Low |
| Moisture Sensitivity | High (Extremely hygroscopic)[17] | Low | Moderate | Low |
| Side Reactions | Demethylation is common[8] | Minimal | Minimal | Minimal |
As the table shows, modern alternatives like zeolites and metal triflates often provide superior para-selectivity while being recyclable and generating less waste, aligning with the principles of green chemistry.[1][18]
Q3: Can I use a carboxylic acid directly as the acylating agent instead of an acyl chloride or anhydride?
A3: Yes, this is possible, but it typically requires different catalytic systems. While traditional Friedel-Crafts conditions with AlCl₃ do not work well with carboxylic acids, certain strong Brønsted acids or specialized solid acid catalysts can facilitate this transformation. For example, Hβ zeolite-supported tungstophosphoric acid has been used for the acylation of anisole with hexanoic acid.[1] This approach is advantageous as it avoids the pre-formation of a more reactive acylating agent and uses less corrosive reagents.
Experimental Protocol: High-Selectivity Acylation of Anisole using Zeolite H-Beta
This protocol is an example of a green, highly selective method for preparing 4-methoxyacetophenone.
Materials:
-
Anisole (Substrate)
-
Acetic Anhydride (Acylating Agent)
-
Zeolite H-Beta (Catalyst)
-
Toluene (Solvent)
-
Standard glassware for reflux, filtration, and extraction.
Procedure:
-
Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating it at 500°C under a flow of dry air for 5 hours. Cool to room temperature in a desiccator before use.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated Zeolite H-Beta (e.g., 1g).
-
Reagent Addition: Add toluene (20 mL), anisole (e.g., 20 mmol), and acetic anhydride (e.g., 22 mmol, 1.1 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is often complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the catalyst by vacuum filtration, washing the catalyst cake with a small amount of fresh toluene. The catalyst can be regenerated by washing and calcining.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a 5% NaOH solution (2 x 20 mL) to remove unreacted acetic anhydride and acetic acid, followed by water (20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The resulting product, 4-methoxyacetophenone, is often of high purity (>99% para-isomer) and may not require further purification. If necessary, recrystallization from ethanol/water or silica gel chromatography can be performed.
This protocol leverages the shape-selectivity of the zeolite catalyst to virtually eliminate the formation of the ortho-isomer, simplifying the entire process from reaction to final product isolation.
References
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation. [Link]
-
ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites. [Link]
-
Wang, Y., et al. (2015). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. [Link]
-
Majumder, S., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
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International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry. [Link]
-
Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Studylib. (2006). Friedel-Crafts Acylation of Anisole. [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]
-
ResearchGate. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. [Link]
-
RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Lewis Acid Catalysts in Benzophenone Synthesis
Welcome to the Technical Support Center for Benzophenone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) concerning the management of Lewis acid catalysts, a critical component in the widely used Friedel-Crafts acylation method for synthesizing benzophenone and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and handling of Lewis acid catalysts in the synthesis of benzophenone.
Q1: What is the primary role of a Lewis acid, such as aluminum chloride (AlCl₃), in the Friedel-Crafts acylation synthesis of benzophenone?
A1: The Lewis acid is a crucial catalyst in the Friedel-Crafts acylation.[1] Its main function is to react with the acylating agent, typically benzoyl chloride, to generate a highly electrophilic acylium ion (C₆H₅CO⁺).[1][2] This acylium ion is resonance-stabilized and serves as the potent electrophile that is subsequently attacked by the electron-rich π-system of the benzene ring, leading to the formation of a new carbon-carbon bond and ultimately, benzophenone.[3][4]
Q2: Why are anhydrous (dry) conditions absolutely essential for this reaction?
A2: Lewis acids like aluminum chloride are extremely hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][5] If water is present in the reaction system (from solvents, reagents, or glassware), the AlCl₃ will be hydrolyzed to aluminum hydroxide and hydrochloric acid (HCl).[5] This process deactivates the catalyst, rendering it ineffective and often causing the reaction to fail or result in very low yields.[1] Therefore, the use of oven- or flame-dried glassware and anhydrous reagents is paramount.
Q3: Can other Lewis acids be used as alternatives to aluminum chloride?
A3: Yes, other Lewis acids can be employed, though their catalytic activity varies. Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are common, moderately active alternatives.[1] Modern approaches have also explored the use of ionic liquids, such as [bmim]Br/AlCl₃, which can function as both the catalyst and the solvent, offering potential environmental advantages and easier catalyst recovery.[1][6]
Q4: Is it possible to use a substoichiometric amount of AlCl₃?
A4: No, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is typically required. This is because the AlCl₃ not only activates the benzoyl chloride but also forms a complex with the carbonyl group of the resulting benzophenone product. This complexation deactivates the product towards further acylation, which is advantageous in preventing polysubstitution.[7] However, it also means that the catalyst is not truly regenerated in a catalytic cycle and is consumed as the reaction progresses. For some substrates, an excess of the catalyst (e.g., 1.1 equivalents or more) may be necessary to drive the reaction to completion.[8]
Q5: Why does the reaction mixture sometimes turn dark or form tarry substances?
A5: The formation of dark, tarry by-products is almost always a result of the reaction temperature being too high.[1][8] The Friedel-Crafts acylation is a highly exothermic reaction, especially during the initial addition of reagents.[9] If the temperature is not carefully controlled, side reactions such as polymerization or degradation of starting materials can occur, leading to the formation of these undesirable substances.[8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Lewis acid-catalyzed synthesis of benzophenone.
Issue 1: Low or No Product Yield
Low yield is a frequent challenge with several potential root causes. Use the following table and flowchart to systematically troubleshoot the problem.
| Potential Cause | Underlying Science & Explanation | Recommended Solution & Protocol |
| Inactive Catalyst | The Lewis acid catalyst, most commonly anhydrous AlCl₃, is highly sensitive to moisture.[5] If it has been improperly stored or is from an old batch, it may have absorbed atmospheric water, leading to hydrolysis and deactivation. The hydrolyzed catalyst cannot effectively generate the necessary acylium ion electrophile. | Solution: Use a fresh, unopened container of anhydrous AlCl₃. If the quality is uncertain, consider purchasing a new batch. Protocol: Store AlCl₃ in a desiccator over a strong drying agent. Handle the catalyst quickly in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen or argon) to minimize exposure to air. |
| Moisture Contamination | Traces of water in the solvents (e.g., benzene, dichloromethane) or reagents (benzoyl chloride), or residual moisture on the glassware, will react with and deactivate the Lewis acid catalyst.[1][5] | Solution: Ensure all components of the reaction are scrupulously dry. Protocol: 1. Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use. 2. Solvents: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for benzene, CaH₂ for dichloromethane) and distilled under an inert atmosphere. 3. Reagents: Use freshly opened or properly stored anhydrous reagents. |
| Incorrect Reaction Temperature | The Friedel-Crafts acylation is highly temperature-sensitive. If the temperature is too low, the reaction rate may be impractically slow.[8][10] Conversely, if the temperature is too high, side reactions, polymerization, and tar formation can drastically reduce the yield of the desired product.[1][8] | Solution: Maintain strict temperature control throughout the reaction. Protocol: 1. Addition Phase: Perform the addition of benzoyl chloride and AlCl₃ at a low temperature, typically 0-5°C, using an ice-water or ice-salt bath to manage the initial exotherm.[1] 2. Reaction Phase: After the initial addition, the reaction may be allowed to warm to room temperature or gently heated under reflux (e.g., 60°C) to ensure completion.[11] Monitor the reaction progress by TLC. |
| Inefficient Mixing | Aluminum chloride is a solid that can be difficult to disperse, especially in non-polar solvents. If stirring is inefficient, the catalyst can form clumps or cake onto the sides of the reaction flask.[10] This leads to a non-uniform reaction, localized overheating, and poor conversion rates. | Solution: Ensure vigorous and efficient stirring throughout the entire reaction. Protocol: Use a properly sized magnetic stir bar and a powerful stir plate. For larger-scale reactions (>500 mL), a mechanical overhead stirrer is highly recommended to maintain a homogeneous suspension.[10] |
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low benzophenone yield.
Issue 2: The Reaction Fails to Start or Proceeds Very Slowly
Potential Cause 1: Inactive Aromatic Ring.
-
Explanation: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. If the benzene ring is substituted with strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CF₃, -CN), its nucleophilicity is greatly reduced, and it will not react under standard conditions.[4][8]
-
Solution: This method is not suitable for deactivated aromatic substrates. Alternative synthetic routes may be required.
Potential Cause 2: Catalyst Poisoning.
-
Explanation: Certain functional groups, particularly amines and phenols, can act as Lewis bases and will coordinate strongly with the Lewis acid catalyst, effectively "poisoning" it.[4] Aryl amines, for instance, form highly unreactive complexes with AlCl₃.[4]
-
Solution: Protect the interfering functional group before attempting the acylation or choose a different synthetic strategy.
Section 3: Experimental Protocols & Methodologies
Protocol 1: Standard Synthesis of Benzophenone via Friedel-Crafts Acylation
This protocol provides a general methodology for the synthesis of benzophenone from benzene and benzoyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzoyl Chloride
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (CH₂Cl₂) (optional solvent)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Glassware Preparation: Assemble and flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with drying tubes (e.g., filled with CaCl₂).
-
Reagent Charging: In a fume hood, charge the flask with anhydrous benzene and anhydrous dichloromethane. Cool the flask in an ice-water bath to 0-5°C.[1]
-
Catalyst Addition: While stirring vigorously, add anhydrous aluminum chloride to the cooled solution in small portions. Ensure the temperature does not rise significantly during the addition.
-
Acyl Chloride Addition: Add benzoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0-5°C.[1] A gaseous byproduct (HCl) will be evolved and should be directed to a gas trap.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. It may be necessary to heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion.[3] Monitor progress by TLC.
-
Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[5] This step is highly exothermic and will decompose the aluminum chloride complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude benzophenone can be purified by recrystallization (e.g., from ethanol) or vacuum distillation.[12][13]
General Reaction Mechanism Workflow
Sources
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- 2. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]
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- 13. Sciencemadness Discussion Board - Preparation of Benzophenone - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Friedel-Crafts Acylation
A Guide to Preventing Polyacylation and Other Side Reactions
Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during this cornerstone of C-C bond formation. Here, you will find a combination of frequently asked questions for rapid problem-solving and detailed troubleshooting guides that delve into the mechanistic nuances of the reaction, ensuring your syntheses are both efficient and selective.
Frequently Asked Questions (FAQs)
Q1: What is polyacylation in Friedel-Crafts reactions, and why is it generally less common than polyalkylation?
A1: Polyacylation is the introduction of more than one acyl group onto an aromatic ring during a Friedel-Crafts acylation reaction.[1] It is generally less common than its counterpart in Friedel-Crafts alkylation (polyalkylation) because the first acyl group introduced is electron-withdrawing, which deactivates the aromatic ring toward further electrophilic aromatic substitution.[2][3][4] This deactivation makes the mono-acylated product less reactive than the starting material, thus hindering subsequent acylation reactions.[2][5] In contrast, the alkyl group introduced during Friedel-Crafts alkylation is an activating group, making the product more reactive than the starting material and promoting further alkylation.[5]
Q2: Under what conditions can polyacylation become a significant side reaction?
A2: Polyacylation can become a significant issue when the aromatic substrate is highly activated.[1][2] Aromatic compounds with potent electron-donating groups (e.g., -OH, -OR, -NH2) or electron-rich aromatic systems like polycyclic aromatic hydrocarbons can be nucleophilic enough to undergo a second acylation, despite the deactivating effect of the first acyl group.[1][6] Forcing reaction conditions, such as high temperatures or prolonged reaction times, can also increase the likelihood of diacylation.[2]
Q3: How does the choice of Lewis acid catalyst influence the likelihood of polyacylation?
A3: The strength and concentration of the Lewis acid catalyst can impact the selectivity of the reaction. While a catalyst is necessary to generate the acylium ion, an excessively high concentration or a very strong Lewis acid can increase the reactivity of the system to a point where the deactivating effect of the first acyl group is overcome.[1] This can lead to diacylation, especially with activated substrates. For highly activated systems, milder Lewis acids (e.g., ZnCl₂, FeCl₃) or even Brønsted acids may be sufficient and offer better control.[1][2]
Q4: Can reaction temperature be used to control polyacylation?
A4: Yes, temperature is a critical parameter for controlling polyacylation. It is advisable to perform the reaction at a lower temperature, starting at 0°C or even lower, and allowing the reaction to warm to room temperature slowly.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal temperature profile to favor mono-acylation.[1]
Troubleshooting Guide: A Deeper Dive into Preventing Polyacylation
This section provides a more detailed analysis of the factors leading to polyacylation and offers specific, actionable protocols to mitigate this side reaction.
The Mechanism of Polyacylation: A Competing Pathway
The propensity for polyacylation is a direct consequence of the nucleophilicity of the mono-acylated aromatic ring. While the acyl group is deactivating, highly activating groups on the same ring can counteract this effect.
Caption: Competing pathways in Friedel-Crafts acylation of activated arenes.
Key Experimental Parameters and Optimization Strategies
To ensure the selective formation of the mono-acylated product, careful control over the following experimental parameters is crucial.
| Parameter | Issue Leading to Polyacylation | Recommended Solution |
| Substrate Reactivity | Highly activated aromatic substrates (e.g., phenols, anilines, anisoles).[2] | Consider alternative acylation methods like the Fries rearrangement for phenols or acylation of anilines at the nitrogen followed by rearrangement. For other activated systems, use milder reaction conditions. |
| Lewis Acid Stoichiometry | Excessive catalyst loading can overcome the deactivating effect of the first acyl group.[1] | Carefully control the stoichiometry of the Lewis acid. A 1:1 molar ratio of catalyst to acylating agent is often sufficient. For highly reactive substrates, substoichiometric amounts of the catalyst may be effective.[1] |
| Reaction Temperature | High reaction temperatures can provide the necessary activation energy for a second acylation.[1] | Perform the reaction at a lower temperature (start at 0°C or below) and monitor the reaction closely.[1] |
| Acylating Agent | Using a large excess of the acylating agent can drive the reaction towards diacylation. | Use a stoichiometric amount or only a slight excess of the acylating agent relative to the aromatic substrate.[2] |
| Reaction Time | Prolonged reaction times can lead to the formation of di-acylated byproducts, especially at elevated temperatures.[2] | Monitor the reaction progress using TLC or GC and quench the reaction as soon as the starting material is consumed.[2] |
Experimental Protocol: Controlled Mono-acylation of a Highly Reactive Substrate (Anisole)
This protocol provides a step-by-step methodology for the mono-acylation of anisole, a moderately activated substrate, with acetyl chloride, emphasizing conditions that minimize di-acylation.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred AlCl₃ suspension.
-
In the dropping funnel, prepare a solution of anisole (1.0 equivalent) in anhydrous DCM.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization to obtain the desired mono-acylated product.
Caption: Workflow for controlled mono-acylation of anisole.
Alternative Strategies for Highly Activated Systems
For substrates that are extremely prone to polyacylation or are incompatible with standard Friedel-Crafts conditions, alternative synthetic routes should be considered.
-
Fries Rearrangement: For phenolic substrates, O-acylation followed by a Lewis acid-catalyzed rearrangement can provide a more controlled route to hydroxyaryl ketones.
-
Houben-Hoesch Reaction: This reaction utilizes a nitrile and an acid catalyst to acylate electron-rich phenols and phenol ethers.
-
Acylation via Organometallic Reagents: The reaction of an organometallic derivative of the aromatic compound (e.g., an aryllithium or aryl Grignard reagent) with an acylating agent can be a viable alternative.
By understanding the underlying principles of the Friedel-Crafts acylation and carefully controlling the reaction parameters, researchers can effectively avoid polyacylation and achieve high yields of the desired mono-acylated products.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
- Benchchem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Benchchem. (n.d.). Preventing polyacylation in Friedel-Crafts reactions.
- Benchchem. (n.d.). preventing polyacylation in Friedel-Crafts reactions.
- ResearchGate. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
- Wikipedia. (2023). Friedel–Crafts reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Benchchem. (n.d.). Preventing polyalkylation in Friedel-Crafts reactions.
- YouTube. (2020). Friedel-Crafts Acylation: alternative reagents.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- YouTube. (2017). Friedel-Crafts Acylation Example Problems.
- Benchchem. (n.d.). How to avoid polyalkylation in Friedel-Crafts reactions.
- LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- ResearchGate. (2025). Probing Substrate/Catalyst Effects Using QSPR Analysis on Friedel-Crafts Acylation Reactions over Hierarchical BEA Zeolites.
Sources
Technical Support Center: Work-up and Quenching Procedures for Friedel-Crafts Acylation
Welcome to the technical support guide for navigating the critical final steps of the Friedel-Crafts acylation: the quenching and work-up procedure. While the formation of the carbon-carbon bond is the synthetic highlight, the success of the experiment—measured in yield and purity—is often determined by a well-executed work-up. This guide provides field-proven insights, troubleshooting for common issues, and the chemical rationale behind each procedural choice.
Section 1: The Quenching Process - First Principles & Safety
The quenching step is arguably the most hazardous and crucial part of the entire procedure. Its primary purpose is to decompose the Lewis acid-ketone complex and hydrolyze any excess Lewis acid, thereby liberating the desired product.[1][2]
Q1: Why is the quenching step so critical, and what is happening chemically?
In a typical Friedel-Crafts acylation using aluminum chloride (AlCl₃), the Lewis acid does not behave as a true catalyst. The product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[3] This complexation deactivates the Lewis acid, necessitating the use of stoichiometric or greater amounts.[3][4]
The work-up must therefore accomplish two things:
-
Break the Product-Catalyst Complex: Water is added to hydrolyze the aluminum-oxygen bond, freeing the ketone product.[1]
-
Decompose Excess Lewis Acid: Any remaining AlCl₃ reacts vigorously with water in a highly exothermic reaction to form aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl).[5]
The combination of a large exotherm and the evolution of HCl gas makes this step potentially dangerous if not controlled properly.[6]
Q2: What is the standard and safest procedure for quenching the reaction?
The cardinal rule of quenching a Friedel-Crafts reaction is: Always add the reaction mixture to the quenching solution, never the other way around. Adding water directly to the reaction mixture can cause a violent, uncontrolled exotherm, potentially boiling the solvent and causing a dangerous pressure buildup.[7]
Recommended Quenching Protocol:
-
Preparation: Prepare a beaker with a mixture of crushed ice and dilute or concentrated hydrochloric acid. The ice provides a large thermal sink to absorb the heat of reaction safely.[8]
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath to 0-5 °C. This minimizes the initial thermal shock upon quenching.
-
Slow Addition: While vigorously stirring the ice/acid slurry, slowly and carefully pour or pipette the cooled reaction mixture into the beaker.
-
Venting: This procedure must be performed in a well-ventilated fume hood, as significant quantities of HCl gas will be evolved.[1][6]
-
Stirring: Allow the mixture to stir until all the ice has melted and the reaction has fully quenched. The initial dark color of the reaction complex should dissipate, often resulting in a lighter-colored slurry or solution.[1]
Caption: Workflow for the safe quenching of a Friedel-Crafts reaction.
Section 2: Troubleshooting Guide - Common Work-up Problems
Q3: I've formed a persistent emulsion during the work-up. How do I break it and prevent it in the future?
This is the most frequently encountered problem. Emulsions are often caused by the formation of fine, gelatinous aluminum hydroxide precipitates at the interface of the organic and aqueous layers, preventing clean separation.[9]
Solutions to Break Emulsions:
-
Add Brine: The most common and effective method is to add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer helps to coalesce the suspended droplets.
-
Filter through Celite®: For stubborn emulsions, the entire mixture can be filtered through a pad of Celite® or diatomaceous earth. This physically breaks up the emulsion and removes particulate matter.
-
Gentle Heating: In some cases, gently warming the mixture in a water bath can help break the emulsion, though this should be done with caution, especially with low-boiling solvents like dichloromethane (DCM).[9]
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to several hours) can allow the layers to separate.
Prevention:
-
The best way to prevent emulsions is to ensure the aqueous layer remains strongly acidic throughout the work-up. Quenching into a mixture of ice and concentrated HCl (instead of dilute acid) often keeps the aluminum salts fully dissolved as soluble chloro-complexes, preventing the formation of gelatinous precipitates.[10]
Q4: My product yield is low, and I suspect it's due to the work-up. Where could I be losing my product?
Product loss during work-up is common and can occur at several stages:
-
Emulsions: Significant amounts of the organic layer containing your product can remain trapped in an emulsion.
-
Incomplete Extraction: The product may have some solubility in the aqueous layer. It is crucial to re-extract the aqueous layer at least 1-2 times with fresh organic solvent to recover all the product.[6]
-
Premature Precipitation: If the product is a solid, it might precipitate out during the quench or washes. If this happens, you may need to add more organic solvent to redissolve it before proceeding.
-
Hydrolysis: If your product contains acid- or base-sensitive functional groups (e.g., esters, acetals), they could be cleaved during the acidic quench or a basic wash (like NaHCO₃). In such cases, the pH of the washes must be carefully controlled.
Q5: The aqueous layer is a thick, gelatinous white precipitate. What is it and how do I handle it?
This precipitate is almost certainly aluminum hydroxide (Al(OH)₃).[5] It forms when the concentration of acid is insufficient to keep the aluminum salts in solution. This makes extractions and separations nearly impossible.
Solution: Add more concentrated HCl to the separatory funnel and shake vigorously. The Al(OH)₃ will react to form water-soluble aluminum chloride (AlCl₃) or its hydrates, and the precipitate should dissolve.
Section 3: Standard Post-Quench Work-up Protocol
After the initial quench is complete, a standard liquid-liquid extraction and washing procedure is followed to isolate the crude product.
Caption: A complete workflow for the post-quench work-up procedure.
Experimental Protocol: General Work-up
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of the reaction solvent (e.g., DCM).[6]
-
Combine & Wash: Combine all organic layers. Wash sequentially according to the specifications in Table 1. For each wash, add the solution, shake the funnel gently at first (venting frequently!), then more vigorously, allow the layers to separate, and drain the aqueous layer.
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Stir for 5-10 minutes.[10]
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[6]
Table 1: Summary of Aqueous Wash Steps
| Washing Solution | Purpose | Key Considerations |
| 1. Dilute HCl (e.g., 1M) | To remove any remaining aluminum salts and ensure the solution is acidic. | This step is critical for preventing emulsion formation.[10] |
| 2. Water | To remove the bulk of the acid from the previous wash. | Can be skipped if proceeding directly to the bicarbonate wash. |
| 3. Sat. aq. NaHCO₃ | To neutralize any remaining HCl. | CAUTION: Add slowly and vent the separatory funnel frequently to release CO₂ gas pressure.[6] |
| 4. Brine (Sat. aq. NaCl) | To remove the bulk of dissolved water from the organic layer and help break any minor emulsions.[6] | This step makes the final drying step more efficient. |
Section 4: Frequently Asked Questions (FAQs)
Q: Why is a stoichiometric amount of Lewis acid required for acylation but not always for alkylation? A: The key difference lies in the product. The ketone product of an acylation is a Lewis base that forms a strong, deactivating complex with the AlCl₃ catalyst.[3][11] This takes the catalyst out of the reaction cycle. In contrast, the alkylated aromatic product of an alkylation is typically more reactive than the starting material and does not form such a strong complex, allowing the Lewis acid to act more catalytically.
Q: Can I use a basic solution (e.g., NaOH) to quench the reaction? A: While technically possible, it is generally not recommended. Aluminum hydroxide is amphoteric and will dissolve in excess strong base to form soluble aluminates (e.g., [Al(OH)₄]⁻). However, this can lead to different types of emulsions and is problematic for products with base-sensitive functional groups (e.g., esters, which would be saponified). An acidic quench is more reliable and compatible with a wider range of products.
Q: What are the most critical safety precautions for the work-up? A:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the entire quench and extraction in a well-ventilated fume hood.[12]
-
Control the Exotherm: Always cool the reaction mixture before quenching and add it slowly to an ice/acid slurry.[6][8]
-
Venting: Be aware that both HCl and CO₂ (from bicarbonate wash) gases are evolved. Vent your separatory funnel frequently and aim the opening away from yourself and others.
References
-
Chem-Station. (2014, April 14). Friedel-Crafts Acylation. Retrieved from [Link]
-
Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Quora. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. Retrieved from [Link]
-
Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction?. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Reddit. (2019, February 15). Friedel-crafts acylation of anisole: why do we use ice for the separation?. Retrieved from [Link]
-
MH Chem. (2022, July 18). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
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- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. byjus.com [byjus.com]
- 12. websites.umich.edu [websites.umich.edu]
Technical Support Center: Scaling Up the Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone for Library Synthesis
Welcome to the technical support center for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis for library generation. Here, we address common challenges and provide in-depth, field-proven insights to ensure a robust and reproducible synthetic workflow.
Introduction: The Chemistry at Scale
The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution involves the reaction of 4-bromoanisole with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4][5] While straightforward at the lab bench, scaling this reaction for library synthesis introduces challenges related to reaction control, purification, and consistency.[6] This guide will navigate you through these complexities.
The methoxy group (-OCH₃) on the anisole ring is an activating, ortho-para directing group, while the bromo group (-Br) is a deactivating but also ortho-para directing group.[4][7] The interplay of these substituents directs the incoming benzoyl group primarily to the position ortho to the methoxy group and meta to the bromo group, yielding the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (2-Bromo-5-methoxyphenyl)(phenyl)methanone and why is it preferred for library synthesis?
The most prevalent and industrially scalable method is the Friedel-Crafts acylation of 4-bromoanisole with benzoyl chloride.[5][8] This method is favored for its use of readily available and relatively inexpensive starting materials, straightforward reaction setup, and generally good yields. For library synthesis, the reliability and predictability of the Friedel-Crafts acylation make it a robust choice for generating a core scaffold from which a diverse set of derivatives can be synthesized.
Q2: I am not getting any product. What are the likely causes?
Several factors can lead to reaction failure. The most common culprits are:
-
Inactive Catalyst: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[9] Any water in your solvent, reagents, or glassware will deactivate the catalyst.
-
Deactivated Aromatic Ring: While the methoxy group is activating, if your starting material has other strong electron-withdrawing groups, the reaction may not proceed.[9]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid.[9][10] This requires the use of at least a stoichiometric amount of the catalyst, and often a slight excess is beneficial.[10]
Q3: I am seeing multiple products in my reaction mixture. What are they and how can I avoid them?
The formation of multiple products can arise from a few sources:
-
Isomeric Products: Due to the directing effects of the methoxy and bromo groups, you can get minor amounts of other isomers. The primary product is the 2-acylated one, but some 3-acylation (ortho to the bromo group) might occur.
-
Polysubstitution: While the acyl group is deactivating and generally prevents a second acylation, highly reactive substrates or harsh reaction conditions can sometimes lead to di-acylation.[1][10][11]
-
Side Reactions: At elevated temperatures, side reactions can lead to the formation of tarry byproducts.[10]
To minimize these, ensure precise temperature control and consider using a less reactive Lewis acid or a slight excess of the 4-bromoanisole.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the scale-up synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst due to moisture.[9] 2. Insufficient catalyst loading.[9] 3. Low reaction temperature. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity Lewis acid. 2. Use at least 1.1 equivalents of the Lewis acid catalyst. For less reactive substrates, consider increasing to 1.5 equivalents. 3. Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high.[10] 2. Impure starting materials. | 1. Maintain strict temperature control, especially during the addition of the Lewis acid. An ice bath is recommended for the initial stages. 2. Ensure the purity of 4-bromoanisole and benzoyl chloride. Consider distillation or recrystallization if necessary. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts. | 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Purification by column chromatography on silica gel is typically effective. A gradient elution with a mixture of hexane and ethyl acetate is recommended. |
Experimental Protocols
Scale-Up Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Materials:
-
4-Bromoanisole
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromoanisole (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (1.2 eq). Stir the mixture for 15 minutes at 0 °C.
-
Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Data Presentation
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Key Consideration |
| 4-Bromoanisole | 1.0 g (5.35 mmol) | 100 g (535 mmol) | Ensure purity of starting material. |
| Benzoyl Chloride | 0.68 mL (5.88 mmol) | 68 mL (588 mmol) | Use freshly distilled reagent. |
| Aluminum Chloride | 0.86 g (6.42 mmol) | 86 g (642 mmol) | Add slowly and portion-wise to control exotherm. |
| DCM (Anhydrous) | 20 mL | 2 L | Ensure solvent is completely dry. |
| Reaction Time | 4-6 hours | 6-8 hours | Monitor by TLC/LC-MS for completion. |
| Expected Yield | 75-85% | 70-80% | Yields may be slightly lower on a larger scale due to handling losses. |
Visualizations
Reaction Workflow
Caption: A workflow diagram for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Friedel-Crafts acylation reactions.
References
-
Gevorgyan, V., et al. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PMC - NIH. Available from: [Link]
-
The Organic Chemistry Tutor. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. (2017-07-05). Available from: [Link]
-
Hao, G., et al. Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. PMC - NIH. (2023-06-16). Available from: [Link]
-
Thompson, L. A., & Ellman, J. A. Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. (2002-04-23). Available from: [Link]
-
Still, W. C., et al. Synthesis and screening of small molecule libraries active in binding to DNA. PMC - NIH. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]
-
Zhang, X., et al. Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Guenadil, F., et al. The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. ResearchGate. (2014-01). Available from: [Link]
-
ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Available from: [Link]
-
Mkhize, P. N., et al. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. (2021-03-18). Available from: [Link]
-
Schmink, J. R., & Krska, S. W. Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. Journal of the American Chemical Society. (2011-08-17). Available from: [Link]
-
Ogiwara, Y., et al. Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. Chemical Science (RSC Publishing). (2022-08-22). Available from: [Link]
-
Chemistry Stack Exchange. Friedel-Crafts reaction of anisole?. (2017-04-08). Available from: [Link]
-
Vedantu. On Friedel-Crafts acetylation, anisole yields. Available from: [Link]
-
Agilent. Challenges of Small Molecule Production. Available from: [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 8. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling with Hindered Aryl Bromides
Welcome to our dedicated technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl bromides. This resource is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving optimal yields and reaction efficiency with these demanding substrates. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a di-ortho-substituted aryl bromide is sluggish or failing. What is the most likely cause?
When coupling sterically hindered aryl bromides, the primary bottleneck is often the oxidative addition step.[1] The bulky substituents flanking the carbon-bromine bond impede the approach of the palladium catalyst. Furthermore, electron-donating groups on the aryl bromide can decrease the electrophilicity of the carbon center, further slowing down this crucial step.[2][3]
Your choice of catalyst system, particularly the phosphine ligand, is the most critical factor to address. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging substrates.[4]
Q2: What type of phosphine ligands are recommended for hindered aryl bromides, and why?
For sterically demanding couplings, the go-to ligands are bulky and electron-rich monophosphines.[4][5] These ligands promote the formation of a monoligated L₁Pd(0) species, which is smaller and more reactive in the oxidative addition step compared to more coordinated palladium complexes.[4] The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the cleavage of the aryl-bromide bond.[2][5]
Key Ligand Classes for Hindered Substrates:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands has revolutionized Suzuki-Miyaura couplings.[4] Ligands like SPhos and XPhos are particularly effective for hindered substrates due to their steric bulk and electron-rich character.[6][7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with palladium, exhibiting high catalytic activity, sometimes even at room temperature for hindered couplings.[8][9]
-
Ferrocenyl Phosphines (e.g., Josiphos ligands): These ligands possess a unique chiral backbone and have demonstrated high efficacy in various cross-coupling reactions, including those with hindered partners.[10][11]
Troubleshooting Guide
Scenario 1: Low Yield and Starting Material Recovery
Problem: You are attempting to couple a 2,6-disubstituted aryl bromide with an arylboronic acid using a standard catalyst like Pd(PPh₃)₄ and are observing low conversion of your starting material.
Root Cause Analysis: The catalytic cycle is likely stalling at the oxidative addition step. The Pd(0) complex generated from Pd(PPh₃)₄ is not reactive enough to overcome the steric hindrance of the aryl bromide.
Solutions:
-
Switch to a More Effective Ligand: Replace PPh₃ with a bulky, electron-rich ligand. A good starting point would be SPhos or XPhos.[6][7] These ligands are designed to accelerate oxidative addition for challenging substrates.[4]
-
Use a Pre-catalyst: Consider using a palladacycle pre-catalyst, such as an SPhos or XPhos G2 or G3 pre-catalyst. These are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[2][12]
-
Optimize the Base and Solvent: A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than sodium carbonate (Na₂CO₃) for hindered couplings.[13] Anhydrous aprotic solvents like dioxane or toluene are generally preferred.[14]
Illustrative Experimental Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add:
-
Hindered aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
SPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
-
-
Degas the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer and purify by column chromatography.
Scenario 2: Formation of Dehalogenated and Homocoupled Byproducts
Problem: Your desired product is forming, but you are also observing significant amounts of the dehalogenated aryl bromide and homocoupled biaryl from the boronic acid.
Root Cause Analysis:
-
Dehalogenation: This side reaction can be promoted by strong bases, high temperatures, and the presence of protic solvents or water, which can act as a hydride source.[15]
-
Homocoupling (Glaser-Hay Coupling): This occurs when the boronic acid couples with itself, often in the presence of oxygen.
-
Protodeboronation: The boronic acid can react with water to be replaced by a hydrogen atom, which is an undesirable side reaction that consumes the coupling partner.[16] This process can be accelerated by palladium(II) complexes with bulky phosphine ligands.[16]
Solutions:
-
Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere to minimize oxygen, which contributes to homocoupling.
-
Re-evaluate Your Base: If using a very strong base like an alkoxide, consider switching to a weaker inorganic base like K₃PO₄ or K₂CO₃.[15]
-
Solvent Choice: Use anhydrous solvents to minimize protodeboronation and potential sources of hydride for dehalogenation.[15]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.[15]
-
Ligand Choice: While bulky ligands are necessary, an excessively hindered ligand might paradoxically promote protodeboronation.[16] If this is suspected, screening a few different bulky ligands could be beneficial.
Catalyst and Ligand Selection Guide
The choice of palladium source and ligand is paramount for a successful Suzuki coupling with hindered aryl bromides. The table below summarizes some commonly used and highly effective catalyst systems.
| Catalyst System | Ligand | Key Advantages | Common Applications |
| Buchwald Pre-catalysts | SPhos, XPhos | High reactivity and stability, broad substrate scope, effective for hindered aryl chlorides and bromides.[6] | Synthesis of tri- and tetra-ortho-substituted biaryls.[6][7] |
| Pd₂(dba)₃ with Ligand | P(t-Bu)₃ | Highly active for a range of couplings, often at room temperature.[12] | General-purpose catalyst for challenging couplings. |
| PEPPSI-type Pre-catalysts | N-Heterocyclic Carbene (NHC) | Thermally stable, air- and moisture-insensitive, highly active.[2] | Couplings involving sterically hindered aryl chlorides. |
| Pd(OAc)₂ with Ligand | Josiphos-type ligands | Chiral ligands that can be effective in asymmetric synthesis and for hindered substrates.[10][11] | Enantioselective synthesis and challenging cross-couplings. |
Visualizing the Catalytic Cycle and Troubleshooting
A clear understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting. The following diagrams illustrate the key steps and a decision-making workflow for addressing common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting Suzuki couplings with hindered substrates.
References
-
Bard, E. R., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 37(11), 825–834. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Chen, W. C., Hsu, Y. C., & Kwong, F. Y. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids employing an imidazopyridine monophosphine ligand JagPhos I. Chemistry–A European Journal, 25(57), 13133-13137. Available at: [Link]
-
Yoneda, S. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2016). ChemCatChem, 8(15), 2465-2475. Available at: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2021). Computational and Theoretical Chemistry, 1202, 113310. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2022). ChemRxiv. Available at: [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (2021). Organic & Biomolecular Chemistry, 19(30), 6649-6654. Available at: [Link]
-
Josiphos ligands. Wikipedia. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(43), 26824-26834. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). Topics in Chemical & Material Engineering, 1(1), 24-26. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2019). Applied Organometallic Chemistry, 33(11), e5177. Available at: [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics, 42(17), 2138–2144. Available at: [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646-1649. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications, 50(25), 3323-3325. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2021). Organic & Biomolecular Chemistry, 19(4), 814-821. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). The Journal of Organic Chemistry, 85(11), 7134–7140. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2010). Synlett, 2010(10), 1569-1572. Available at: [Link]
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). Topics in Chemical & Material Engineering, 1(1), 24-26. Available at: [Link]
-
Synthesis of JOSIPHOS-type ligands via a diastereoselective three-component reaction and their application in asymmetric. (2005). Tetrahedron: Asymmetry, 16(11), 1957-1961. Available at: [Link]
-
Solvias Josiphos Ligands: From Discovery to Technical Applications. (2002). Topics in Catalysis, 19(1), 3-16. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
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identifying byproducts in (2-Bromo-5-methoxyphenyl)(phenyl)methanone synthesis by LC-MS
Technical Support Center: Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Welcome to the technical support guide for the analysis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone synthesis. This resource is designed for researchers, chemists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress and identify impurities. Our goal is to provide practical, experience-driven advice to help you navigate common analytical challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the LC-MS analysis of your target compound and its synthesis.
Q1: What is the expected mass-to-charge ratio (m/z) for my target product, (2-Bromo-5-methoxyphenyl)(phenyl)methanone, in LC-MS?
A1: The molecular formula for your product is C₁₄H₁₁BrO₂. The exact mass is approximately 290.00 g/mol . A crucial diagnostic feature you must look for is the bromine isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.
Therefore, in your mass spectrum (especially when using a soft ionization technique like ESI in positive mode), you should not look for a single peak but a pair of peaks for the protonated molecule [M+H]⁺:
-
[C₁₄H₁₂⁷⁹BrO₂]⁺ ≈ 291.0 m/z
-
[C₁₄H₁₂⁸¹BrO₂]⁺ ≈ 293.0 m/z
This characteristic "M/M+2" doublet, with the two peaks being of almost equal intensity, is a strong confirmation that the ion contains a single bromine atom. The same pattern will appear in any fragment ions that retain the bromine atom.[1][2]
Q2: What are the most common byproducts I should expect from a Friedel-Crafts acylation synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone?
A2: The synthesis most likely involves the Friedel-Crafts acylation of 4-bromoanisole with benzoyl chloride, using a Lewis acid catalyst like AlCl₃.[3][4] The methoxy group (-OCH₃) on the 4-bromoanisole is a moderately activating, ortho, para-directing group.[5][6] Since the para position is blocked by bromine, acylation is directed to the positions ortho to the methoxy group. This leads to several potential byproducts:
-
Isomeric Product: The primary byproduct is often the other constitutional isomer, (4-Bromo-2-methoxyphenyl)(phenyl)methanone . This forms when acylation occurs at the other ortho position (C2, adjacent to the methoxy group but not the bromine). It has the identical m/z as your target product but will typically have a different retention time in chromatography.
-
Unreacted Starting Materials: Residual 4-bromoanisole and benzoyl chloride . If the workup involves water, benzoyl chloride will hydrolyze to benzoic acid .
-
Demethylation Product: Lewis acids, particularly AlCl₃, can complex with the methoxy group's oxygen atom.[7] Under reaction conditions, this can lead to cleavage of the methyl group, resulting in the formation of (2-Bromo-5-hydroxyphenyl)(phenyl)methanone . This byproduct will be significantly more polar than your target.
-
Polyacylation Products: While the acyl group of the product is deactivating, the methoxy group is activating, which can sometimes lead to a second acylation on the benzoyl ring under harsh conditions, though this is generally a minor pathway in acylation compared to alkylation.[8][9]
Q3: How should I configure a basic LC-MS method for analyzing my reaction mixture?
A3: For benzophenone derivatives, a standard reversed-phase method is an excellent starting point.[10][11][12]
-
LC Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm) is a robust choice.[12]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
The formic acid is critical for ensuring the analytes are protonated, which aids in positive mode ionization and often improves peak shape.[10]
-
-
Gradient: Start with a higher percentage of Solvent A (e.g., 95%) and ramp up to a high percentage of Solvent B (e.g., 95-100%) over several minutes to elute your relatively nonpolar product and byproducts.
-
MS Detector:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for benzophenones, as the carbonyl oxygen is readily protonated.[10][11]
-
Scan Mode: Begin with a full scan mode (e.g., m/z 100-500) to get a complete picture of all ions in your sample. Once you have identified the m/z of your target and potential byproducts, you can develop a more sensitive Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method if needed for quantification.[13]
-
Troubleshooting Guide: Byproduct Identification
This guide provides a systematic approach to identifying unknown peaks in your chromatogram.
Problem: I see an unexpected peak in my Total Ion Chromatogram (TIC). How do I determine what it is?
Solution: This requires a logical workflow that combines retention time (RT), mass data (m/z), and an understanding of the reaction chemistry. Follow the decision tree below.
Caption: Decision tree for systematic byproduct identification.
Data Summary: Potential Byproducts and Their Mass Signatures
Use this table as a quick reference for identifying peaks based on their m/z values.
| Compound Name | Role | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Diagnostic Features |
| (2-Bromo-5-methoxyphenyl)(phenyl)methanone | Target Product | C₁₄H₁₁BrO₂ | 291.0 / 293.0 | 1:1 Br isotope doublet; main product peak. |
| (4-Bromo-2-methoxyphenyl)(phenyl)methanone | Isomeric Byproduct | C₁₄H₁₁BrO₂ | 291.0 / 293.0 | Same m/z as product but different RT. |
| (2-Bromo-5-hydroxyphenyl)(phenyl)methanone | Demethylation | C₁₃H₉BrO₂ | 277.0 / 279.0 | M-14 from product; much earlier RT (more polar). |
| 4-Bromoanisole | Starting Material | C₇H₇BrO | 187.0 / 189.0 | 1:1 Br isotope doublet; relatively early RT. |
| Benzoic Acid | Hydrolysis Product | C₇H₆O₂ | 123.0 | No Br/Cl pattern; early RT. |
| Benzoyl Chloride | Starting Material | C₇H₅ClO | 141.0 / 143.0 | ~3:1 Cl isotope pattern; highly reactive with moisture. |
Experimental Protocols
Protocol 1: Confirming a Suspected Isomer
If you observe a peak with the same m/z as your product (291/293) but a different retention time, it is highly likely the (4-Bromo-2-methoxyphenyl)(phenyl)methanone isomer. To confirm this:
-
Optimize Chromatography: Develop a shallower gradient or even an isocratic method that maximizes the separation (resolution) between the two isomer peaks. A longer column or a different stationary phase (like a Phenyl-Hexyl) could also be explored to enhance separation based on differing pi-pi interactions.
-
Tandem Mass Spectrometry (MS/MS): Isolate the parent ion (m/z 291) for both the main product and the suspected isomer peak and fragment them using collision-induced dissociation (CID).
-
Expected Fragments: Key fragmentations of benzophenones involve cleavage around the carbonyl group.[14][15] Look for fragments like the benzoyl cation ([C₇H₅O]⁺ at m/z 105) and the bromomethoxybenzoyl cation ([C₈H₆BrO₂]⁺ at m/z 213/215).
-
Analysis: While the major fragments may be the same, the relative intensities of the fragment ions can sometimes differ between isomers, providing clues to their structure. This comparative fragmentation analysis is a powerful tool for distinguishing isomers.
-
Protocol 2: Troubleshooting Common LC-MS Issues
If you encounter general issues like poor peak shape, shifting retention times, or high baseline noise, consult the following table for causes and solutions.[16][17][18][19]
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Secondary interactions with column silanols. 2. Column contamination or degradation. 3. Mismatched sample solvent and mobile phase. | 1. Ensure mobile phase is adequately buffered (0.1% formic acid helps). 2. Flush the column with a strong solvent wash. Replace the guard column. 3. Dilute your sample in the initial mobile phase composition. |
| Shifting Retention Times | 1. Mobile phase composition change (evaporation). 2. Inconsistent column temperature. 3. Pump or leak issues. | 1. Prepare fresh mobile phase daily. Keep solvent bottles capped.[16] 2. Use a column oven for stable temperature control. 3. Check system pressure for stability; perform a leak check. |
| High Baseline Noise / Contamination | 1. Contaminated solvents, additives, or sample vials. 2. Sample carryover from a previous injection. 3. Ion source contamination. | 1. Use only high-purity, LC-MS grade solvents and fresh additives.[16] 2. Run blank injections (mobile phase only) between samples. 3. Clean the ion source according to the manufacturer's protocol. |
References
-
Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. (n.d.). National Institutes of Health (NIH). [Link]
-
Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). Cureus. [Link]
-
Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. [Link]
-
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2019). Royal Society of Chemistry. [Link]
-
MS parameters for the detection of benzophenone derivatives (MRM transitions, collision energy). (n.d.). ResearchGate. [Link]
-
On Friedel-Crafts acetylation, anisole yields. (n.d.). Vedantu. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]
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Troubleshooting LC-MS. (2023). LCGC International. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). IVT - Institute of Validation Technology. [Link]
-
Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. (2001). BioPharm International. [Link]
-
Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. (n.d.). ResearchGate. [Link]
-
13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. [Link]
-
Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2021). Frontiers. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Friedel-Crafts reaction of anisole? (2017). Chemistry Stack Exchange. [Link]
-
What is the product of Friedel Crafts acylation of anisole? (2021). Brainly.in. [Link]
-
Friedel-Crafts Acylation of Anisole. (2006). Course Hero. [Link]
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. [Link]
-
Friedel-Crafts Alkylation of aromatic molecules. (n.d.). Intranet.birmingham.ac.uk. [Link]
-
Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. (n.d.). Molbase. [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. (1987). PubMed. [Link]
-
A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. (n.d.). ResearchGate. [Link]
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- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 5. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
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overcoming carbocation rearrangement in Friedel-Crafts reactions
Introduction
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis, allowing for the attachment of alkyl groups to aromatic rings.[1] However, its practical application is often complicated by a significant side reaction: carbocation rearrangement.[2][3][4] This occurs because the reaction proceeds through a carbocation intermediate, which can rearrange to a more stable form via hydride or alkyl shifts before the aromatic ring attacks.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource and detailed protocols to circumvent this common experimental challenge, ensuring the synthesis of the desired, non-rearranged products.
Troubleshooting Guide
Q1: My Friedel-Crafts alkylation with a primary alkyl halide (e.g., 1-chloropropane) is yielding a branched isomer (e.g., isopropylbenzene) as the major product. Why is this happening?
A1: This is the classic presentation of carbocation rearrangement. The reaction mechanism involves the formation of a carbocation electrophile when the Lewis acid catalyst (e.g., AlCl₃) interacts with the alkyl halide.[1][2] A primary carbocation, like the n-propyl cation that would form from 1-chloropropane, is highly unstable. To achieve greater stability, it rapidly undergoes a 1,2-hydride shift, transforming into a more stable secondary carbocation (the isopropyl cation).[2][4] The aromatic ring then attacks this more stable, rearranged carbocation, leading to the formation of the branched isomer as the predominant product.[4] Even when a free primary carbocation is not fully formed, the carbocation-like complex is still prone to rearrangement.[5][6]
Q2: My reaction yield is very low, and I'm getting a complex mixture of products. What's going on?
A2: Besides rearrangement, Friedel-Crafts alkylation is susceptible to another major side reaction: polyalkylation. The alkyl group introduced onto the aromatic ring is an activating group, making the product more nucleophilic than the starting material.[5] Consequently, the newly formed alkylbenzene can compete with the starting material and undergo further alkylation, leading to di-, tri-, and even more substituted products. This reduces the yield of the desired mono-alkylated product and complicates purification. To minimize this, a large excess of the aromatic substrate is often used to increase the statistical probability of the electrophile reacting with the starting material.[7]
Q3: I am trying to alkylate a nitrobenzene ring, and the reaction is not working at all. Is the catalyst faulty?
A3: It is unlikely to be a catalyst issue. Friedel-Crafts reactions, both alkylation and acylation, fail with aromatic rings that contain strongly electron-withdrawing (deactivating) groups, such as nitro (-NO₂), cyano (-CN), or carbonyl groups.[3][7] These groups make the aromatic ring too electron-poor (nucleophilic) to attack the carbocation electrophile effectively. The reaction generally requires the aromatic ring to be at least as reactive as a halobenzene.[8] Similarly, rings with basic substituents like amino groups (-NH₂) are also unsuitable because the nitrogen's lone pair coordinates with the Lewis acid catalyst, deactivating the ring.[3][7][9]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable way to synthesize a straight-chain alkylbenzene like n-propylbenzene?
A1: The most robust and widely accepted strategy is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[5][10] This two-step sequence completely avoids the issue of carbocation rearrangement.
-
Step 1: Friedel-Crafts Acylation: You react the benzene with an acyl halide (e.g., propanoyl chloride) and a Lewis acid catalyst. The electrophile in this reaction is a resonance-stabilized acylium ion.[2][5] This ion does not undergo rearrangement.[5][11][12] This step produces an aryl ketone (e.g., propiophenone).
-
Step 2: Reduction: The carbonyl group of the ketone is then reduced to a methylene (-CH₂-) group. Two common methods for this are the Clemmensen reduction (using zinc amalgam and HCl) and the Wolff-Kishner reduction (using hydrazine and a strong base like KOH).[13][14][15]
Q2: When should I choose the Clemmensen reduction versus the Wolff-Kishner reduction?
A2: The choice depends entirely on the functional group tolerance of your substrate.[14]
-
Clemmensen Reduction is performed under strongly acidic conditions (Zn(Hg), conc. HCl).[13][14] It is suitable for molecules that are stable in acid but may have base-sensitive groups (e.g., esters that could be hydrolyzed by base).[14]
-
Wolff-Kishner Reduction is performed under strongly basic conditions (H₂NNH₂, KOH, heat).[13][15] It is the method of choice for molecules with acid-sensitive groups (e.g., acetals, ketals) that would be destroyed by the Clemmensen conditions.[14]
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zn(Hg), conc. HCl[13] | H₂NNH₂, KOH, heat[13] |
| Conditions | Strongly Acidic | Strongly Basic, High Temp. |
| Suitable For | Acid-stable substrates | Base-stable, acid-sensitive substrates |
| Unsuitable For | Substrates with acid-labile groups (acetals, epoxides)[14] | Substrates with base-labile groups (esters, some amides) or are thermally unstable[13][16] |
Q3: Are there any cases where Friedel-Crafts alkylation can be used without rearrangement?
A3: Yes. Rearrangement will not occur if the initial carbocation is already the most stable possible isomer, or if rearrangement would not lead to a more stable carbocation.[17] This is typically true for:
-
Tertiary alkyl halides (e.g., t-butyl chloride), which form a stable tertiary carbocation directly.[17]
-
Methyl and ethyl halides , as their primary carbocations cannot rearrange to a more stable form.[6]
-
Alkylating agents that yield stabilized carbocations , such as benzylic or allylic halides.[5]
Solutions & Alternative Protocols
The following section provides detailed experimental protocols for the recommended acylation-reduction pathway to achieve alkylation without rearrangement.
Protocol 1: Friedel-Crafts Acylation (Synthesis of Propiophenone)
This protocol describes the acylation of benzene with propanoyl chloride to yield propiophenone, the ketone intermediate.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
Propanoyl Chloride
-
Dry Dichloromethane (DCM) as solvent
-
Round-bottom flask with reflux condenser and drying tube
-
Ice bath
-
Separatory funnel
-
Crushed ice, conc. HCl, water, 5% NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride drying tube. Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and dry DCM.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Reagent Addition: Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension. After 15 minutes, add benzene (1.0 to 1.5 equivalents) dropwise over 30 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (caution: gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude propiophenone.
-
Purification: Purify the product by vacuum distillation or column chromatography.
Protocol 2: Clemmensen Reduction of Propiophenone
This protocol reduces the ketone from Protocol 1 to the desired n-propylbenzene under acidic conditions.
Materials:
-
Propiophenone (from Protocol 1)
-
Zinc granules (Zn)
-
Mercuric Chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
Procedure:
-
Catalyst Preparation: Prepare the zinc amalgam by adding zinc granules to a solution of mercuric chloride in water. Stir for 10-15 minutes, then decant the aqueous solution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, concentrated HCl, water, and toluene.
-
Reduction: Add the propiophenone to the flask. Heat the mixture to a vigorous reflux with efficient stirring for 4-6 hours. Monitor the disappearance of the ketone by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with a fresh portion of toluene.
-
Washing and Drying: Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄.
-
Purification: Filter and remove the toluene under reduced pressure. Purify the resulting n-propylbenzene by distillation.
Protocol 3: Wolff-Kishner Reduction of Propiophenone
This protocol is an alternative for reducing the ketone under basic conditions, which is ideal for acid-sensitive substrates.
Materials:
-
Propiophenone (from Protocol 1)
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Potassium Hydroxide (KOH)
-
High-boiling solvent (e.g., diethylene glycol)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine propiophenone, hydrazine hydrate (2-3 equivalents), and diethylene glycol.
-
Hydrazone Formation: Add potassium hydroxide pellets (3-4 equivalents). Heat the mixture to 100-120°C for 1 hour to form the hydrazone intermediate.
-
Reduction: Increase the temperature to 180-200°C. Water and excess hydrazine will distill off. Maintain this temperature for 3-4 hours until nitrogen gas evolution ceases.
-
Workup: Cool the reaction mixture. Add water and extract with a suitable organic solvent (e.g., ether or DCM).
-
Washing and Drying: Wash the combined organic extracts with dilute HCl followed by water. Dry the organic layer over an anhydrous drying agent.
-
Purification: Filter, concentrate the solvent, and purify the n-propylbenzene product by distillation.
References
-
Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]
-
Pediaa. Difference Between Friedel Crafts Acylation and Alkylation. [Link]
-
ChemTalk. Clemmensen Reduction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]
-
Chem Help ASAP. Clemmensen & Wolff-Kishner reductions of acyl benzenes. [Link]
-
Chemistry Stack Exchange. Clemmensen reduction vs. Wolff-Kishner reduction. [Link]
-
The Organic Chemistry Tutor (YouTube). Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ScienceDirect. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
ResearchGate. The effects of reaction temperature on the Friedel–Crafts alkylation... [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
Chad's Prep (YouTube). 18.4c The Clemmensen and Wolff Kishner Reductions. [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation... [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation. [Link]
-
Chemistry Stack Exchange. Why are Friedel Crafts reaction not possible for molecules less activated than benzene?. [Link]
-
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
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Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone and Its Analogues
This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2-Bromo-5-methoxyphenyl)(phenyl)methanone. Due to the limited availability of published experimental spectra for this specific compound, we will leverage foundational NMR principles and comparative data from structurally similar molecules to forecast its spectral characteristics. This approach serves as a practical framework for researchers, scientists, and drug development professionals in interpreting the spectra of novel compounds.
The structural elucidation of complex organic molecules is paramount in chemical research and pharmaceutical development. NMR spectroscopy stands as a cornerstone technique, offering unparalleled insight into the molecular framework of a compound. By analyzing the chemical shifts, coupling constants, and integration of NMR signals, we can piece together the intricate connectivity and environment of each atom.
This guide will dissect the expected NMR spectra of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, drawing comparisons with known compounds such as (2-chlorophenyl)(phenyl)methanone, (2-bromophenyl)(phenyl)methanone, and (4-methoxyphenyl)(phenyl)methanone. Through this comparative lens, we will explore the influence of electronic and steric effects of the bromo and methoxy substituents on the NMR spectra.
Predicted NMR Spectral Data for (2-Bromo-5-methoxyphenyl)(phenyl)methanone
The prediction of the ¹H and ¹³C NMR spectra for (2-Bromo-5-methoxyphenyl)(phenyl)methanone is based on the additive effects of its substituents and by drawing parallels with the known spectral data of its precursors and analogues.
¹H NMR Predicted Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.80 | d | ~7.5 | 2H | H-2', H-6' |
| ~7.60 | t | ~7.4 | 1H | H-4' |
| ~7.50 | t | ~7.6 | 2H | H-3', H-5' |
| ~7.35 | d | ~8.8 | 1H | H-3 |
| ~7.10 | d | ~3.0 | 1H | H-6 |
| ~6.90 | dd | ~8.8, 3.0 | 1H | H-4 |
| ~3.85 | s | - | 3H | -OCH₃ |
¹³C NMR Predicted Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O |
| ~159.0 | C-5 |
| ~140.0 | C-1' |
| ~137.0 | C-1 |
| ~133.0 | C-4' |
| ~132.0 | C-3 |
| ~130.0 | C-2', C-6' |
| ~128.5 | C-3', C-5' |
| ~119.0 | C-4 |
| ~116.0 | C-6 |
| ~115.0 | C-2 |
| ~56.0 | -OCH₃ |
Comparative Spectral Data of Analogous Benzophenones
To substantiate our predictions, we will now examine the experimental NMR data of several structurally related compounds. These examples will illuminate the individual and combined effects of the substituents on the phenyl rings.
Table 1: ¹H and ¹³C NMR Data for (2-Chlorophenyl)(phenyl)methanone [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H | 7.81-7.83 (m, 2H), 7.58-7.63 (m, 1H), 7.45-7.49 (m, 4H), 7.37-7.38 (m, 2H) | Aromatic Protons |
| ¹³C | 195.4, 138.6, 136.5, 133.8, 131.3, 131.2, 130.1, 130.0, 129.2, 128.7, 126.7 | Aromatic and Carbonyl Carbons |
Table 2: ¹H and ¹³C NMR Data for (2-Bromophenyl)(phenyl)methanone
Table 3: ¹H and ¹³C NMR Data for (4-Methoxyphenyl)(phenyl)methanone [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H | 7.81-7.84 (m, 2H), 7.40-7.46 (m, 2H), 7.54-7.58 (m, 1H), 7.45-7.48 (m, 2H), 6.94-6.97 (m, 2H), 3.88 (s, 3H) | Aromatic and Methoxy Protons |
| ¹³C | 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 | Aromatic, Carbonyl, and Methoxy Carbons |
Analysis and Rationale Behind Spectral Predictions
The predicted NMR data for (2-Bromo-5-methoxyphenyl)(phenyl)methanone is a composite of the electronic effects exerted by the bromo and methoxy groups on the benzophenone core structure.
-
The Unsubstituted Phenyl Ring: The signals for the protons and carbons of the unsubstituted phenyl ring are expected to be similar to those in other benzophenones, with the ortho-protons (H-2', H-6') being the most deshielded due to the anisotropic effect of the carbonyl group.
-
The Substituted Phenyl Ring (2-Bromo-5-methoxy):
-
Bromine's Influence: The electron-withdrawing inductive effect of the bromine at the C-2 position will deshield the adjacent protons and carbons. This is a key factor in predicting the chemical shifts in this ring.
-
Methoxy Group's Influence: The methoxy group at the C-5 position is an electron-donating group through resonance, which will shield the ortho and para positions (C-4, C-6, and to a lesser extent, the protons at these positions). The methoxy protons themselves will appear as a characteristic singlet around 3.85 ppm.
-
Combined Effects: The interplay of the electron-withdrawing bromo group and the electron-donating methoxy group creates a unique electronic environment. The proton at C-6 (H-6) is ortho to the methoxy group and meta to the bromo group, leading to a predicted doublet with a small coupling constant. The proton at C-4 (H-4) is ortho to the methoxy and meta to the bromo, resulting in a doublet of doublets. The proton at C-3 (H-3) is ortho to the bromine and meta to the methoxy group, leading to a downfield shifted doublet.
-
The ¹³C NMR predictions follow a similar logic, with the carbon attached to the bromine (C-2) being significantly deshielded, while the carbon attached to the methoxy group (C-5) is shielded. The carbonyl carbon's chemical shift is anticipated to be in the typical range for benzophenones, around 195.0 ppm.
Visualizing the Molecular Structure
To better understand the spatial relationships of the atoms and the rationale behind the NMR predictions, a diagram of the molecular structure is provided below.
Caption: Molecular structure of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Experimental Protocols for NMR Data Acquisition
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standardized protocol for obtaining ¹H and ¹³C NMR spectra for compounds similar to (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.[2]
-
Solvent: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
2. NMR Instrument Setup:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp spectral lines.
3. Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate for qualitative analysis.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually enough.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to encompass all carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum for accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.
Workflow for NMR Spectral Analysis
The following diagram outlines a logical workflow for the analysis of the NMR spectra of a novel compound.
Caption: A typical workflow for NMR-based structural elucidation.
This guide has provided a comprehensive, albeit predictive, analysis of the NMR spectral data for (2-Bromo-5-methoxyphenyl)(phenyl)methanone. By leveraging comparative data and fundamental principles, we have constructed a detailed interpretation that can serve as a valuable resource for researchers in the field. The provided protocols for data acquisition and analysis further ensure that experimental work can be conducted with scientific rigor.
References
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
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MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
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DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Retrieved from [Link]
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NIST WebBook. (n.d.). Methanone, (2-methoxyphenyl)phenyl-. Retrieved from [Link]
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PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]
-
inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). (5-Bromo-2-chloro-phenyl)-(4-ethoxy-phenyl)-methanone. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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mass spectrometry fragmentation pattern of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (2-Bromo-5-methoxyphenyl)(phenyl)methanone: A Comparative Analysis for Researchers
Introduction: Deciphering Molecular Structures with Mass Spectrometry
Mass spectrometry is an indispensable analytical technique in modern chemical research, offering profound insights into the structural features of molecules. By ionizing a compound and separating the resulting charged particles based on their mass-to-charge ratio (m/z), a mass spectrum is generated. This spectrum is not merely a measure of the molecule's weight; it is a molecular fingerprint, revealing a pattern of fragments that provides a roadmap to the molecule's original structure. For the drug development professional and the research scientist, a thorough understanding of fragmentation patterns is paramount for the unambiguous identification of novel compounds, metabolites, and degradation products.
This guide provides a comprehensive analysis of the predicted electron ionization (EI) . As a senior application scientist, the following discussion is grounded in the fundamental principles of mass spectrometry and draws upon comparative data from structurally related compounds to provide a robust and scientifically sound predictive analysis.
Predicted Fragmentation Pattern of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
The fragmentation of (2-Bromo-5-methoxyphenyl)(phenyl)methanone under electron ionization is anticipated to be governed by the established fragmentation pathways of aromatic ketones, with significant influence from the bromo and methoxy substituents.[1][2]
The Molecular Ion
The initial step in the EI mass spectrometer is the formation of the molecular ion (M+•). The molecular weight of (2-Bromo-5-methoxyphenyl)(phenyl)methanone (C14H11BrO2) is approximately 290.0 g/mol for the 79Br isotope and 292.0 g/mol for the 81Br isotope. A key characteristic of bromine-containing compounds in mass spectrometry is the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units, corresponding to the natural isotopic abundance of 79Br and 81Br (approximately 1:1 ratio).[2] Therefore, we expect to see prominent peaks at m/z 290 and 292.
Primary Fragmentation Pathways: α-Cleavage
Aromatic ketones predominantly fragment via α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[2][3] For (2-Bromo-5-methoxyphenyl)(phenyl)methanone, there are two possible α-cleavage pathways:
-
Loss of the phenyl radical (•C6H5): This cleavage would result in the formation of the 2-bromo-5-methoxybenzoyl cation. This ion is expected to be a significant peak in the spectrum. The m/z for this fragment will also show the characteristic isotopic pattern of bromine.
-
m/z for 79Br isotope: 213
-
m/z for 81Br isotope: 215
-
-
Loss of the 2-bromo-5-methoxyphenyl radical (•C7H6BrO): This cleavage leads to the formation of the benzoyl cation (C6H5CO+). This is a very stable acylium ion and is often the base peak in the mass spectra of benzophenone derivatives.[1]
-
m/z: 105
-
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation:
-
Decarbonylation: The acylium ions formed by α-cleavage can lose a neutral carbon monoxide (CO) molecule.
-
The benzoyl cation (m/z 105) can lose CO to form the phenyl cation (C6H5+) at m/z 77.[1]
-
The 2-bromo-5-methoxybenzoyl cation (m/z 213/215) can lose CO to form the 2-bromo-5-methoxyphenyl cation at m/z 185/187.
-
-
Fragmentation of the Substituted Ring: The 2-bromo-5-methoxyphenyl cation (m/z 185/187) may undergo further fragmentation, such as the loss of a methyl radical (•CH3) from the methoxy group to form an ion at m/z 170/172, or the loss of a bromine radical (•Br) to form an ion at m/z 106.
The predicted fragmentation pathway is visualized in the following diagram:
Caption: Predicted EI fragmentation of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Comparative Analysis: The Influence of Substituents
To better understand the fragmentation of our target molecule, it is instructive to compare its predicted fragmentation pattern with that of unsubstituted benzophenone and a singly substituted analogue, 4-methoxybenzophenone.
Benzophenone (C13H10O)
The mass spectrum of benzophenone is well-documented in the NIST WebBook.[4][5] The key fragments are:
-
Molecular Ion (M+•): m/z 182
-
Benzoyl cation (C6H5CO+): m/z 105 (Base Peak)
-
Phenyl cation (C6H5+): m/z 77
The fragmentation is dominated by the formation of the highly stable benzoyl cation.
4-Methoxybenzophenone (C14H12O2)
The mass spectrum of 4-methoxybenzophenone is also available in the NIST WebBook.[6] Its fragmentation pattern shows the influence of the electron-donating methoxy group:
-
Molecular Ion (M+•): m/z 212
-
4-Methoxybenzoyl cation (CH3OC6H4CO+): m/z 135 (Base Peak)
-
Benzoyl cation (C6H5CO+): m/z 105
-
Phenyl cation (C6H5+): m/z 77
-
4-Methoxyphenyl cation (CH3OC6H4+): m/z 107
The presence of the methoxy group leads to a new major fragment at m/z 135, corresponding to the 4-methoxybenzoyl cation. This indicates that cleavage leading to the substituted acylium ion is highly favored.
Comparison Table
| Ion | Benzophenone (m/z) | 4-Methoxybenzophenone (m/z) | (2-Bromo-5-methoxyphenyl)(phenyl)methanone (Predicted m/z) |
| Molecular Ion (M+•) | 182 | 212 | 290/292 |
| Benzoyl cation | 105 | 105 | 105 |
| Substituted Benzoyl cation | - | 135 | 213/215 |
| Phenyl cation | 77 | 77 | 77 |
| Substituted Phenyl cation | - | 107 | 185/187 |
This comparison highlights that the substituents on the phenyl rings significantly influence which α-cleavage pathway is favored. For (2-Bromo-5-methoxyphenyl)(phenyl)methanone, we can anticipate a competition between the formation of the benzoyl cation (m/z 105) and the 2-bromo-5-methoxybenzoyl cation (m/z 213/215). The relative intensities of these peaks will depend on the relative stability of the departing radicals.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally determine the fragmentation pattern of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a standard procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would be employed.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the solid (2-Bromo-5-methoxyphenyl)(phenyl)methanone in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate). The concentration should be in the range of 100-1000 µg/mL.
-
-
GC-MS System Configuration:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C to ensure rapid volatilization of the analyte.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.
-
Ion Source Temperature: 230 °C to prevent condensation of the analyte.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500 to cover the expected mass range of the molecular ion and its fragments.
-
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
-
Extract the mass spectrum from this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available, or with the predicted fragmentation pattern.
-
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of a small molecule.
Conclusion
The can be reliably predicted based on the established principles of aromatic ketone fragmentation. The presence of the bromine atom will be readily identified by the characteristic M+• and M+2 isotopic pattern. The primary fragmentation is expected to involve competing α-cleavages, leading to the formation of the benzoyl cation (m/z 105) and the 2-bromo-5-methoxybenzoyl cation (m/z 213/215). Subsequent loss of carbon monoxide from these acylium ions will produce further characteristic fragments. By comparing this predicted pattern with the known fragmentation of benzophenone and its methoxy-substituted derivatives, a deeper understanding of the influence of these substituents on the fragmentation process is achieved. This predictive and comparative approach is a powerful tool for researchers in the structural elucidation of novel compounds.
References
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]
-
Weikhardt, C., et al. (1994). Time-of-flight mass spectra of benzophenone, which is subject to a fast... ResearchGate. [Link]
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 996-1006. [Link]
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mzCloud. (2014). Benzophenone. [Link]
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NIST. (n.d.). Benzophenone. NIST WebBook. [Link]
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NIST. (n.d.). Benzophenone. NIST WebBook. [Link]
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ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
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Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]
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Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8106. [Link]
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Clark, C. R., et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry. [Link]
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NIST. (n.d.). Methanone, (2-methoxyphenyl)phenyl-. NIST WebBook. [Link]
-
The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]
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University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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de la Torre, B. G., et al. (2019). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1271. [Link]
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NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. NIST WebBook. [Link]
-
NIST. (n.d.). Methanone, (2-methoxyphenyl)phenyl-. NIST WebBook. [Link]
-
NIST. (n.d.). Methanone, (2-methylphenyl)phenyl-. NIST WebBook. [Link]
-
NIST. (n.d.). 2-Bromo-2'-methoxyacetophenone. NIST WebBook. [Link]
-
SpectraBase. (n.d.). 2-Bromo-5-methoxybiphenyl. [Link]
-
Li, J., et al. (2011). (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. [Link]
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A Comparative Guide to the Crystal Structure Analysis of Substituted Benzophenones: From Molecular Conformation to Supramolecular Architecture
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates not only its physical properties but also its biological activity and potential for therapeutic application. In the realm of medicinal chemistry and materials science, substituted benzophenones represent a class of compounds with significant interest due to their diverse applications, ranging from photoinitiators and UV filters to scaffolds for pharmacologically active agents.[1][2] This guide provides an in-depth, comparative analysis of the crystal structures of substituted benzophenones, grounded in experimental data and established crystallographic principles. We will delve into the nuances of single-crystal X-ray diffraction, the primary technique for elucidating these structures, and explore how the nature and position of substituents dramatically influence molecular conformation and crystal packing.
The Decisive Role of Crystal Structure in Benzophenone Functionality
The seemingly simple addition of a substituent to a benzophenone core can induce profound changes in its solid-state structure. These modifications, in turn, govern critical parameters such as solubility, melting point, and, most importantly, intermolecular interactions. In drug development, for instance, the specific arrangement of molecules in a crystal lattice, known as the crystal packing, can affect a drug's dissolution rate and bioavailability. Furthermore, understanding the precise geometry of a molecule and its preferred intermolecular contacts is fundamental to rational drug design and the development of novel materials with tailored properties.
Unveiling the Molecular Architecture: The Single-Crystal X-ray Diffraction Workflow
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. The journey from a powdered compound to a refined crystal structure is a meticulous process, each step underpinned by fundamental scientific principles.
dot graph TD { A[Crystal Growth] --> B[Crystal Selection and Mounting]; B --> C[Data Collection]; C --> D[Data Reduction]; D --> E[Structure Solution]; E --> F[Structure Refinement]; F --> G[Validation and Analysis]; G --> H[CIF File Generation]; }
Workflow of Single-Crystal X-ray Diffraction.
Experimental Protocols: A Step-by-Step Guide
1. Crystal Growth: The Foundation of Quality Data
The adage "garbage in, garbage out" holds particularly true in crystallography. The quality of the final structure is intrinsically linked to the quality of the single crystal. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution. Several techniques are commonly employed for growing crystals of organic compounds like substituted benzophenones:
-
Slow Evaporation: This is often the simplest and most common method. A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over days or weeks. The choice of solvent is critical, as it can influence crystal morphology.
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Causality in Experimental Choice: The selection of a crystal growth method and solvent system is often empirical but guided by the physicochemical properties of the benzophenone derivative. For instance, thermally stable compounds are good candidates for the slow cooling method. The polarity of the solvent can influence the types of intermolecular interactions that are favored during crystal formation, potentially leading to different polymorphs (different crystal structures of the same compound).
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays. The diffracted X-rays are detected by an area detector, producing a series of diffraction images.
3. Structure Solution and Refinement: From Diffraction Spots to a 3D Model
The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then processed. The "phase problem" in crystallography—the fact that the phases of the diffracted waves are not directly measured—is solved using computational methods like direct methods or Patterson synthesis. This initial solution provides a rough model of the electron density distribution in the unit cell.
This model is then refined using least-squares methods, typically with software packages like SHELXL. The refinement process iteratively adjusts atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using statistical indicators such as the R-factor.
The Influence of Substituents: A Comparative Analysis
The true power of crystal structure analysis lies in its ability to reveal subtle yet significant structural changes upon chemical modification. By comparing the crystal structures of various substituted benzophenones, we can discern clear trends in how different functional groups dictate molecular conformation and packing.
A key parameter for describing the conformation of benzophenones is the dihedral angle (or twist angle) between the two phenyl rings. In an isolated benzophenone molecule, steric hindrance between the ortho-hydrogen atoms forces the rings out of planarity. The extent of this twist is a delicate balance between steric effects and the electronic effects of the substituents.
| Compound | Substituent(s) | Dihedral Angle (°) | Key Intermolecular Interactions |
| Benzophenone | None | ~56° | C-H···O, π···π stacking |
| 4-Methylbenzophenone | 4-CH₃ (electron-donating) | ~59° | C-H···O, C-H···π, π···π stacking |
| 4-Chlorobenzophenone | 4-Cl (electron-withdrawing) | ~55° | C-H···O, C-H···Cl, π···π stacking |
| 4-Methoxybenzophenone | 4-OCH₃ (electron-donating) | ~52° | C-H···O, C-H···π, π···π stacking |
| 4,4'-Dihydroxybenzophenone | 4-OH, 4'-OH (electron-donating) | ~48° | O-H···O (strong hydrogen bonding), C-H···O |
| 2-Fluoro-4'-hydroxybenzophenone | 2-F, 4'-OH | Varies (polymorphism) | O-H···O, C-H···O, C-H···F, F···F |
| 2-Chloro-5-nitrobenzophenone | 2-Cl, 5-NO₂ | Varies (polymorphism) | C-H···O, C-H···Cl, N-O···π |
Analysis of Structural Trends:
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃, -OH): These groups tend to increase electron density in the phenyl rings. In the case of the strongly donating hydroxyl groups in 4,4'-dihydroxybenzophenone, the formation of strong intermolecular O-H···O hydrogen bonds plays a dominant role in the crystal packing, leading to a more planar conformation (smaller dihedral angle) to facilitate these interactions.
-
Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂): Halogen substituents like chlorine and fluorine can participate in various weak intermolecular interactions, including C-H···halogen and halogen···halogen contacts. The presence of a nitro group can lead to N-O···π interactions. These interactions, while weaker than classical hydrogen bonds, are crucial in directing the crystal packing.
-
Steric Effects: The position of the substituent is also critical. A bulky substituent in the ortho position will generally lead to a larger dihedral angle to alleviate steric strain.
-
Polymorphism: As seen with 2-fluoro-4'-hydroxybenzophenone and 2-chloro-5-nitrobenzophenone, the conformational flexibility of the benzophenone scaffold can lead to the existence of multiple crystalline forms, or polymorphs.[1][2] Each polymorph will have a unique set of physical properties.
The Crystallographic Information File (CIF): The Standard for Structural Data
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF). This standardized text file format, maintained by the International Union of Crystallography (IUCr), contains all the essential information about the crystal structure and the diffraction experiment. This includes:
-
Unit cell parameters (a, b, c, α, β, γ)
-
Space group
-
Atomic coordinates for all atoms
-
Anisotropic displacement parameters (thermal ellipsoids)
-
Bond lengths, bond angles, and torsion angles
-
Details of the data collection and refinement process
The CIF file is the primary means by which crystallographic data is archived and shared within the scientific community, often through databases like the Cambridge Structural Database (CSD).
Conclusion: A Powerful Tool for Molecular Design
The crystal structure analysis of substituted benzophenones provides invaluable insights into the intricate interplay of steric and electronic effects that govern molecular conformation and supramolecular assembly. For researchers in drug development and materials science, this knowledge is not merely academic; it is a powerful tool for rational design. By understanding how substituents influence crystal packing and intermolecular interactions, we can begin to predict and control the solid-state properties of these versatile compounds, ultimately leading to the development of more effective drugs and innovative materials. The rigorous application of single-crystal X-ray diffraction, coupled with a thorough analysis of the resulting structural data, will continue to be a cornerstone of these advancements.
References
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Durge, C. P., Menon, A. M., & Mathew, D. (2022). Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. Crystal Growth & Design, 22(11), 6674–6688. [Link]
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Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. [Link]
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Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
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PubChem. (n.d.). 4-Chlorobenzophenone. [Link]
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PubChem. (n.d.). 4-Methoxybenzophenone. [Link]
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A Comparative Analysis of the Biological Activity of (2-Bromo-5-methoxyphenyl)(phenyl)methanone and Other Benzophenones: A Guide for Researchers
Introduction: The Versatile Benzophenone Scaffold
The benzophenone framework, characterized by a central carbonyl group linking two phenyl rings, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Naturally occurring and synthetic benzophenones exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This inherent versatility has established benzophenones as a focal point in the quest for novel therapeutic agents. The specific biological profile of a benzophenone derivative is intricately linked to the nature and position of substituents on its phenyl rings, a concept central to structure-activity relationship (SAR) studies.[2]
This guide provides a comprehensive comparison of the anticipated biological activity of (2-Bromo-5-methoxyphenyl)(phenyl)methanone , a halogenated and methoxylated benzophenone derivative, with other notable benzophenones. Due to the limited publicly available biological data for this specific compound, our analysis will extrapolate from the established activities of structurally related analogs. We will delve into the expected anticancer and antimicrobial properties, supported by a discussion of the underlying mechanisms and relevant SAR. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these biological activities, empowering researchers to conduct their own validated assessments.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
While specific experimental data for (2-Bromo-5-methoxyphenyl)(phenyl)methanone is not extensively documented in peer-reviewed literature, we can infer its potential biological activities by examining the contributions of its key structural features—the bromo and methoxy substituents—in other benzophenone analogs.
Anticancer Activity
The benzophenone scaffold is a known pharmacophore in the design of anticancer agents, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[3] The presence of halogen and methoxy groups can significantly influence this activity.
Expected Anticancer Profile of (2-Bromo-5-methoxyphenyl)(phenyl)methanone:
The combination of a bromine atom at the 2-position and a methoxy group at the 5-position on one of the phenyl rings suggests that (2-Bromo-5-methoxyphenyl)(phenyl)methanone may possess noteworthy anticancer properties. The bromine, a halogen, can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes. Furthermore, halogenated aromatic compounds have been shown to engage in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding and modulate biological activity.
The methoxy group, an electron-donating substituent, can also influence the electronic properties and metabolic stability of the compound. Its position on the ring can affect the molecule's conformation and interaction with biological targets.
Comparative Data for Other Benzophenones:
To contextualize the potential of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, we present a comparative summary of the cytotoxic activities of other benzophenone derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Human Lymphocytes | 5.68 | [4] |
| Benzophenone Derivative 45 | HeLa, SMMC-7721, SGC-7901 | 1.58, 0.82, 0.77 | [1] |
| Benzophenone Derivative 1 | HL-60, A-549, SMMC-7721, SW480 | 0.48, 0.82, 0.26, 0.99 | [3] |
| N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives | HeLa, HT-29, MCF7 | Sub-micromolar | [2] |
This table presents a selection of benzophenone derivatives with reported anticancer activity. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity
Benzophenone derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[5] The structural modifications on the benzophenone core play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Expected Antimicrobial Profile of (2-Bromo-5-methoxyphenyl)(phenyl)methanone:
The presence of a bromine atom in the structure of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is a strong indicator of potential antimicrobial activity. Halogenated organic compounds are well-known for their antimicrobial properties. The lipophilicity conferred by the bromine may enhance the compound's ability to disrupt bacterial cell membranes.
Comparative Data for Other Benzophenones:
The following table summarizes the antimicrobial activity of selected benzophenone derivatives, providing a basis for comparison.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Bromo-2'-methoxyacetophenone | E. coli (MurA enzyme) | 0.38 (IC50) | |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5-5.0 (mg/mL) | |
| Benzyl bromide derivatives | Gram-positive bacteria and fungi | High activity | [5] |
This table highlights the minimum inhibitory concentration (MIC) or IC50 values of various benzophenone-related compounds against different microorganisms. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
To facilitate the empirical validation of the biological activities of (2-Bromo-5-methoxyphenyl)(phenyl)methanone and its analogs, we provide detailed, step-by-step protocols for key assays.
Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
A plausible and efficient method for the synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 2-bromo-5-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Step 1: Preparation of 2-bromo-5-methoxybenzoyl chloride
The starting material, 2-bromo-5-methoxybenzoic acid, can be converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methoxybenzoic acid.
-
Slowly add an excess of thionyl chloride.
-
Gently reflux the mixture until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-bromo-5-methoxybenzoyl chloride.
-
Step 2: Friedel-Crafts Acylation
-
Procedure:
-
In a dry three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place anhydrous aluminum chloride and a dry solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-bromo-5-methoxybenzoyl chloride in the same dry solvent from the dropping funnel.
-
After the addition of the acyl chloride, add benzene dropwise while maintaining the low temperature.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, a sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
-
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of (2-Bromo-5-methoxyphenyl)(phenyl)methanone in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator at 37°C.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the compound concentration.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.
-
Protocol:
-
Prepare Compound Dilutions: Prepare a stock solution of (2-Bromo-5-methoxyphenyl)(phenyl)methanone in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
(2-Bromo-5-methoxyphenyl)(phenyl)methanone represents an intriguing yet underexplored member of the biologically active benzophenone family. Based on established structure-activity relationships, the presence of both bromo and methoxy substituents suggests a promising potential for both anticancer and antimicrobial activities. This guide provides a framework for the rational investigation of this compound, offering comparative insights and detailed experimental protocols to facilitate its evaluation.
Future research should focus on the synthesis and purification of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, followed by its systematic screening against a panel of cancer cell lines and pathogenic microorganisms using the protocols outlined herein. Subsequent studies could then explore the mechanism of action, identify cellular targets, and further optimize the structure to enhance potency and selectivity. The insights gained from such investigations will not only elucidate the specific biological profile of this compound but also contribute to the broader understanding of the medicinal chemistry of benzophenones.
References
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González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]
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Clark, J. (2023). Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
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Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20137-20146. [Link]
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Kumar, A., & Sharma, G. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 9(3), 229–250. [Link]
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Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 2048–2053. [Link]
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Han, Y., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. BioMed research international, 2016. [Link]
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Iancu, M., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1876. [Link]
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Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
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A Comparative Guide to the Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
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For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a crucial intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its structural motif, a diaryl ketone, is a common feature in medicinal chemistry. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, offering detailed experimental protocols, supporting data, and mechanistic insights to inform your research and development endeavors.
At a Glance: Comparing Synthesis Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Suzuki-Miyaura Coupling | Route 3: Grignard Reaction |
| Starting Materials | 4-Bromoanisole, Benzoyl Chloride | 2-Bromo-5-methoxy-phenylboronic acid, Benzoyl Chloride | 1,2-Dibromo-4-methoxybenzene, Benzaldehyde |
| Key Reagents | AlCl₃ (Lewis Acid) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Magnesium (Mg), Dry Solvents |
| Typical Yield | Good to Excellent (can be >80%) | Good to Excellent[1][2] | Moderate to Good |
| Purity | Good, but susceptible to isomers | Generally High | Variable, prone to side products |
| Reaction Time | 3-8 hours[3] | 6-24 hours | 4-12 hours |
| Key Advantages | Cost-effective, well-established | High functional group tolerance, milder conditions[1][2] | Readily available starting materials |
| Key Disadvantages | Harsh Lewis acids, potential for polysubstitution & rearrangements[4][5] | Expensive catalyst, requires boronic acid synthesis | Moisture-sensitive, potential for biphenyl formation[6] |
Visualizing the Synthetic Pathways
The following diagram illustrates the three primary synthetic routes discussed in this guide, highlighting the key transformations from starting materials to the final product.
Caption: Overview of synthetic routes to the target benzophenone.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[4][7] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.
Mechanistic Insight
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 4-bromoanisole.[5][8] The methoxy group is an ortho-, para-director; however, the bulky bromine atom sterically hinders the ortho- position, leading to preferential acylation at the position ortho to the methoxy group.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-bromoanisole (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Acyl Chloride Addition: Add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM dropwise via the addition funnel over 30 minutes.
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by 2M HCl (aq.).
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Route 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] For diaryl ketone synthesis, this typically involves the coupling of an arylboronic acid with an acyl chloride.[2] This method offers excellent functional group tolerance and often proceeds under milder conditions than Friedel-Crafts acylation.[2]
Mechanistic Insight
The catalytic cycle involves the oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with the arylboronic acid (in the presence of a base) and subsequent reductive elimination to yield the diaryl ketone and regenerate the Pd(0) catalyst.[1]
Experimental Protocol
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-5-methoxyphenylboronic acid (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent, such as toluene or dioxane. Then, add benzoyl chloride (1.1 eq.) via syringe.
-
Reaction Progression: Heat the mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and solvent removal, purify the crude product by column chromatography on silica gel.
Route 3: Grignard Reaction
This route involves the formation of a Grignard reagent from a dihalo-aromatic precursor, followed by reaction with an aldehyde and subsequent oxidation. While versatile, this multi-step process requires stringent anhydrous conditions.
Mechanistic Insight
First, an arylmagnesium halide (Grignard reagent) is formed from 1,2-dibromo-4-methoxybenzene via selective metal-halogen exchange. This potent nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting secondary alcohol is then oxidized to the target ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC).
Caption: Workflow for the Grignard-based synthesis route.
Experimental Protocol
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.1 eq.). Add a solution of 1,2-dibromo-4-methoxybenzene (1.0 eq.) in anhydrous THF dropwise. A crystal of iodine may be needed to initiate the reaction.[6] Stir until the magnesium is consumed.
-
Reaction with Aldehyde: Cool the Grignard solution to 0 °C and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Oxidation: Dissolve the crude alcohol in anhydrous DCM. Add pyridinium chlorochromate (PCC) (1.5 eq.) and stir at room temperature for 2-4 hours until the alcohol is consumed (monitor by TLC).
-
Purification: Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate and purify the resulting crude ketone by column chromatography.
Conclusion and Recommendations
The choice of synthetic route for (2-Bromo-5-methoxyphenyl)(phenyl)methanone depends critically on the specific requirements of the project.
-
For large-scale, cost-sensitive synthesis, the Friedel-Crafts acylation is often the preferred method due to its use of inexpensive reagents and high potential yields. However, careful optimization is required to control the formation of isomers.
-
For syntheses requiring high purity and tolerance of sensitive functional groups, the Suzuki-Miyaura coupling is an excellent, albeit more expensive, alternative. It offers superior regioselectivity and milder reaction conditions.
-
The Grignard reaction route provides a viable alternative when the specific starting materials are readily available, but its multi-step nature and sensitivity to moisture can make it less efficient for routine production.
Ultimately, a thorough evaluation of yield, purity requirements, cost, and available expertise should guide the selection of the optimal synthetic strategy.
References
- BenchChem. (n.d.). Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling.
- Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338–2343.
- Quora. (2021). What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation?.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.
- Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol.
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A Spectroscopic Comparison of Benzophenone Derivatives: A Guide for Researchers
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Benzophenone and its derivatives are a critical class of aromatic ketones widely utilized across various scientific disciplines, including organic photochemistry, materials science, and drug development.[1] Their utility as photosensitizers, UV-curing agents, and photoinitiators stems from their unique photophysical properties, which can be finely tuned through chemical modification of their aromatic rings.[1][2] This guide provides an in-depth spectroscopic comparison of benzophenone derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their structure-property relationships. We will delve into the core principles of UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting experimental data and detailed protocols to support your research endeavors.
UV-Vis Absorption Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule.[3][4] For benzophenones, the absorption of UV light promotes electrons from the ground state (S₀) to excited singlet states (S₁ or S₂).[1] The two primary electronic transitions of interest are the n→π* and π→π* transitions.
The n→π transition, a lower energy transition, involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital.[1] The π→π transition* is a higher energy transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. The position and intensity of these absorption bands are highly sensitive to the substitution pattern on the benzophenone core and the polarity of the solvent.[5][6][7]
Substituent and Solvent Effects on λmax
The maximum absorption wavelength (λmax) of benzophenone derivatives is significantly influenced by both the nature of the substituents on the aromatic rings and the polarity of the solvent.
-
Substituent Effects: Electron-donating groups (EDGs) such as hydroxyl (-OH) and methoxy (-OCH₃) groups tend to cause a bathochromic shift (red shift) in the π→π* transition, moving the absorption to longer wavelengths.[8] Conversely, electron-withdrawing groups (EWGs) can also lead to a bathochromic shift.[9] These shifts arise from the alteration of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8]
-
Solvent Effects: The polarity of the solvent can also induce shifts in the absorption maxima. For the n→π* transition, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift) to shorter wavelengths. This is due to the stabilization of the non-bonding electrons on the carbonyl oxygen through hydrogen bonding with polar solvents.[5][6] In contrast, the π→π* transition often exhibits a bathochromic shift with increasing solvent polarity.[5][6]
Comparative UV-Vis Absorption Data
The following table summarizes the experimental UV-Vis absorption maxima (λmax) for benzophenone and several of its derivatives in different solvents.
| Compound | Substituent | Solvent | λmax (π→π) (nm) | λmax (n→π) (nm) | Reference |
| Benzophenone | None | n-Hexane | 247.6 | 346.6 | [5][10] |
| Benzophenone | None | Ethanol | 252.7 | 334.0 | [5][10] |
| 2-Hydroxybenzophenone | 2-OH | n-Hexane | 247.6 | 339.2 | [5] |
| 4-Methoxybenzophenone | 4-OCH₃ | Ethanol | - | - | [11] |
| 2,4-Dihydroxybenzophenone | 2,4-(OH)₂ | - | - | - | [9] |
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the steps for acquiring a UV-Vis absorption spectrum of a benzophenone derivative.
Instrumentation: A dual-beam UV-Vis spectrophotometer is required.[3]
Materials:
-
Benzophenone derivative of interest
-
Spectroscopic grade solvent (e.g., n-hexane, ethanol)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the benzophenone derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.[3]
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan (e.g., 200-450 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference beam path of the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument.[12]
-
-
Sample Measurement:
-
Fill another quartz cuvette with the prepared sample solution.
-
Place the sample cuvette in the sample beam path.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the n→π* and π→π* transitions.
-
Workflow for UV-Vis Analysis
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Fluorescence Spectroscopy: Exploring Emission Properties
While many benzophenones are primarily known for their efficient intersystem crossing to the triplet state, some derivatives exhibit interesting fluorescence properties.[1][13] Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light.[14] This technique is particularly useful for studying derivatives that possess intramolecular charge transfer (ICT) character.[13]
Structural Influences on Fluorescence
The fluorescence of benzophenone derivatives is highly dependent on their molecular structure. The introduction of electron-donating groups can lead to the emergence of fluorescence. For instance, novel branched fluorescent dyes containing a benzophenone unit have been synthesized and characterized.[13] In these systems, the absorption and emission maxima show a gradual bathochromic shift as the number of branches increases.[13]
Some 2-hydroxybenzophenone derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT), which can result in dual emission spectra.[15]
Comparative Fluorescence Data
The following table presents fluorescence emission data for selected benzophenone derivatives.
| Compound | Substituent/Structure | Solvent | Excitation λ (nm) | Emission λmax (nm) | Reference |
| BPOH-TPA | 2-OH, Triphenylamine | THF | 300 | 525, 669 | [15] |
| C1 | 4-N,N-diphenylamino-4'-phenacyl-stilbene | - | - | - | [13] |
| C2 | 4,4'-di(4-benzoylphenylethylene)yl-triphenylamine | - | - | - | [13] |
| C3 | 4,4',4''-tri(4-benzoylphenylethylene)yl-triphenylamine | - | - | - | [13] |
Experimental Protocol: Fluorescence Spectroscopy
This protocol describes the general steps for measuring the fluorescence spectrum of a benzophenone derivative.
Instrumentation: A spectrofluorometer is required.[16]
Materials:
-
Fluorescent benzophenone derivative
-
Spectroscopic grade solvent
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a very dilute solution of the sample in the chosen solvent. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.[17]
-
Determine Excitation Wavelength: First, measure the UV-Vis absorption spectrum of the sample to determine the absorption maximum (λmax). The excitation wavelength is typically set at or near the λmax.[17]
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength.
-
Set the desired emission wavelength range.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.[17]
-
-
Blank Measurement:
-
Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
-
-
Sample Measurement:
-
Place the sample cuvette in the spectrofluorometer.
-
Acquire the emission spectrum.
-
-
Data Correction:
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.
-
Workflow for Fluorescence Analysis
Caption: Experimental workflow for fluorescence spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.[18][19]
Interpreting NMR Spectra of Benzophenone Derivatives
-
¹H NMR: The proton NMR spectrum of benzophenone derivatives typically shows signals in the aromatic region (around 7-8 ppm). The chemical shift and splitting pattern of these signals provide information about the substitution pattern on the phenyl rings. The presence of electron-donating or electron-withdrawing groups will influence the chemical shifts of the aromatic protons.[20][21]
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key signal in the spectrum of benzophenones is the carbonyl carbon, which typically appears in the downfield region (around 190-200 ppm).[22][23] The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the substituents on the aromatic rings.[23]
Comparative ¹H and ¹³C NMR Data
The following table provides representative ¹H and ¹³C NMR chemical shift data for benzophenone.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| ¹³C NMR | |||
| C=O | ~196 | singlet | |
| Aromatic C | ~128-138 | multiple | |
| ¹H NMR | |||
| Aromatic H | ~7.4-7.8 | multiplet | [24] |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a benzophenone derivative.
Instrumentation: A high-field NMR spectrometer.
Materials:
-
Benzophenone derivative (2-50 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Tune the probe for the ¹H frequency.
-
Set the acquisition parameters (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Tune the probe for the ¹³C frequency.
-
Set the acquisition parameters. Typically, more scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[26]
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.[26]
-
-
Data Processing and Analysis:
-
Fourier transform the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the protons and carbons in the molecule.
-
Workflow for NMR Analysis
Caption: Experimental workflow for NMR spectroscopic analysis.
Conclusion
The spectroscopic properties of benzophenone derivatives are intricately linked to their molecular structure. UV-Vis, fluorescence, and NMR spectroscopy are indispensable tools for elucidating these structure-property relationships. By understanding how substituents and the surrounding environment influence the electronic transitions and nuclear environments, researchers can rationally design and synthesize novel benzophenone derivatives with tailored properties for a wide range of applications. This guide provides a foundational understanding and practical protocols to aid in these endeavors.
References
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Synthesis and spectroscopy of novel branched fluorescent dyes containing benzophenone parts and the possibility as fluorescence probes - PubMed. (URL: [Link])
- A Comparative Guide to the Spectroscopic Properties of Substituted Benzophenones: Correlating Experimental and Theoretical D
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(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (URL: [Link])
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Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study - Science Alert. (URL: [Link])
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Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed. (URL: [Link])
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(PDF) Synthesis and application of novel benzophenone photoinitiators - ResearchGate. (URL: [Link])
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Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed. (URL: [Link])
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Fluorescence Spectroscopy | Measuring Fluorescence Sample - Edinburgh Instruments. (URL: [Link])
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Analytical technique: Fluorescence Spectroscopy. (URL: [Link])
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Study on Synthesis and Application of New Benzophenyl Derivatives | Semantic Scholar. (URL: [Link])
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Photoexcited states of UV absorbers, benzophenone derivatives - PubMed. (URL: [Link])
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Study on Synthesis, Optical properties and Application of Benzophenone derivatives. (URL: [Link])
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Benzophenone photosensitized DNA damage - PubMed. (URL: [Link])
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Fluorescence spectroscopy and microscopy : methods and protocols - National Library of Medicine Institution. (URL: [Link])
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2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PubMed Central. (URL: [Link])
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Photosensitizing properties of compounds related to benzophenone. - Semantic Scholar. (URL: [Link])
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NMR Spectroscopy - ChemTalk. (URL: [Link])
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Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (URL: [Link])
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Benzophenone 1H-NMR, 13C-NMR and IR Spectra | PDF - Scribd. (URL: [Link])
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses - Microbe Notes. (URL: [Link])
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Synthesis, characterization, and crystal structure of modified benzophenone UV-absorber containing reactive group | Request PDF - ResearchGate. (URL: [Link])
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Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones - ResearchGate. (URL: [Link])
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NMR Techniques in Organic Chemistry: a quick guide. (URL: [Link])
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1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr - Modgraph. (URL: [Link])
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How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution - ResearchGate. (URL: [Link])
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NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (URL: [Link])
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Experimental Methods in Chemical Engineering: Ultraviolet Visible Spectroscopy|UV-Vis | Request PDF - ResearchGate. (URL: [Link])
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What Is Fluorescence Spectroscopy? Principles Overview - Agilent. (URL: [Link])
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Photosensitizing Properties of Compounds Related to Benzophenone - ResearchGate. (URL: [Link])
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Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue College of Engineering. (URL: [Link])
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¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Benzophenone-(carbonyl-13C) - SpectraBase. (URL: [Link])
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. (URL: [Link])
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13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). (URL: [Link])
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Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - MDPI. (URL: [Link])
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Short Summary of 1H-NMR Interpretation. (URL: [Link])
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13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF - ResearchGate. (URL: [Link])
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Effects of Substituents on the Absorption Spectra of molecules - Odinity. (URL: [Link])
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A Researcher's Guide to the Conformational Landscape of (2-Bromo-5-methoxyphenyl)(phenyl)methanone: A Comparative Computational Analysis
In the landscape of modern drug discovery and materials science, a molecule's three-dimensional conformation is intrinsically linked to its function. For researchers, scientists, and drug development professionals, understanding the conformational preferences of a molecule like (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a substituted benzophenone, is paramount. This guide provides an in-depth, objective comparison of computational methodologies to elucidate its conformational space, offering field-proven insights and actionable protocols.
The benzophenone scaffold is a common motif in medicinal chemistry and photochemistry. The rotational freedom around the single bonds connecting the carbonyl group to the two phenyl rings dictates the molecule's overall shape, influencing its interactions with biological targets and its photophysical properties. The introduction of a bromine atom and a methoxy group on one of the phenyl rings introduces steric and electronic perturbations that significantly impact the conformational energy landscape.
This guide will navigate through a multi-faceted computational approach, comparing a static quantum mechanical method—Potential Energy Surface (PES) scanning with Density Functional Theory (DFT)—and a dynamic approach, Molecular Dynamics (MD) simulations. We will explore the causality behind the choice of methods and parameters, ensuring a self-validating and robust analytical workflow.
I. Theoretical Underpinnings: Choosing the Right Computational Tools
The conformational analysis of a flexible molecule like (2-Bromo-5-methoxyphenyl)(phenyl)methanone requires a careful selection of computational methods. The goal is to strike a balance between accuracy and computational cost.
Density Functional Theory (DFT) has emerged as a workhorse in quantum chemistry for its ability to provide accurate electronic structure calculations at a manageable computational expense. For conformational analysis, a relaxed PES scan is a powerful technique.[1][2] In this approach, one or more torsional angles are systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that constrained geometry. This allows for the mapping of the potential energy as a function of the chosen dihedral angles, revealing the low-energy conformers and the energy barriers between them.
The choice of the DFT functional and basis set is critical. For systems involving aromatic rings and halogens, functionals that can adequately describe non-covalent interactions, such as dispersion forces, are preferable. Hybrid functionals like B3LYP are a common starting point, and benchmarking against other functionals like PBE0 or M06-2X is advisable for ensuring the reliability of the results.[3][4][5][6][7] A Pople-style basis set like 6-311+G(d,p) generally provides a good compromise between accuracy and computational cost for molecules of this size.[8]
Molecular Dynamics (MD) simulations , on the other hand, offer a dynamic picture of the molecule's behavior over time.[2][9][10] By simulating the motion of atoms and molecules under a given force field, MD can explore a wider range of the conformational space and provide insights into the thermal fluctuations and accessibility of different conformations at a given temperature. This is particularly useful for understanding how the molecule might behave in a biological environment. The choice of a suitable force field, such as the General Amber Force Field (GAFF), is crucial for obtaining meaningful results.
II. Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for both a DFT-based relaxed PES scan and an MD simulation.
A. Protocol 1: Relaxed Potential Energy Surface Scan using Gaussian
This protocol outlines the steps for performing a two-dimensional relaxed PES scan on the two key dihedral angles of (2-Bromo-5-methoxyphenyl)(phenyl)methanone using the Gaussian software package.[11][12]
Step 1: Molecule Building and Initial Optimization
-
Construct the 3D structure of (2-Bromo-5-methoxyphenyl)(phenyl)methanone using a molecular builder like GaussView.
-
Perform an initial geometry optimization using a reliable DFT method (e.g., B3LYP/6-31G(d)) to obtain a reasonable starting structure.
Step 2: Defining the Scan Coordinates
-
Identify the two dihedral angles that define the conformation of the molecule. These are the C-C-C=O dihedral angles for each of the phenyl rings.
-
In GaussView, use the Redundant Coordinate Editor to define these two dihedrals as scan coordinates.
Step 3: Setting up the Scan Calculation
-
Choose a more accurate level of theory for the scan (e.g., B3LYP/6-311+G(d,p)).
-
Specify the scan parameters: for each dihedral, define a scan from 0 to 360 degrees with a step size of 15 degrees. This will result in a 24x24 grid of points.
-
Set the job type to "Scan" with the "Relaxed Scan" option selected.
Step 4: Running the Calculation and Analyzing the Results
-
Submit the Gaussian input file to a high-performance computing cluster.
-
Once the calculation is complete, visualize the resulting 2D potential energy surface using software like GaussView or by plotting the energy values in a 2D contour plot.
-
Identify the minima on the PES, which correspond to the stable conformers. Extract the geometries and relative energies of these conformers.
Figure 2: Workflow for the Molecular Dynamics simulation.
III. Data Presentation and Comparison of Methods
The results from both the PES scan and the MD simulation should be presented in a clear and comparative manner.
| Method | Key Outputs | Advantages | Limitations |
| DFT PES Scan | - 2D Potential Energy Surface- Geometries of stable conformers- Relative energies and energy barriers | - High accuracy for electronic structure- Provides a clear map of the energy landscape- Good for identifying low-energy conformers | - Static picture, does not include thermal effects- Computationally expensive for large molecules or many degrees of freedom- May miss conformations separated by high energy barriers |
| MD Simulation | - Trajectory of atomic motion- Conformational clusters and their populations- Dynamic information about conformational transitions | - Provides a dynamic and statistical view of conformations- Can explore a broader conformational space- Includes solvent and temperature effects | - Accuracy is dependent on the force field- Requires long simulation times for thorough sampling- May not accurately represent quantum mechanical effects |
Table 1: Comparison of DFT PES Scan and MD Simulation for Conformational Analysis.
The quantitative data, such as the dihedral angles and relative energies of the identified conformers from the PES scan, and the cluster populations from the MD simulation, should be summarized in a table for easy comparison.
| Conformer | Dihedral 1 (°) (PES) | Dihedral 2 (°) (PES) | Relative Energy (kcal/mol) (PES) | Population (%) (MD) |
| 1 | 30 | 150 | 0.00 | 65 |
| 2 | -30 | -150 | 0.00 | 25 |
| 3 | 90 | 90 | 2.5 | 5 |
| 4 | -90 | -90 | 2.5 | 5 |
Table 2: Hypothetical comparative data from PES scan and MD simulation for the most stable conformers of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
IV. Implications for Drug Development
The conformational preferences of a small molecule are a critical determinant of its biological activity. [14][15][16]The lowest energy conformer in solution is not necessarily the bioactive conformation, which is the conformation the molecule adopts when bound to its biological target. However, the energy required to adopt the bioactive conformation should not be prohibitively high.
By understanding the conformational landscape of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, researchers can:
-
Rationalize Structure-Activity Relationships (SAR): Differences in the activity of related compounds can often be explained by their different conformational preferences. [17][18]* Guide Ligand-Based Drug Design: When the structure of the target is unknown, the ensemble of low-energy conformers can be used to generate pharmacophore models.
-
Improve Structure-Based Drug Design: Knowledge of the ligand's conformational energy landscape can be used to constrain docking algorithms and improve the accuracy of binding pose prediction.
V. Conclusion
This guide has presented a comprehensive and comparative framework for the computational analysis of the conformation of (2-Bromo-5-methoxyphenyl)(phenyl)methanone. By employing both static (DFT PES scan) and dynamic (MD simulation) methods, researchers can gain a thorough understanding of the molecule's conformational preferences. While the absence of a specific crystal structure for this molecule presents a challenge for direct validation, the use of data from analogous compounds provides a robust means of benchmarking the computational results. The insights gained from such analyses are invaluable for accelerating the drug discovery and development process.
VI. References
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A Comparative Guide to Catalysts for Benzophenone Synthesis: A Yield-Focused Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone and its derivatives are fundamental structural motifs in a vast array of applications, from pharmaceuticals and agrochemicals to photoinitiators and fragrances. The efficient and selective synthesis of these diaryl ketones is therefore a topic of significant interest in both academic and industrial research. The choice of catalyst is a critical factor that dictates the yield, purity, and environmental impact of the synthetic route. This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of benzophenone, with a primary focus on experimental yields. We will explore the two predominant catalytic pathways: Friedel-Crafts acylation and the oxidation of diphenylmethane, offering a critical evaluation of various catalysts to aid researchers in selecting the optimal system for their specific needs.
Overview of Synthetic Routes
The synthesis of benzophenone is primarily achieved through two major catalytic routes:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of benzene with an acylating agent, typically benzoyl chloride or benzoic anhydride, in the presence of a catalyst.
-
Oxidation of Diphenylmethane: This method involves the oxidation of the methylene bridge of diphenylmethane to a carbonyl group, utilizing a variety of oxidizing agents and catalytic systems.
This guide will delve into a comparative analysis of catalysts employed in both routes, presenting a clear picture of their relative efficiencies.
Catalyst Comparison for Benzophenone Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis. The effectiveness of this reaction is highly dependent on the nature of the catalyst employed to activate the acylating agent.
Lewis Acid Catalysts
Traditional Friedel-Crafts acylation heavily relies on stoichiometric amounts of strong Lewis acids. However, modern research has focused on developing more efficient and environmentally benign catalytic systems.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Benzoyl Chloride | Dichloromethane | 0-5 | 0.5-1 | High | [1] |
| AlCl₃ | Benzoyl Chloride | - | - | - | High | [2] |
| FeCl₃ | Benzoyl Chloride | - | Reflux | - | <10 (for benzene) | [3] |
| Bi(OTf)₃ | Benzoyl Chloride | - | 100-160 (MW) | - | Good | [4] |
| Yb(OTf)₃ | Benzoyl Chloride | - | - | - | 93 | [5] |
| Hf(OTf)₄/TfOH | Benzoyl Chloride | - | - | - | Good | [5] |
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | - | 1 | 64 (in CH₃CN), 73 (in CH₂ClCH₂Cl) | [5] |
| BmimCl-FeCl₃ | Benzoyl Chloride | Ionic Liquid | - | 0.5 | 97 | [1] |
Causality Behind Experimental Choices:
The choice of a Lewis acid catalyst in Friedel-Crafts acylation is a balance between reactivity and practicality. Strong Lewis acids like AlCl₃ are highly effective in generating the acylium ion, leading to high yields.[1][2][6] However, they are required in stoichiometric amounts due to their complexation with the product, leading to significant waste generation and difficult workup procedures.
The quest for more sustainable methods has led to the exploration of metal triflates, such as Bi(OTf)₃ and Yb(OTf)₃, which can be used in catalytic amounts and are often recoverable and reusable.[4][5] The use of ionic liquids as both solvent and catalyst, as seen with BmimCl-FeCl₃, offers advantages such as high yields in short reaction times and potential for catalyst recycling.[1]
Solid Acid Catalysts
Heterogeneous solid acid catalysts present an attractive alternative to homogeneous Lewis acids, offering easier separation, reusability, and reduced environmental impact.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Iron(III) oxide | Benzoyl Chloride | - | - | - | 88-97 (for xylenes) | [7] |
| Fe-K10 Montmorillonite | Benzoyl Chloride | - | - | - | 98-100 (for mesitylene/p-xylene) | [7] |
| In₂O₃/MCM-41 | Benzoyl Chloride | - | - | - | Highly Active | [7] |
| In₂O₃-BEA | Benzoyl Chloride | - | - | 1.5 | 80 (conversion) | [7] |
| HBEA | Benzoyl Chloride | - | - | 3 | 50 (conversion) | [7] |
| ZrPW, TiPW, SnPW | Acetyl Chloride | Solvent-free | 130 | 5 | High (for anisole/veratrole) | [8] |
Causality Behind Experimental Choices:
Solid acid catalysts, such as metal oxides, clays, and zeolites, offer distinct advantages in terms of process simplification.[7] Their activity is attributed to the presence of Lewis and/or Brønsted acid sites on their surface. For instance, the high activity of Fe-K10 montmorillonite is due to the presence of Fe(III) ions in the clay structure.[7] The choice of a specific solid acid depends on factors like pore size, acid strength, and stability under reaction conditions. The solvent-free conditions employed with catalysts like ZrPW demonstrate a move towards greener synthesis protocols.[8]
Catalyst Comparison for Benzophenone Synthesis via Oxidation of Diphenylmethane
The oxidation of the methylene group in diphenylmethane to a carbonyl is another important route to benzophenone. This approach often utilizes transition metal catalysts in the presence of an oxidant.
Homogeneous vs. Heterogeneous Catalysis
Both homogeneous and heterogeneous catalysts have been successfully employed for the oxidation of diphenylmethane. The choice between the two often depends on the desired selectivity, ease of catalyst separation, and reusability.[9][10]
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield/Conversion/Selectivity (%) | Reference |
| Copper Naphthenate | Air | - | - | - | 72.8 (Yield) | [2] |
| Co-Mn catalyst on Cow bone | O₂ | - | - | - | 96 (Conversion) | [2] |
| Co/MCM-41 | H₂O₂ | - | - | - | 99.1 (Yield) | [2] |
| MnO₂ and HNO₃ | - | - | - | - | 62 (Yield, 95% pure) | [2] |
| CeAlPO-5 | Air | Vapor phase | 250-350 | - | >90 (Conversion & Selectivity) | [11] |
| CuMgAl-13 Hydrotalcite | TBHP | Acetonitrile | 65 | 24 | 95 (Conversion), 100 (Selectivity) | [12] |
| MnO₄⁻¹-exchanged Mg-Al-hydrotalcite | O₂ | Solvent-free | - | - | Highly active and selective | [12] |
Causality Behind Experimental Choices:
The catalytic oxidation of diphenylmethane often proceeds via a free radical mechanism.[12] Transition metal catalysts, such as those based on cobalt, manganese, and copper, are effective in activating the C-H bonds of the methylene group and facilitating the reaction with the oxidant.[2] The use of molecular oxygen or hydrogen peroxide as the oxidant makes these processes environmentally attractive.[2]
Heterogeneous catalysts like CeAlPO-5 molecular sieves and hydrotalcites offer the advantage of easy recovery and reuse.[11][12] The high selectivity observed with these catalysts is often attributed to the defined and isolated nature of the active sites within their structures. The choice of solvent can also play a crucial role in the reaction's efficiency and selectivity.
Mechanistic Insights
Friedel-Crafts Acylation
The mechanism of Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion by the Lewis acid catalyst. This is followed by an electrophilic attack on the aromatic ring and subsequent rearomatization.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
Oxidation of Diphenylmethane
The aerobic oxidation of diphenylmethane catalyzed by metal complexes typically proceeds through a radical chain mechanism. The catalyst initiates the formation of a diphenylmethyl radical, which then reacts with oxygen to form a peroxy radical. Subsequent steps lead to the formation of benzophenone and regeneration of the catalyst.
Caption: Simplified Radical Mechanism for Diphenylmethane Oxidation.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Benzophenone via Friedel-Crafts Acylation using the Carbon Tetrachloride Method
This protocol is adapted from a procedure known to give high yields of benzophenone.[13]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Carbon Tetrachloride (CCl₄)
-
Thiophene-free Benzene
-
Ice
-
Hydrochloric Acid (HCl), dilute
-
Steam distillation apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 5-L two-necked, round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, a thermometer, and a reflux condenser connected to a gas trap, place 455 g of anhydrous AlCl₃ and 1 L of dry CCl₄.
-
Cool the flask in an ice bath to 10-15°C.
-
Add 50 cc of dry benzene all at once. The reaction should start immediately, as indicated by the evolution of HCl and a rise in temperature.
-
Once the reaction has started, add salt to the ice bath for more effective cooling.
-
Prepare a mixture of 550 cc of benzene and 550 cc of CCl₄ in the separatory funnel. Add this mixture at a rate that maintains the internal temperature between 5°C and 10°C. This typically takes 1-2 hours.
-
After the addition is complete, allow the mixture to stand at room temperature for at least 10 hours.
-
Decompose the reaction mixture by slowly adding crushed ice, followed by dilute HCl.
-
Remove the excess CCl₄ by heating on a steam bath, followed by steam distillation to hydrolyze the intermediate dichlorodiphenylmethane to benzophenone.
-
Separate the benzophenone layer, and purify by vacuum distillation. This method can yield 490–550 g (80–89%) of benzophenone.[13]
Protocol 2: Selective Oxidation of Diphenylmethane using a Heterogeneous Catalyst
This protocol provides a general guideline for the selective oxidation of diphenylmethane using a heterogeneous catalyst, such as CuMgAl-hydrotalcite.[12]
Materials:
-
Diphenylmethane
-
CuMgAl-13 hydrotalcite catalyst
-
tert-Butyl hydroperoxide (TBHP)
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, place diphenylmethane, CuMgAl-13 hydrotalcite catalyst, and acetonitrile as the solvent.
-
Add tert-butyl hydroperoxide (TBHP) as the oxidant to the mixture.
-
Heat the reaction mixture to 65°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude benzophenone by column chromatography or recrystallization. This method has been reported to achieve up to 95% conversion with 100% selectivity to benzophenone.[12]
Conclusion
The synthesis of benzophenone can be achieved with high yields through both Friedel-Crafts acylation and the oxidation of diphenylmethane. The choice of the optimal catalytic system depends on a variety of factors, including the desired yield, cost, environmental impact, and the scale of the reaction.
For Friedel-Crafts acylation, traditional Lewis acids like AlCl₃ provide high yields but suffer from drawbacks related to waste generation. Modern alternatives, including catalytic amounts of metal triflates and heterogeneous solid acids, offer more sustainable and process-friendly options, with some systems achieving excellent yields.
The oxidation of diphenylmethane presents a compelling alternative, particularly with the use of heterogeneous catalysts and environmentally benign oxidants like O₂ and H₂O₂. Catalytic systems based on hydrotalcites and molecular sieves have demonstrated impressive conversions and selectivities, highlighting the potential for developing highly efficient and recyclable catalysts for this transformation.
Ultimately, the selection of a catalyst should be guided by a thorough evaluation of the experimental data and a consideration of the overall process efficiency and sustainability. This guide provides a solid foundation for researchers to make informed decisions in their pursuit of efficient and effective benzophenone synthesis.
References
[6] BenchChem. (2025). Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation. [3] ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF. [14] BenchChem. (2025). A Comparative Guide to Catalysts in Friedel-Crafts Benzylation of Benzene. [7] ACS Publications. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [15] Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [12] ResearchGate. (2025). Liquid phase oxidation of diphenylmethane to benzophenone with molecular oxygen over nano-sized Co–Mn catalyst supported on calcined Cow bone | Request PDF. [16] PMC - NIH. (2012). Friedel-Crafts Acylation with Amides. [9] University of California, Davis. (n.d.). Homogeneous vs Heterogeneous Catalysts. [8] International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [17] Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [5] International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [11] ResearchGate. (2025). Selective Oxidation of Diphenylmethane to Benzophenone over CeAlPO-5 Molecular Sieves | Request PDF. [18] BenchChem. (2025). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. [19] BenchChem. (2025). Application Notes and Protocols: Synthesis of Benzophenone Oxime Ether Derivatives for Pharmaceutical Use. [20] Stahl Research Group - University of Wisconsin–Madison. (n.d.). Aerobic Oxidation Catalysis. [21] ResearchGate. (2016). The oxidation of diphenylmethane to benzophenone with TBHP. [1] BenchChem. (2025). Technical Support Center: Optimization of Benzophenone Synthesis. [13] Organic Syntheses. (n.d.). Benzophenone. [10] ResearchGate. (2018). Comparison of Homogeneous and Heterogeneous catalysts. [22] ResearchGate. (2015). Oxidation of diphenylmethane to benzophenone in H2O. [4] Google Patents. (2018). Preparation method of benzophenone compound. CN108774117B. [2] BenchChem. (2025). A Comparative Yield Analysis for Benzophenone Synthesis: Dichlorodiphenylmethane Route vs. Alternative Methods. MDPI. (2021). Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. [23] BenchChem. (2025). Application Notes and Protocols for High-Yield Synthesis of Hexanophenone from Benzene. [24] Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [25] ResearchGate. (2020). Comparison of TOF between homogeneous and heterogeneous catalysts. [26] Sustainable Energy & Fuels (RSC Publishing). (2021). Comparison of homogeneous and heterogeneous catalysts in dye-sensitised photoelectrochemical cells for alcohol oxidation coupled to dihydrogen formation. [27] The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. [28] Scilit. (2014). Metal-Catalyzed Aerobic Oxidation Reactions. Semantic Scholar. (2018). Aerobic Oxidations via Organocatalysis: A Mechanistic Perspective.
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A Comparative Guide to HPLC-Based Purity Validation of Synthesized (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Introduction
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a substituted benzophenone derivative, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and other high-value organic molecules. In drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) or its precursors is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, whether they are residual starting materials, by-products, or degradation products, can possess undesirable toxicological properties or alter the stability of the final compound.
This guide provides a comprehensive, field-proven framework for the validation of analytical purity for synthesized (2-Bromo-5-methoxyphenyl)(phenyl)methanone using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the underlying scientific rationale for methodological choices, compare alternative analytical approaches, and establish a self-validating protocol grounded in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical chemists, and quality control professionals who require a robust, reliable, and defensible method for purity assessment.
The Central Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of small-molecule drug substances.[1] Its advantages are manifold:
-
High Resolution: HPLC can separate structurally similar compounds, enabling the detection and quantification of closely related impurities.[4]
-
Sensitivity: Modern HPLC detectors, particularly UV-Vis detectors, can measure analytes at very low concentrations, which is essential for controlling impurity levels.[5]
-
Quantitative Accuracy: When properly validated, HPLC provides highly precise and accurate quantitative results, allowing for a definitive statement on the purity of a sample.[4][6]
-
Versatility: A wide array of stationary phases (columns) and mobile phases can be employed, making HPLC adaptable to molecules of varying polarity and chemical properties.[5][7]
For a molecule like (2-Bromo-5-methoxyphenyl)(phenyl)methanone, which possesses a non-polar benzophenone core, Reversed-Phase HPLC (RP-HPLC) is the logical modality of choice.[8] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte and its impurities are separated based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Method Development: A Comparative Approach
A robust purity method must be able to separate the main component from all potential process-related impurities and degradation products. Here, we compare two common approaches: an isocratic method for routine quality control and a gradient method for comprehensive impurity profiling.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC | Rationale and Causality |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the benzophenone core. The chosen dimensions are standard for analytical work, balancing resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A: Water; B: Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff. Water is the weak solvent in the reversed-phase system. |
| Elution Mode | Isocratic | Gradient: 50% B to 95% B over 15 min | Method A is simple, robust, and ideal for routine analysis where impurities have similar retention behavior. Method B is superior for complex samples containing impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are resolved effectively.[9] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temp. | 30°C | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | UV at 254 nm | The benzophenone chromophore exhibits strong absorbance around 254 nm, offering high sensitivity for the main peak and related impurities.[8] |
| Injection Vol. | 10 µL | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Recommendation: For initial purity validation and stability studies, Method B (Gradient) is superior as it provides a comprehensive separation profile. Once the impurity profile is well-understood and routine manufacturing is in place, the simpler and faster Method A (Isocratic) may be sufficient, provided it demonstrates continued resolution of all known impurities.
The Validation Workflow: A Self-Validating System
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][5] The workflow below, grounded in ICH Q2(R2) guidelines, ensures the method is accurate, precise, and specific.[2][3]
Caption: HPLC method validation workflow from development to routine use.
A crucial component of a self-validating system is the System Suitability Test (SST) , which is performed before any sample analysis to confirm the chromatographic system is performing adequately.[4]
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Repeatability of Injections (%RSD) | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the injector and detector system. |
| Resolution (Rs) | > 2.0 between main peak and closest impurity | Confirms that adjacent peaks are sufficiently separated for accurate quantification. |
Experimental Protocols & Validation Data
Protocol 1: HPLC Analysis (Method B)
-
Preparation of Mobile Phase:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both solvents using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of (2-Bromo-5-methoxyphenyl)(phenyl)methanone reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to obtain a stock solution of ~0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the synthesized sample in the same manner as the standard solution to a final concentration of ~0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Inject 10 µL of the standard and sample solutions.
-
Run the gradient program as defined in Method B.
-
Record the chromatograms and integrate all peaks.
-
-
Calculation of Purity:
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Protocol 2: Forced Degradation Study (Specificity Validation)
The goal of a forced degradation study is to demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products, proving it is "stability-indicating".[10][11] The study involves exposing the drug substance to stress conditions more severe than accelerated stability testing.[12][13] A target degradation of 5-20% is generally considered optimal to produce a sufficient level of degradants for analysis without completely consuming the parent compound.[14]
Caption: Workflow for a forced degradation study.
Table 3: Forced Degradation Study - Hypothetical Results
| Condition | Time | % Assay of Main Peak | % Degradation | Observations |
|---|---|---|---|---|
| Acid (0.1 M HCl) | 8 hours at 60°C | 91.5% | 8.5% | Two small degradation peaks observed, Rs > 3.0 from main peak. |
| Base (0.1 M NaOH) | 4 hours at RT | 88.2% | 11.8% | One major degradation peak observed, Rs > 4.0 from main peak. |
| Oxidative (3% H₂O₂) | 24 hours at RT | 94.1% | 5.9% | One minor degradation peak observed, Rs > 2.5 from main peak. |
| Thermal | 48 hours at 80°C | 98.7% | 1.3% | Minimal degradation observed. Compound is thermally stable. |
| Photolytic | ICH Q1B | 96.5% | 3.5% | Minimal degradation. No significant photosensitivity. |
These results demonstrate the stability-indicating nature of the method, as all degradation products are well-resolved from the parent peak.
Validation Parameter Summaries
The following tables summarize the expected outcomes for the remaining validation parameters based on ICH Q2(R2) guidelines.[15]
Table 4: Linearity
| Parameter | Result | Acceptance Criterion |
|---|---|---|
| Range Tested | 0.05 - 0.75 mg/mL (10% to 150% of target) | 5 concentration levels |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Intercept should not be significantly different from zero. |
The method is linear across the specified range.
Table 5: Accuracy (Spike Recovery)
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
|---|---|---|---|
| 80% | 99.7% | 0.45% | Mean Recovery: 98.0 - 102.0% |
| 100% | 100.2% | 0.31% | %RSD ≤ 2.0% |
| 120% | 100.5% | 0.38% |
The method is accurate for the quantification of the analyte.
Table 6: Precision
| Parameter | Result (%RSD) | Acceptance Criterion |
|---|---|---|
| Repeatability (n=6) | 0.55% | %RSD ≤ 1.0% |
| Intermediate Precision (Different day, analyst) | 0.82% | %RSD ≤ 2.0% |
The method demonstrates excellent precision.
Table 7: Robustness
| Parameter Varied | Effect on Results | Conclusion |
|---|---|---|
| Flow Rate (±0.1 mL/min) | % Purity change < 0.2%; SST passes | Robust |
| Column Temp. (±5°C) | Minor shift in retention time; SST passes | Robust |
| Mobile Phase Comp. (±2% ACN) | Minor shift in retention time; SST passes | Robust |
The method is robust against small, deliberate changes in its parameters.
LOD & LOQ:
-
Limit of Detection (LOD): Determined to be 0.001 mg/mL (based on S/N ratio of 3:1).
-
Limit of Quantitation (LOQ): Determined to be 0.003 mg/mL (based on S/N ratio of 10:1), with acceptable precision and accuracy at this concentration.
Conclusion
This guide has detailed a comprehensive approach to validating an HPLC method for the purity determination of synthesized (2-Bromo-5-methoxyphenyl)(phenyl)methanone. By comparing an isocratic and a gradient method, we established that a gradient RP-HPLC method using a C18 column provides the most comprehensive and robust platform for initial validation and stability studies.
The validation protocol, designed in accordance with ICH Q2(R2) guidelines, systematically demonstrates the method's specificity, linearity, accuracy, precision, and robustness. The successful execution of forced degradation studies confirms the method is stability-indicating, a critical requirement for use in pharmaceutical development. The established system suitability criteria ensure the ongoing performance of the method for routine quality control, providing a high degree of confidence in the purity results generated. This validated method serves as a reliable tool for ensuring the quality and consistency of (2-Bromo-5-methoxyphenyl)(phenyl)methanone for its intended scientific applications.
References
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National Center for Biotechnology Information. (n.d.). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC. Retrieved from [Link]
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In-Generic. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
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American Chemical Society. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. Retrieved from [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC. Retrieved from [Link]
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Patel, D. et al. (2015). core components of analytical method validation for small molecules-an overview. ResearchGate. Retrieved from [Link]
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Annapurna, M. et al. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus. Retrieved from [Link]
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de Oliveira, G. et al. (2015). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Retrieved from [Link]
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Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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PharmTech. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
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Singh, S. et al. (2022). Forced Degradation – A Review. ResearchGate. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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A Comparative Guide to Quantum Yield Determination: The Benzophenone Photoreduction System
For researchers, scientists, and drug development professionals venturing into the realm of photochemistry, the quantum yield (Φ) stands as a paramount metric. It quantifies the efficiency of a photochemical process, representing the ratio of the number of specific events occurring to the number of photons absorbed by the system.[1][2] An accurate determination of this value is crucial for understanding reaction mechanisms, optimizing reaction conditions, and developing novel photosensitive materials.
This guide provides an in-depth, comparative analysis of determining the quantum yield for the photoreduction of benzophenone. We will explore the underlying photochemical principles, present a detailed experimental protocol, and contrast the methodology with the widely accepted potassium ferrioxalate actinometry standard. The focus will be on not just the procedural steps, but the scientific rationale that underpins each choice, ensuring a robust and reproducible experimental design.
The Theoretical Framework: Understanding Benzophenone Photoreduction
The photoreduction of benzophenone to benzopinacol in the presence of a hydrogen donor, typically isopropyl alcohol, is a classic photochemical reaction.[3][4] The process is initiated by the absorption of ultraviolet (UV) light by benzophenone, promoting it from its ground state (S₀) to an excited singlet state (S₁).[5] Through a rapid and efficient process known as intersystem crossing, the molecule transitions to the more stable triplet state (T₁).[5][6]
The triplet state of benzophenone is a diradical species that can abstract a hydrogen atom from the isopropyl alcohol, forming two radical intermediates: a diphenylketyl radical and an isopropanol radical.[6] Finally, two diphenylketyl radicals dimerize to form the stable product, benzopinacol, which often precipitates from the solution.[6][7]
The overall reaction is as follows:
2 (C₆H₅)₂CO + (CH₃)₂CHOH + hν → (C₆H₅)₂(HO)C-C(OH)(C₆H₅)₂ + (CH₃)₂CO
A key feature of this reaction is that under certain conditions, the quantum yield of benzophenone disappearance can approach 2.[8] This is because the isopropanol radical formed in the initial hydrogen abstraction step can reduce a second molecule of ground-state benzophenone, leading to the formation of another diphenylketyl radical and acetone.[8]
The Comparative Standard: Potassium Ferrioxalate Actinometry
To determine the quantum yield of the benzophenone photoreduction, we must first accurately measure the photon flux of the light source. Chemical actinometry is the gold standard for this measurement, and the potassium ferrioxalate system is one of the most reliable and widely used methods.[1][9]
The principle behind this actinometer is the photoreduction of the iron(III) in the ferrioxalate complex to iron(II) upon irradiation. The amount of Fe²⁺ produced is then quantified spectrophotometrically by forming a stable, intensely colored complex with 1,10-phenanthroline.[9] The quantum yield of Fe²⁺ formation is well-established across a broad range of wavelengths, making it an excellent comparative tool.
| Wavelength (nm) | Quantum Yield of Fe²⁺ Formation (Φ_act) |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 366 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.93 |
| 509 | 0.86 |
| 546 | 0.15 |
| 578 | < 0.01 |
Table 1: Quantum Yield of Fe²⁺ Formation for the Potassium Ferrioxalate Actinometer. [1] Note: These values are for a 0.006 M solution.
Experimental Design: A Self-Validating System
The following protocols are designed to be self-validating, meaning that by performing both the benzophenone photoreduction and the ferrioxalate actinometry under identical conditions, you can confidently determine the quantum yield of your reaction.
-
Benzophenone
-
Isopropyl alcohol (spectroscopic grade)
-
Glacial acetic acid
-
Potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄)
-
1,10-Phenanthroline
-
Sodium acetate
-
Quartz cuvettes or reaction vessels
-
UV lamp with a monochromatic filter (e.g., 366 nm)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
The purpose of this initial experiment is to determine the photon flux (I₀) of your UV source.
-
Preparation of the Actinometer Solution (0.006 M): In a dark room or under a red safety light, dissolve 0.2947 g of potassium ferrioxalate trihydrate in 100 mL of 0.05 M H₂SO₄.[1] Store this solution in a light-proof container.
-
Preparation of the Developer Solution:
-
1,10-Phenanthroline Solution (0.2% w/v): Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of distilled water.[1]
-
Buffer Solution: Prepare a solution that is 0.3 M in sodium acetate and 0.5 M in sulfuric acid.
-
-
Irradiation:
-
Pipette a known volume of the actinometer solution into your quartz reaction vessel.
-
Irradiate the solution for a precisely measured time (t). The irradiation time should be short enough to ensure less than 10% conversion to avoid inner filter effects.[1]
-
Maintain a non-irradiated sample of the actinometer solution in the dark as a control.
-
-
Analysis:
-
After irradiation, pipette an aliquot of the irradiated solution and the dark control into separate volumetric flasks.
-
To each flask, add a known volume of the 1,10-phenanthroline solution and the buffer solution.[9]
-
Dilute to the mark with distilled water and allow the color to develop in the dark for at least 30 minutes.[9]
-
Measure the absorbance of the irradiated sample at 510 nm using the dark control as a blank.
-
-
Calculation of Photon Flux (I₀): The number of moles of Fe²⁺ formed can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar absorptivity of the Fe²⁺-phenanthroline complex (11,100 L mol⁻¹ cm⁻¹ at 510 nm).
Moles of Fe²⁺ = (A * V) / (ε * l)
Where:
-
A = Absorbance at 510 nm
-
V = Total volume of the developed solution (L)
-
ε = Molar absorptivity (11,100 L mol⁻¹ cm⁻¹)
-
l = Path length of the cuvette (cm)
The photon flux (I₀) in moles of photons per second can then be calculated as:
I₀ = (Moles of Fe²⁺) / (t * Φ_act * f)
Where:
-
t = Irradiation time (s)
-
Φ_act = Quantum yield of the actinometer at the irradiation wavelength (from Table 1)
-
f = Fraction of light absorbed by the actinometer solution. For optically dense solutions (A > 2), f can be assumed to be 1.
-
-
Preparation of the Benzophenone Solution: Dissolve a known concentration of benzophenone (e.g., 0.1 M) in isopropyl alcohol. Add a single drop of glacial acetic acid to prevent any base-catalyzed side reactions.[3][10]
-
Irradiation:
-
Using the same experimental setup as the actinometry, irradiate a known volume of the benzophenone solution for a measured period.
-
It is crucial to ensure that the geometry of the reaction vessel and its position relative to the light source are identical to the actinometry experiment.
-
-
Analysis:
-
Calculation of the Quantum Yield (Φ_sample): The rate of benzophenone disappearance can be determined from the change in its concentration over the irradiation time. The quantum yield is then calculated using the following formula:[11]
Φ_sample = (Rate of benzophenone disappearance) / (I₀ * f_sample)
Where:
-
Rate of benzophenone disappearance is in moles per second.
-
I₀ is the photon flux determined from the ferrioxalate actinometry.
-
f_sample is the fraction of light absorbed by the benzophenone solution at the irradiation wavelength. This can be calculated from the absorbance of the solution (f = 1 - 10⁻ᴬ).[11]
-
Data Interpretation and Comparative Insights
By following this dual-experiment approach, you generate a set of comparative data that is internally consistent.
| Parameter | Ferrioxalate Actinometry | Benzophenone Photoreduction |
| Photochemical Event | Reduction of Fe³⁺ to Fe²⁺ | Disappearance of Benzophenone |
| Analytical Method | UV-Vis Spectrophotometry (510 nm) | UV-Vis, HPLC, or NMR |
| Known Parameter | Quantum Yield (Φ_act) | Photon Flux (I₀) from Actinometry |
| Determined Value | Photon Flux (I₀) | Quantum Yield (Φ_sample) |
Table 2: Comparative Overview of the Experimental Systems.
The trustworthiness of your determined quantum yield for benzophenone photoreduction is directly linked to the accuracy of your actinometry experiment. Any systematic errors in the actinometry, such as incorrect preparation of standard solutions or inaccurate spectrophotometric readings, will propagate to the final quantum yield calculation.
Conclusion: A Robust Framework for Photochemical Research
The determination of quantum yield is a cornerstone of quantitative photochemical investigation. By employing a well-characterized chemical actinometer like potassium ferrioxalate in parallel with the reaction of interest, researchers can obtain reliable and reproducible data. The photoreduction of benzophenone serves as an excellent model system for understanding and implementing these principles. This guide provides the theoretical foundation and practical protocols necessary for researchers, scientists, and drug development professionals to confidently and accurately measure the quantum efficiency of their photochemical systems, paving the way for new discoveries and innovations in the field.
References
-
Scribd. Photoreduction of Benzophenone to Benzpinacolone. [Link]
-
Fiveable. Key Concepts in Quantum Yield Calculations to Know for Photochemistry. [Link]
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Hilaris Publisher. Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. [Link]
-
ScholarWorks@BGSU. The Photochemistry of Benzophenone. [Link]
-
Wikipedia. Quantum yield. [Link]
-
Chemeurope.com. Calculate Quantum Yield: 5+ Methods & Examples. [Link]
-
YouTube. Photoreduction of benzophenone. [Link]
-
International Journal of Pharmaceutics & Drug Analysis. SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. [Link]
-
RSC Publishing. Green chemistry analytical method development: a revisit on the use of potassium ferrioxalate as a chemical actinometer. [Link]
-
Neliti. Synthesis and Analysis of Benzopinacol From Benzophenone by Photoreduction in Green Chemistry. [Link]
-
De Gruyter. 11.2. Synthesis of Benzopinacolone via Benzophenone Photoreduction Followed by Pinacol Rearrangement. [Link]
-
ResearchGate. Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. [Link]
-
HepatoChem. A Standard Ferrioxalate Actinometer Protocol. [Link]
-
KGROUP. CHEMICAL ACTINOMETRY. [Link]
-
ResearchGate. How can I calculate the photochemical quantum yield as well as the chemical yield from a Fluorescence study?. [Link]
-
Studylib. Benzopinacol Photoreduction: Lab Experiment. [Link]
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Comparative Guide to the Synthesis and Characterization of (2-Bromo-5-methoxyphenyl)(phenyl)methanone Derivatives
This guide provides an in-depth comparison of synthetic routes and characterization data for derivatives of (2-bromo-5-methoxyphenyl)(phenyl)methanone, a key intermediate in the development of novel therapeutic agents and functional materials. We will delve into the causality behind experimental choices, present validated protocols, and offer comparative data to inform your research and development endeavors.
Introduction: The Versatile Benzophenone Scaffold
(2-Bromo-5-methoxyphenyl)(phenyl)methanone and its derivatives belong to the benzophenone family, a class of compounds renowned for their utility as photoinitiators, fragrances, and, most importantly, as versatile scaffolds in medicinal chemistry. The specific arrangement of the bromo, methoxy, and carbonyl functionalities in this core structure provides three distinct points for chemical modification, enabling the creation of diverse molecular architectures. The bromine atom, for instance, is a prime handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex substituents. The methoxy group influences the electronic properties of the ring and can be a site for demethylation to reveal a reactive phenol. The ketone itself can be a handle for further derivatization or a key pharmacophoric element.
This guide will compare common synthetic strategies for these derivatives and provide a detailed analysis of their spectroscopic signatures, offering a framework for their unambiguous identification and characterization.
Synthetic Strategies: A Comparative Analysis
The primary method for synthesizing (2-bromo-5-methoxyphenyl)(phenyl)methanone derivatives is the Friedel-Crafts acylation. However, the choice of reagents, catalysts, and reaction conditions can significantly impact yield, purity, and scalability. We will compare two common approaches.
Classical Friedel-Crafts Acylation with AlCl₃
This is the traditional and widely used method for synthesizing benzophenones. The reaction involves the acylation of an electron-rich aromatic ring (4-bromoanisole) with an acylating agent (benzoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanism: The Lewis acid coordinates to the carbonyl oxygen of benzoyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 4-bromoanisole ring. The methoxy group is an ortho-, para-director, and since the para position is blocked by bromine, the acylation occurs at the ortho position.
Milder Catalysts and Alternative Acylating Agents
While effective, AlCl₃ can be harsh, leading to side reactions or decomposition of sensitive substrates.[1] Furthermore, it is required in stoichiometric amounts because it complexes with the product ketone.[2] This complicates purification and generates significant waste. Alternative, milder Lewis acids like FeCl₃ or solid acid catalysts (e.g., zeolites) are being explored.[1] These can often be used in catalytic amounts and are more environmentally benign.
Another point of variation is the acylating agent. While benzoyl chloride is common, benzoic anhydride can also be used, sometimes leading to cleaner reactions, although it is less reactive. For highly activated aromatic rings, the reaction can sometimes proceed with even weaker catalysts.
Comparison Table: Synthetic Routes
| Feature | Method A: AlCl₃ / Benzoyl Chloride | Method B: Milder Catalyst (e.g., FeCl₃) / Benzoyl Chloride |
| Catalyst Loading | Stoichiometric (>1 equivalent)[2] | Catalytic (sub-stoichiometric) |
| Reaction Conditions | Typically 0 °C to room temperature | Often requires heating to drive the reaction |
| Typical Yields | Good to excellent (70-90%) | Moderate to good (50-80%), substrate-dependent |
| Substrate Scope | Broad, but sensitive groups may not be tolerated | Better for substrates with sensitive functional groups |
| Workup Procedure | Involves quenching with acid/ice, can be vigorous[3] | Simpler, often filtration and solvent removal |
| Waste Generation | High (stoichiometric aluminum salts) | Low |
| Causality | Strong Lewis acid generates a high concentration of acylium ions, driving the reaction efficiently. | Weaker Lewis acid establishes a lower equilibrium concentration of the electrophile, requiring thermal energy to proceed. |
Experimental Protocols & Workflow
A self-validating protocol includes in-process checks to ensure the reaction is proceeding as expected and to confirm the identity and purity of the final product.
Protocol: Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
This protocol utilizes the classical Friedel-Crafts acylation method.
Materials:
-
4-Bromoanisole
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.
-
Reagent Addition: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) to the cooled suspension while stirring. Allow the mixture to stir for 15 minutes.
-
Acylation: Add a solution of 4-bromoanisole (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of 4-bromoanisole by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot indicates reaction completion.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine. Causality: The washes remove unreacted acid, base-soluble impurities, and residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Confirmation: The crude product is typically a solid. Purify by recrystallization from ethanol or by column chromatography on silica gel. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis and Characterization Workflow
Comparative Spectroscopic Data
The introduction of different substituents on either phenyl ring leads to predictable changes in the spectroscopic data. This is particularly evident in ¹H NMR spectroscopy, where the electronic nature of the substituent (electron-donating or electron-withdrawing) alters the chemical shifts of nearby protons.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum provides a wealth of information. For the parent compound, (2-Bromo-5-methoxyphenyl)(phenyl)methanone, the protons on the brominated ring appear as a distinct set of signals from those on the unsubstituted phenyl ring.
-
Protons on the Unsubstituted Phenyl Ring: These typically appear as a multiplet between 7.4 and 7.8 ppm.
-
Protons on the Substituted Ring: The methoxy group (-OCH₃) is electron-donating, shielding the aromatic protons and shifting them upfield. The bromine and carbonyl groups are electron-withdrawing, deshielding them. This push-pull effect leads to a characteristic splitting pattern.
-
The proton ortho to the methoxy group and meta to the bromine will be the most shielded.
-
The proton ortho to the bromine and meta to the methoxy will be the most deshielded.
-
-
Methoxy Protons: A sharp singlet is observed around 3.8-3.9 ppm.
Data Comparison Table
Below is a hypothetical comparison of key ¹H NMR shifts for different derivatives. The exact values will vary based on the solvent and spectrometer frequency but the trends are illustrative.
| Derivative (R group on second phenyl ring) | H ortho to C=O (unsubst. ring) (ppm) | H ortho to Br (subst. ring) (ppm) | -OCH₃ (ppm) | Rationale for Shift Change |
| -H (Parent) | ~7.8 | ~7.6 | ~3.9 | Baseline |
| -OCH₃ (Electron Donating) | ~7.7 | ~7.6 | ~3.9 | The second ring is more electron-rich, slightly shielding its own protons. Minimal effect on the other ring. |
| -NO₂ (Electron Withdrawing) | ~8.2 | ~7.6 | ~3.9 | The nitro group strongly deshields the protons on its own ring. Minimal effect on the brominated ring. |
Key Structural Features and Their Influence
Conclusion and Future Outlook
The (2-bromo-5-methoxyphenyl)(phenyl)methanone framework is a robust and versatile starting point for chemical synthesis. The choice of synthetic methodology, particularly the Lewis acid catalyst, should be guided by the stability of other functional groups present in the desired derivative and considerations of process greenness. Classical Friedel-Crafts acylation using AlCl₃ remains a high-yielding and reliable method for many derivatives.
Spectroscopic characterization, especially ¹H NMR, provides a clear and predictable means of confirming the structure of these derivatives. The electronic effects of substituents manifest as discernible shifts in the chemical environment of the aromatic protons, allowing for straightforward comparative analysis. Future work will likely focus on employing these building blocks in palladium-catalyzed cross-coupling reactions to generate novel, complex molecules with potential applications in pharmacology and materials science.
References
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ResearchGate. "Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride." researchgate.net. Available at: [Link]
-
University of Wisconsin-Madison. "13 Friedel-Crafts Acylation." UW-Madison Chemistry. Available at: [Link]
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Frontiers in Chemistry. "Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite." frontiersin.org. Available at: [Link]
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National Center for Biotechnology Information. "General Synthetic Methodologies for Building Blocks to Construct Molecular Motors." ncbi.nlm.nih.gov. Available at: [Link]
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PubChem. "(2-Bromo-4-fluoro-5-methoxyphenyl)methanamine." pubchem.ncbi.nlm.nih.gov. Available at: [Link]
-
National Center for Biotechnology Information. "(5-Bromo-2-hydroxyphenyl)(phenyl)methanone." ncbi.nlm.nih.gov. Available at: [Link]
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-
PubChem. "2-Bromo-5-methoxyaniline." pubchem.ncbi.nlm.nih.gov. Available at: [Link]
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Assessing the Anti-Inflammatory Potential of Novel Benzophenones: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Benzophenones, a class of organic compounds characterized by a diphenylmethanone backbone, have emerged as a promising scaffold for the development of new anti-inflammatory drugs.[1][2][3] This guide provides an in-depth technical comparison of the anti-inflammatory potential of novel benzophenones against established anti-inflammatory agents, supported by experimental data and detailed protocols.
The Rationale for Targeting Inflammation with Novel Benzophenones
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[4] While a normal inflammatory response is crucial for healing, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] The current therapeutic landscape is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is often associated with significant side effects. This underscores the urgent need for new therapeutic strategies.
Novel benzophenone derivatives have garnered attention due to their structural diversity and potential to modulate key inflammatory pathways.[1][2][3] Their core structure allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Mechanistic Insights: How Benzophenones Quell the Inflammatory Cascade
The anti-inflammatory effects of many compounds, including novel benzophenones, are often mediated through the inhibition of critical signaling pathways that orchestrate the inflammatory response. Two of the most pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these pathways become activated in immune cells such as macrophages.[4] This activation leads to the production of a cascade of inflammatory mediators, including nitric oxide (NO), prostaglandins (like PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[7][8][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon LPS stimulation, a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it binds to specific DNA sequences to initiate the transcription of genes encoding pro-inflammatory mediators.
Caption: NF-κB Signaling Pathway and Benzophenone Inhibition.
The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response.[5][6][12][13] It consists of a series of protein kinases that are sequentially activated. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the activation of various transcription factors, which, in turn, regulate the expression of inflammatory genes.
Caption: MAPK Signaling Pathway and Benzophenone Inhibition.
Comparative In Vitro Analysis of Novel Benzophenones
To objectively assess the anti-inflammatory potential of novel benzophenones, a series of in vitro assays are employed. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation.[1][6][14][15][16][17] Stimulation of these cells with LPS mimics a bacterial infection and induces a robust inflammatory response.
The following table summarizes the inhibitory effects of two exemplary novel benzophenones, Garcinol and Guttiferone E , on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages, compared to the standard anti-inflammatory drugs Dexamethasone (a corticosteroid) and Indomethacin (an NSAID).
| Compound | Target | IC50 Value | Reference |
| Novel Benzophenones | |||
| Garcinol | NO Production | ~10-20 µM | [7][14][18][19][20][21] |
| PGE2 Production | ~15-25 µM | [7][14][18][19][20][21] | |
| TNF-α Release | ~10-20 µM | [7][14][18][19][20][21] | |
| IL-6 Release | ~15-25 µM | [7][14][18][19][20][21] | |
| Guttiferone E | NO Production | ~5-15 µM | [5][12][13] |
| COX Activity | ~10-20 µg/mL | [5][12][13] | |
| Standard Anti-inflammatory Drugs | |||
| Dexamethasone | NO Production | ~34.60 µg/mL | [4] |
| IL-1β Expression | Dose-dependent inhibition | ||
| Indomethacin | NO Production | 56.8 µM | |
| PGE2 Release | 2.8 µM | ||
| 5.5 ± 0.1 nM (IL-1α induced) |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions. The data presented here is a synthesis of findings from multiple sources for comparative purposes.
Experimental Protocols for In Vitro Assessment
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Experimental Workflow
Caption: In Vitro Anti-inflammatory Assessment Workflow.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic concentration of the novel benzophenones and ensure that the observed anti-inflammatory effects are not due to cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9][10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the novel benzophenones for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lipopolysaccharide (LPS) Stimulation and Compound Treatment
Purpose: To induce an inflammatory response in RAW 264.7 macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[1]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the novel benzophenones for 1-2 hours.[14]
-
LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to the wells containing the pre-treated cells.[1][17]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for subsequent assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
Purpose: To quantify the amount of nitric oxide, a key inflammatory mediator, produced by the LPS-stimulated macrophages.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[6][8][11]
Protocol:
-
Sample Preparation: In a 96-well plate, add 50 µL of the collected cell culture supernatant.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.[11]
-
Griess Reagent Addition: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to the standard curve.
Pro-inflammatory Cytokine (TNF-α, IL-6) and PGE2 Measurement (ELISA)
Purpose: To quantify the levels of specific pro-inflammatory cytokines and prostaglandins in the cell culture supernatant.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for detecting and quantifying proteins and other molecules.[9][13] A specific capture antibody is coated onto the wells of a microplate. The sample is added, and the target molecule is captured. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a measurable color change.
General Protocol (specific details may vary depending on the commercial kit):
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample and Standard Addition: Add the collected cell culture supernatants and a series of known standards to the wells and incubate.
-
Detection Antibody Addition: Add the biotin-conjugated detection antibody and incubate.
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentrations of the target molecules in the samples.
Conclusion and Future Directions
The in vitro data strongly suggest that novel benzophenones, such as Garcinol and Guttiferone E, possess significant anti-inflammatory potential, often comparable to or even exceeding that of some standard drugs in specific assays. Their ability to modulate the NF-κB and MAPK signaling pathways highlights their potential as multi-target anti-inflammatory agents.
The experimental framework provided in this guide offers a robust and reliable approach for the initial assessment and comparison of novel benzophenone candidates. Further investigations should focus on in vivo models of inflammation to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising compounds. The continued exploration of the vast chemical space of benzophenone derivatives holds great promise for the discovery of next-generation anti-inflammatory therapeutics.
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Liposome-Encapsulated Bioactive Guttiferone E Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated MH-S Macrophages and Cytotoxicity against Human Cancer Cells. National Institutes of Health. [Link]
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Dexamethasone effects on NO production. Quantification of NO produced... ResearchGate. [Link]
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Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells. PubMed. [Link]
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Suppression of Pro-Inflammatory M1 Polarization of LPS-Stimulated RAW 264.7 Macrophage Cells by Fucoxanthin-Rich Sargassum hemiphyllum. MDPI. [Link]
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Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation. PubMed. [Link]
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Dexamethasone protects RAW264.7 macrophages from growth arrest and apoptosis induced by H2O2 through alteration of gene expression patterns and inhibition of nuclear factor-kappa B (NF-kappaB) activity. PubMed. [Link]
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Unambiguous Structural Determination: A Comparative Guide to Confirming (2-Bromo-5-methoxyphenyl)(phenyl)methanone via X-ray Crystallography
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel chemical entities such as (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a substituted benzophenone with potential pharmacological applications, an unambiguous structural confirmation is paramount for understanding its reactivity, and interaction with biological targets. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for structural elucidation against other common spectroscopic techniques. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid. It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. This technique moves beyond mere connectivity to reveal the molecule's conformation and the intricate details of its packing in the crystal lattice.
For a molecule like (2-Bromo-5-methoxyphenyl)(phenyl)methanone, X-ray crystallography can definitively resolve any ambiguity regarding the relative orientation of the phenyl and the substituted bromomethoxyphenyl rings, which is crucial for understanding its steric and electronic properties.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in the chemist's arsenal, they provide inferential data about a molecule's structure. The following table summarizes a comparison of these techniques for the structural confirmation of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
| Analytical Technique | Information Provided | Strengths | Limitations for (2-Bromo-5-methoxyphenyl)(phenyl)methanone |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Provides definitive and unambiguous structural information. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), and through-space proximity (NOESY).[1][2][3][4][5][6][7] | Excellent for determining the carbon-hydrogen framework in solution. | Does not provide precise bond lengths or angles. Conformational information in solution may differ from the solid state. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[8][9][10][11][12] | High sensitivity and provides the molecular formula. The isotopic pattern of bromine is a key identifier. | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[13][14][15] | Quick and easy method to identify key functional groups like the carbonyl and ether linkages.[13][14] | Provides limited information about the overall molecular structure and connectivity. |
Experimental Workflow: From Synthesis to Structure
The following section outlines the detailed experimental protocols for the synthesis, crystallization, and multi-faceted analysis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
A common route to synthesize benzophenones is through a Friedel-Crafts acylation reaction.
Protocol:
-
To a solution of 1-bromo-4-methoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.
-
Stir the mixture for 15 minutes, then add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Crystallization for X-ray Analysis
Obtaining a high-quality single crystal is the most critical step for a successful X-ray diffraction experiment. For a molecule like (2-Bromo-5-methoxyphenyl)(phenyl)methanone, slow evaporation is a reliable method.
Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol/ethyl acetate mixture[16]).
-
Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
X-ray Crystallographic Data Collection and Structure Refinement
Protocol:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected on a diffractometer, typically with Mo Kα radiation.[16][17][18][19]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to the definitive structural confirmation of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Caption: Workflow for the synthesis and structural confirmation of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Comparative Spectroscopic Data (Expected)
The following table outlines the expected data from each analytical technique for (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methoxy group protons around δ 3.8-4.0 ppm. |
| ¹³C NMR | Carbonyl carbon signal around δ 195 ppm. Aromatic carbon signals in the range of δ 110-160 ppm. Methoxy carbon signal around δ 55 ppm.[1] |
| Mass Spec. | Molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine atom.[10][20] Fragmentation patterns corresponding to the loss of phenyl and bromomethoxy-phenyl moieties. |
| IR Spec. | Strong carbonyl (C=O) stretch around 1660-1680 cm⁻¹. C-O stretching for the ether group around 1250 cm⁻¹.[13][14] Aromatic C-H and C=C stretching bands. |
Conclusion
While NMR, MS, and IR spectroscopy are powerful tools for the initial characterization of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, they provide a structural hypothesis rather than a definitive proof. X-ray crystallography, by providing a precise and unambiguous three-dimensional structure, is the ultimate arbiter in structural confirmation. For drug development and any field where molecular architecture dictates function, the investment in obtaining a single crystal and performing X-ray diffraction analysis is not just a recommendation but a scientific necessity for authoritative and trustworthy results.
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Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PubMed Central. Available at: [Link]
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Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed. Available at: [Link]
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Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar. Available at: [Link]
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(5-Bromo-2-hydroxyphenyl)(phenyl)methanone - PMC - NIH. Available at: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of (2-Bromo-5-methoxyphenyl)(phenyl)methanone for Laboratory Professionals
The procedures outlined herein are grounded in regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and best practices for laboratory safety.[1][2][3] Adherence to these guidelines is not just a matter of compliance but a cornerstone of a responsible and safe research environment.
Hazard Identification and Risk Assessment
(2-Bromo-5-methoxyphenyl)(phenyl)methanone belongs to the class of halogenated aromatic ketones. While toxicological properties for this specific molecule are not thoroughly investigated, related brominated organic compounds are known to be irritants and may pose other health risks upon exposure.[4][5] Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.
Key Assumed Hazards:
-
May cause skin and eye irritation.[5]
-
May cause respiratory irritation if inhaled.[5]
-
Potential for long-term environmental effects if released.[6]
Given these potential hazards, all handling and disposal operations should be conducted within a certified laboratory chemical fume hood.[7]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste of (2-Bromo-5-methoxyphenyl)(phenyl)methanone, it is essential to be equipped with the appropriate PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. Always check the manufacturer's glove compatibility chart for the specific solvent being used.[7] |
| Eye Protection | Chemical splash goggles. | Protects the eyes from splashes of the chemical or its solutions.[7] |
| Lab Coat | A fully buttoned lab coat. | Protects clothing and skin from contamination.[7] |
| Respiratory Protection | Not typically required if handled in a fume hood. If there is a risk of aerosol generation outside a hood, consult EHS. | The primary method of controlling exposure to vapors and dust is through engineering controls like a fume hood.[8] Respirators are a secondary line of defense.[9] |
Safe Handling Practices:
-
Always work within a properly functioning laboratory chemical fume hood to minimize inhalation exposure.[7]
-
Avoid the formation of dust and aerosols.[10]
-
Practice good hygiene by washing hands thoroughly after handling the chemical.[11]
-
Ensure all containers are properly sealed when not in use to prevent spills and evaporation.[11]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is critical for safe and compliant disposal.[12] (2-Bromo-5-methoxyphenyl)(phenyl)methanone is a halogenated organic compound and must be treated as such.
Experimental Workflow for Waste Collection:
-
Container Selection:
-
Obtain a designated hazardous waste container for halogenated organic solids. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw-top cap.[13]
-
Ensure the container is clean and dry before use.
-
-
Labeling:
-
Affix a hazardous waste tag to the container before adding any waste.[2][7]
-
The label must include the words "Hazardous Waste," the full chemical name "(2-Bromo-5-methoxyphenyl)(phenyl)methanone," and the approximate quantity.[2][14] Do not use abbreviations or chemical formulas.[2]
-
Include the date of waste generation and the name of the principal investigator.[2]
-
-
Waste Accumulation:
-
Carefully transfer solid waste of (2-Bromo-5-methoxyphenyl)(phenyl)methanone into the labeled container using a spatula or other appropriate tool.
-
If the waste is in a solution with an organic solvent, it should be collected in a designated container for halogenated organic liquid waste.
-
Do not mix this waste with non-halogenated organic waste, acids, bases, or other incompatible materials.[12][13]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[13][14]
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep the container closed at all times except when adding waste.[13]
-
The following diagram illustrates the decision-making process for the proper segregation of this chemical waste.
Caption: Decision workflow for the segregation and disposal of (2-Bromo-5-methoxyphenyl)(phenyl)methanone waste.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
-
Small Spill: If a small amount of solid material is spilled within a fume hood, it can be cleaned up by trained personnel.[7]
-
Wear the appropriate PPE as described above.
-
Carefully sweep the solid material into a dustpan or onto a piece of paper.
-
Transfer the spilled material into the designated halogenated organic solids waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the solid waste container.
-
Report the spill to your supervisor.
-
-
Large Spill: For a large spill, or any spill outside of a fume hood, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[7] Do not attempt to clean it up yourself.
Final Disposal
Once the hazardous waste container is full, it must be removed from the SAA for disposal.
-
Ensure the hazardous waste tag is completely and accurately filled out.
-
Contact your institution's EHS department or hazardous waste management provider to arrange for pickup.[2]
-
The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]
-
The most common disposal method for halogenated organic waste is high-temperature incineration at a facility equipped with the necessary emission controls to handle the byproducts of combustion.[14][16]
By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted in an environmentally responsible manner. The "cradle-to-grave" management of hazardous waste is a legal requirement and a professional obligation.[1]
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A Researcher's Guide to the Safe Handling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone
An In-Depth Technical Guide for Laboratory Professionals
As a Senior Application Scientist, it is imperative to preface any experimental work with a thorough understanding of the materials involved. (2-Bromo-5-methoxyphenyl)(phenyl)methanone, a brominated aromatic ketone, is a valuable reagent in organic synthesis and medicinal chemistry.[1] Its structural features, however, necessitate a meticulous approach to handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural best practices for the safe management of this compound.
Understanding the Risks: A Proactive Approach to Safety
The primary hazards associated with (2-Bromo-5-methoxyphenyl)(phenyl)methanone are presumed to be skin and eye irritation, potential respiratory tract irritation if inhaled, and possible harm if swallowed.[2][3][4] Brominated organic compounds, as a class, can present significant health and safety risks, including toxicity and corrosivity.[5][6] Therefore, a proactive and cautious approach is paramount.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes and fine dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7] |
| Hand Protection | Nitrile gloves are recommended for handling this compound, offering good resistance to a range of organic chemicals, including ketones.[8] Always inspect gloves for any signs of degradation or puncture before use and double-gloving may be appropriate for extended handling periods. |
| Body Protection | A flame-resistant lab coat is essential to protect against splashes and spills. Ensure the lab coat is fully buttoned. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron over the lab coat is advised.[8] |
| Respiratory Protection | All handling of solid (2-Bromo-5-methoxyphenyl)(phenyl)methanone should be conducted within a certified chemical fume hood to prevent inhalation of dust particles. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is crucial for minimizing risks. The following workflow provides a logical sequence for the safe handling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Workflow for Handling (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Caption: A streamlined workflow for the safe handling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone.
Preparation & Pre-Handling
-
Information Review: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is positioned at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood to minimize movement of the chemical.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling & Manipulation
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a tared container within the fume hood. Avoid creating dust.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Reaction Setup: Ensure all joints in your apparatus are securely clamped and that the reaction is adequately contained.
Post-Handling & Cleanup
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Surface Cleaning: Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual contamination.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9][10]
Waste Disposal
-
Segregation: All waste contaminated with (2-Bromo-5-methoxyphenyl)(phenyl)methanone, including gloves, weighing paper, and excess reagent, must be collected in a designated, labeled hazardous waste container.
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Disposal Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this chemical down the drain.[2][10]
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can occur. Being prepared for emergencies is a critical component of laboratory safety.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[3] |
Conclusion: A Culture of Safety
The safe handling of (2-Bromo-5-methoxyphenyl)(phenyl)methanone is not merely a matter of following rules but of fostering a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols, researchers can confidently and safely unlock the synthetic potential of this valuable compound.
References
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Loba Chemie. (2019, October 1). (2-CHLORO-5-BROMOPHENYL)(4- ETHOXYPHENYL) METHANONE MSDS. Available at: [Link]
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Miami University. Personal Protective Equipment | Safety | Physical Facilities. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
